Product packaging for 2-Ethylbenzoic acid(Cat. No.:CAS No. 612-19-1)

2-Ethylbenzoic acid

Cat. No.: B181335
CAS No.: 612-19-1
M. Wt: 150.17 g/mol
InChI Key: CGMMPMYKMDITEA-UHFFFAOYSA-N
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Description

2-Ethylbenzoic acid is a useful research compound. Its molecular formula is C9H10O2 and its molecular weight is 150.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H10O2 B181335 2-Ethylbenzoic acid CAS No. 612-19-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-ethylbenzoic acid
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InChI

InChI=1S/C9H10O2/c1-2-7-5-3-4-6-8(7)9(10)11/h3-6H,2H2,1H3,(H,10,11)
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

CGMMPMYKMDITEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O2
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URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID70901712
Record name 2-Ethylbenzoic acid
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Molecular Weight

150.17 g/mol
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Physical Description

Solid; [Sigma-Aldrich MSDS]
Record name 2-Ethylbenzoic acid
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CAS No.

612-19-1, 28134-31-8
Record name 2-Ethylbenzoic acid
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Foundational & Exploratory

An In-depth Technical Guide to 2-Ethylbenzoic Acid: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and analysis of 2-Ethylbenzoic acid. The information presented herein is intended to support research and development activities by providing detailed experimental protocols and quantitative data.

Chemical Structure and Identification

This compound is an aromatic carboxylic acid. The structure consists of a benzene ring substituted with an ethyl group and a carboxylic acid group at positions 1 and 2, respectively.

Chemical structure of this compound.

Table 1: Compound Identification

IdentifierValue
IUPAC Name This compound
CAS Number 612-19-1[1]
Molecular Formula C₉H₁₀O₂[1]
Molecular Weight 150.17 g/mol [1]
Canonical SMILES CCC1=CC=CC=C1C(=O)O[1]
InChI Key CGMMPMYKMDITEA-UHFFFAOYSA-N[1]

Physicochemical Properties

This compound is a white to off-white crystalline powder at room temperature.[1] A summary of its key physicochemical properties is presented in Table 2.

Table 2: Physicochemical Properties of this compound

PropertyValue
Melting Point 62-66 °C[2]
Boiling Point 259.7 ± 9.0 °C at 760 mmHg
pKa 3.79 at 25 °C[1][2]
Water Solubility 1.1 g/L at 25 °C[1]
Organic Solvent Solubility Soluble in ethanol, acetone, and chloroform.[3]
Density 1.114 ± 0.06 g/cm³
Refractive Index 1.530
Vapor Pressure 0.000857 mmHg at 25°C[2]
LogP 1.94720[2]

Experimental Protocols

Synthesis of this compound via Oxidation of 2-Ethyltoluene

This protocol outlines a common laboratory-scale synthesis of this compound by the oxidation of 2-ethyltoluene using potassium permanganate.

Synthesis_Workflow Synthesis Workflow for this compound start Start: 2-Ethyltoluene, KMnO4, Water reflux 1. Reflux the reaction mixture start->reflux cool 2. Cool the mixture to room temperature reflux->cool filter 3. Filter to remove MnO2 cool->filter acidify 4. Acidify the filtrate with HCl filter->acidify precipitate 5. Collect the precipitate by vacuum filtration acidify->precipitate wash 6. Wash the precipitate with cold water precipitate->wash dry 7. Dry the product wash->dry purify 8. Purify by recrystallization (optional) dry->purify end End: Pure this compound purify->end

A typical workflow for the synthesis of this compound.

Materials:

  • 2-Ethyltoluene

  • Potassium permanganate (KMnO₄)

  • Sodium carbonate (Na₂CO₃)

  • Concentrated Hydrochloric acid (HCl)

  • Deionized water

  • Ethanol (for recrystallization)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2-ethyltoluene (1 equivalent), sodium carbonate (0.1 equivalents), and water.

  • Oxidation: Heat the mixture to reflux. Slowly add a solution of potassium permanganate (2.5 equivalents) in water to the refluxing mixture over a period of 1-2 hours. The purple color of the permanganate will disappear as the reaction proceeds.

  • Reaction Monitoring: Continue refluxing until the purple color persists, indicating the completion of the oxidation.

  • Workup: Cool the reaction mixture to room temperature. The brown manganese dioxide (MnO₂) precipitate is removed by vacuum filtration.

  • Isolation: Transfer the filtrate to a beaker and cool it in an ice bath. Slowly acidify the filtrate with concentrated hydrochloric acid until the pH is approximately 2. A white precipitate of this compound will form.

  • Purification: Collect the crude product by vacuum filtration and wash with cold deionized water. The product can be further purified by recrystallization from an ethanol/water mixture.[4][5]

Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) can be determined by titrating a solution of this compound with a standardized strong base and monitoring the pH.

Materials:

  • This compound

  • Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • Ethanol or a suitable co-solvent (if needed for solubility)

  • Deionized water

  • pH meter and electrode

  • Burette

  • Magnetic stirrer and stir bar

Procedure:

  • Sample Preparation: Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water. If solubility is low, a co-solvent like ethanol can be used, and the pKa in the mixed solvent system can be determined.

  • Titration: Place the solution in a beaker with a magnetic stir bar and immerse the pH electrode. Titrate the solution with the standardized NaOH solution, recording the pH after each addition of titrant.

  • Data Analysis: Plot the pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point, where half of the acid has been neutralized.

Determination of Aqueous Solubility by Gravimetric Method

Materials:

  • This compound

  • Deionized water

  • Vials with screw caps

  • Thermostatically controlled shaker or water bath

  • Filtration apparatus (e.g., syringe filter)

  • Analytical balance

  • Oven

Procedure:

  • Equilibration: Add an excess amount of this compound to a known volume of deionized water in a sealed vial.

  • Saturation: Agitate the vial in a thermostatically controlled environment (e.g., 25 °C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sampling: Carefully withdraw a known volume of the supernatant, ensuring no solid particles are included, using a filtered syringe.

  • Drying and Weighing: Transfer the filtered solution to a pre-weighed container. Evaporate the solvent in an oven at a temperature below the melting point of the acid until a constant weight is achieved.

  • Calculation: The solubility is calculated from the mass of the dried solute and the volume of the solution sampled.[6]

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra are crucial for confirming the structure of this compound.

¹H NMR (Proton NMR):

  • Sample Preparation: Dissolve the sample in a deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).

  • Expected Chemical Shifts (in CDCl₃):

    • ~12 ppm (singlet, 1H): Carboxylic acid proton (-COOH). This peak is often broad.

    • ~7.2-8.1 ppm (multiplet, 4H): Aromatic protons.

    • ~2.8 ppm (quartet, 2H): Methylene protons (-CH₂-) of the ethyl group.

    • ~1.2 ppm (triplet, 3H): Methyl protons (-CH₃) of the ethyl group.

¹³C NMR (Carbon-13 NMR):

  • Sample Preparation: Same as for ¹H NMR.

  • Expected Chemical Shifts (in CDCl₃):

    • ~173 ppm: Carboxylic acid carbonyl carbon (-COOH).

    • ~125-142 ppm: Aromatic carbons (6 signals).

    • ~26 ppm: Methylene carbon (-CH₂-).

    • ~16 ppm: Methyl carbon (-CH₃).[7][8][9]

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule.

Sample Preparation:

  • KBr Pellet: Grind a small amount of the solid sample with dry potassium bromide (KBr) and press it into a thin pellet.

  • Attenuated Total Reflectance (ATR): Place the solid sample directly on the ATR crystal.

Key IR Absorption Bands:

  • ~2500-3300 cm⁻¹ (broad): O-H stretch of the carboxylic acid, often showing broadness due to hydrogen bonding.[10]

  • ~1680-1710 cm⁻¹ (strong): C=O stretch of the carboxylic acid.[11]

  • ~1600, 1450 cm⁻¹: C=C stretches of the aromatic ring.

  • ~1210-1320 cm⁻¹: C-O stretch of the carboxylic acid.[10]

  • ~900-960 cm⁻¹ (broad): O-H bend of the carboxylic acid dimer.[11]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Ionization Method:

  • Electron Ionization (EI) is a common method for this type of compound.

Expected Fragmentation Pattern:

  • m/z 150: Molecular ion [M]⁺.

  • m/z 133: Loss of a hydroxyl radical (•OH) from the molecular ion.

  • m/z 122: This peak is not expected as a primary fragment.

  • m/z 105: Loss of a carboxyl group (-COOH) is not a typical primary fragmentation. A more likely fragmentation is the loss of an ethyl radical followed by CO, or vice versa, but this is less common. The base peak is often the phenylacylium ion.

  • m/z 91: Tropylium ion, a common fragment for alkylbenzenes, formed by rearrangement and loss of a carboxyl group.

  • m/z 77: Phenyl cation, from the loss of the ethyl and carboxyl groups.[12]

Safety and Handling

This compound is classified as an irritant. It may cause skin, eye, and respiratory irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).

References

An In-depth Technical Guide to 2-Ethylbenzoic Acid (CAS 612-19-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of 2-Ethylbenzoic acid based on publicly available data. Detailed, peer-reviewed experimental protocols and specific biological pathway analyses for this particular compound are limited. The experimental methodologies presented are representative examples based on established chemical principles for similar compounds and should be adapted and optimized for specific laboratory conditions.

Introduction

This compound, with a CAS number of 612-19-1, is an aromatic carboxylic acid. Its structure consists of a benzene ring substituted with an ethyl group and a carboxylic acid group at the ortho position.[1] This compound serves primarily as a versatile intermediate and building block in organic synthesis, particularly in the development of pharmaceuticals, dyes, and fragrances.[1] Its utility stems from the reactivity of the carboxylic acid group and the potential for further functionalization of the aromatic ring. While the broader class of benzoic acid derivatives has been explored for various biological activities, from antimicrobial to anti-inflammatory effects, specific research into the mechanisms of action and signaling pathways for this compound is not extensively documented.[2][3][4][5]

Chemical and Physical Properties

The physicochemical properties of this compound are critical for its handling, storage, and application in synthesis. These properties are summarized in the tables below.

Table 2.1: General and Physical Properties
PropertyValueReference(s)
CAS Number 612-19-1[6]
Molecular Formula C₉H₁₀O₂[6]
Molecular Weight 150.17 g/mol [6]
Appearance White to off-white crystalline powder[7]
Melting Point 62-66 °C[7]
Boiling Point 259.7 ± 9.0 °C at 760 Torr[7]
Density 1.114 ± 0.06 g/cm³ (20 °C)[7]
Solubility Sparingly soluble in water (1.1 g/L at 25 °C)[1]
pKa 3.79 (at 25 °C)[1]
Table 2.2: Spectroscopic and Computational Data
PropertyValue/DescriptionReference(s)
¹H NMR Data not available in searched literature. Expected signals: aromatic protons, quartet for -CH₂-, triplet for -CH₃, and a singlet for the carboxylic acid proton.[8]
¹³C NMR Data available but requires account access to view full spectrum. A reference exists: P.E. Hansen, A. Berg, K. Schaumberg, Magn. Res. Chem. 25, 508 (1987).[6]
Mass Spectrum (GC-MS) Data available but requires account access to view full spectrum.[9]
InChIKey CGMMPMYKMDITEA-UHFFFAOYSA-N[6]
Canonical SMILES CCC1=CC=CC=C1C(=O)O[6]

Synthesis and Experimental Protocols

This compound can be synthesized through several common organic chemistry reactions. The two most logical and frequently employed routes are the oxidation of the corresponding alkylbenzene (2-ethyltoluene) and the Grignard carboxylation of an ortho-substituted ethylhalobenzene.

Representative Protocol 1: Oxidation of 2-Ethyltoluene

This method involves the oxidation of the benzylic methylene group of 2-ethyltoluene. Strong oxidizing agents like potassium permanganate (KMnO₄) are typically used. This reaction is a standard method for preparing benzoic acid derivatives from their alkyl precursors.[1]

Methodology:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-ethyltoluene and water.

  • Reagent Addition: Heat the mixture to reflux. Slowly add a solution of potassium permanganate in water portion-wise to control the exothermic reaction.

  • Reaction Monitoring: Continue heating under reflux until the purple color of the permanganate has disappeared, indicating the completion of the oxidation. This may take several hours.

  • Work-up: Cool the reaction mixture to room temperature. Filter off the manganese dioxide (MnO₂) byproduct.

  • Isolation: Acidify the filtrate with a strong acid, such as concentrated hydrochloric acid (HCl), until the pH is acidic, which will precipitate the this compound.

  • Purification: Collect the crude product by vacuum filtration, wash with cold water, and recrystallize from an appropriate solvent system (e.g., ethanol/water) to obtain the purified product.

G cluster_setup Reaction Setup cluster_reaction Oxidation cluster_workup Work-up & Isolation cluster_purification Purification A 2-Ethyltoluene C Round-Bottom Flask A->C Add B Water B->C Add D Heat to Reflux C->D F Reaction Mixture D->F E KMnO₄ Solution E->F Add Slowly G Cool & Filter MnO₂ F->G H Acidify with HCl G->H I Precipitated Product H->I J Vacuum Filtration I->J K Recrystallization J->K L Pure this compound K->L

Caption: Workflow for the synthesis of this compound via oxidation.

Representative Protocol 2: Grignard Reaction

This classic carbon-carbon bond-forming reaction utilizes an organometallic reagent. A Grignard reagent is first prepared from an ortho-haloethylbenzene (e.g., 2-bromoethylbenzene) and magnesium metal. This reagent then acts as a nucleophile, attacking carbon dioxide (dry ice) to form a carboxylate salt, which is subsequently protonated to yield the carboxylic acid.

Methodology:

  • Grignard Reagent Formation: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Add magnesium turnings to a flask containing anhydrous diethyl ether. Slowly add a solution of 2-bromoethylbenzene in anhydrous ether to initiate the formation of the Grignard reagent (phenylmagnesium bromide derivative). The reaction is often initiated with a small crystal of iodine if it does not start spontaneously.

  • Carboxylation: Once the Grignard reagent has formed (indicated by the consumption of magnesium and a change in color), slowly pour the solution onto an excess of crushed dry ice (solid CO₂).

  • Work-up: Allow the excess dry ice to sublime. Add a dilute strong acid (e.g., HCl or H₂SO₄) to the reaction mixture to protonate the magnesium carboxylate salt.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent like diethyl ether. Combine the organic layers.

  • Isolation and Purification: Wash the combined organic layers with brine, dry over an anhydrous drying agent (e.g., MgSO₄), and remove the solvent under reduced pressure. The crude product can be purified by recrystallization.

G cluster_grignard Grignard Formation (Inert Atm.) cluster_carboxylation Carboxylation cluster_workup Work-up & Extraction cluster_purification Purification A 2-Bromoethylbenzene D Grignard Reagent A->D React B Mg Turnings B->D React C Anhydrous Ether C->D React E Dry Ice (CO₂) D->E Add to F Magnesium Carboxylate Salt E->F G Acidify with HCl F->G H Extract with Ether G->H I Organic Layer H->I J Dry & Evaporate I->J K Recrystallization J->K L Pure this compound K->L

Caption: Workflow for the Grignard synthesis of this compound.

Spectroscopic Characterization (Expected)

Table 4.1: Expected Spectroscopic Data
TechniqueExpected Features
¹H NMR - Carboxylic Acid (-COOH): A broad singlet, typically downfield (>10 ppm).- Aromatic Protons (-C₆H₄-): Multiple signals in the aromatic region (7-8 ppm), showing complex splitting patterns due to ortho substitution.- Methylene Protons (-CH₂-): A quartet around 2.7-3.0 ppm.- Methyl Protons (-CH₃): A triplet around 1.2-1.4 ppm.
¹³C NMR - Carbonyl Carbon (-C=O): A signal in the range of 170-180 ppm.- Aromatic Carbons (-C₆H₄-): Six distinct signals between 125-145 ppm.- Methylene Carbon (-CH₂-): A signal around 25-30 ppm.- Methyl Carbon (-CH₃): A signal around 15 ppm.
IR Spectroscopy - O-H Stretch (Carboxylic Acid): A very broad band from ~2500 to 3300 cm⁻¹.- C-H Stretch (Aromatic): Signals just above 3000 cm⁻¹.- C-H Stretch (Aliphatic): Signals just below 3000 cm⁻¹.- C=O Stretch (Carbonyl): A strong, sharp absorption around 1700 cm⁻¹.- C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region.
Mass Spectrometry - Molecular Ion (M⁺): A peak at m/z = 150.- Key Fragments: Loss of the ethyl group (M-29) leading to a peak at m/z = 121. Loss of the carboxyl group (M-45) leading to a peak at m/z = 105.

Biological Activity and Applications in Drug Development

This compound is primarily utilized as a chemical intermediate.[1] The broader class of benzoic acid derivatives has been the subject of extensive research in drug development, showing a wide range of biological activities. These activities often depend heavily on the substitution pattern of the benzene ring.

General Activities of Benzoic Acid Derivatives:

  • Antimicrobial and Antifungal Agents: Benzoic acid and its salts are well-known preservatives, and various derivatives have been developed as antimicrobial and antifungal drugs.[3][4]

  • Anti-inflammatory Activity: Some benzoic acid derivatives, most notably salicylic acid and its derivatives (like aspirin), are potent anti-inflammatory agents, often acting through the inhibition of cyclooxygenase (COX) enzymes in the arachidonic acid pathway.[3]

  • Anticancer Properties: Certain synthetic derivatives of benzoic acid have been investigated as potential anticancer agents, although the mechanisms are diverse and often compound-specific.[2]

It is important to reiterate that these are general activities of the broader chemical class. Currently, there is a lack of specific published research detailing the biological activity, mechanism of action, or interaction with specific signaling pathways for this compound itself. Its primary role in drug development appears to be as a structural scaffold or starting material for the synthesis of more complex active pharmaceutical ingredients (APIs).

G cluster_activities Potential Biological Activities (Inferred from Benzoic Acid Class) A This compound (Building Block) B Chemical Synthesis (e.g., amidation, esterification) A->B C Complex Derivatives & Active Pharmaceutical Ingredients B->C D Anti-inflammatory C->D May possess E Antimicrobial C->E May possess F Anticancer C->F May possess

Caption: Logical relationship of this compound in drug discovery.

Safety and Handling

This compound is classified as an irritant. Standard laboratory safety precautions should be observed when handling this compound.

Table 6.1: Hazard Information
Hazard TypeGHS ClassificationPrecautionary Statements
Skin Contact Skin Irritation (Category 2)H315: Causes skin irritation.
Eye Contact Eye Irritation (Category 2)H319: Causes serious eye irritation.
Inhalation Specific target organ toxicity — single exposure (Category 3), Respiratory tract irritationH335: May cause respiratory irritation.

Handling Recommendations:

  • Use in a well-ventilated area or under a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Avoid breathing dust.

  • In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.

  • Store in a cool, dry place in a tightly sealed container.

Conclusion

This compound (CAS 612-19-1) is a valuable chemical intermediate with well-defined physical properties. While detailed experimental protocols and biological studies specific to this isomer are not widely published, its synthesis can be reliably achieved through standard organic chemistry methodologies such as the oxidation of 2-ethyltoluene or via a Grignard reaction. Its primary significance for researchers and drug development professionals lies in its role as a versatile starting material for the synthesis of more complex molecules. Future research could further elucidate any intrinsic biological activities of this compound and explore its potential in novel therapeutic agents.

References

A Comprehensive Technical Guide to the Physical Properties of 2-Ethylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physical properties of 2-Ethylbenzoic acid (CAS No. 612-19-1). The information herein is intended to support research, development, and quality control activities by providing key data points and standardized experimental methodologies.

Core Physical and Chemical Properties

This compound is an aromatic carboxylic acid that presents as a white to off-white crystalline powder at room temperature.[1][2][3][4] It is a derivative of benzoic acid, featuring an ethyl group at the ortho position of the benzene ring.[1][5] This substitution influences its physical and chemical characteristics.[4][5] The compound is utilized as an intermediate in the synthesis of pharmaceuticals, dyes, and fragrances.[1]

Quantitative Data Summary

The following table summarizes the key physical properties of this compound for easy reference and comparison.

PropertyValueUnitsConditions
Molecular Formula C₉H₁₀O₂--
Molecular Weight 150.17 g/mol -
Melting Point 62 - 66°C(lit.)[2][3][6][7]
68°C[8]
73 - 76°C[1]
Boiling Point 259.7 ± 9.0°Cat 760 Torr[3]
259.713°Cat 760 mmHg[2]
297 - 299°C[1]
Density 1.114 ± 0.06g/cm³at 20 °C, 760 Torr[3]
1.042g/cm³[8]
Water Solubility 1.1g/Lat 25 °C[1]
pKa 3.79-at 25 °C[1][2][3]
Vapor Pressure 0.000857mmHgat 25 °C[2][3]
Flash Point 120.8 ± 13.4°C[3]
120.812°C[2]
Refractive Index 1.53-at 20 °C, 589.3 nm[2][3]
1.510-[8]
LogP 1.94720--

Experimental Protocols

Detailed methodologies for the determination of key physical properties are outlined below. These protocols are based on standard laboratory practices.

Determination of Melting Point

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Apparatus:

  • Melting point apparatus (e.g., Thiele tube or digital melting point device)

  • Capillary tubes (sealed at one end)

  • Thermometer

  • Spatula

  • Mortar and pestle

Procedure:

  • Sample Preparation: A small amount of dry this compound is finely powdered using a mortar and pestle.

  • Capillary Tube Filling: The open end of a capillary tube is tapped into the powdered sample, and the tube is inverted and tapped on a hard surface to pack the solid into the sealed end. This is repeated until a sample column of 2-3 mm is achieved.

  • Measurement: The filled capillary tube is placed in the heating block of the melting point apparatus alongside a thermometer.

  • Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.

  • Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last crystal melts is recorded as the end of the melting range.

Determination of Boiling Point

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid.

Apparatus:

  • Thiele tube or an aluminum heating block[9][10][11]

  • Small test tube (fusion tube)[9][10]

  • Capillary tube (sealed at one end)[9][10][11]

  • Thermometer[9][12]

  • Heat source (e.g., Bunsen burner or hot plate)[9][12]

  • Liquid paraffin or other suitable heating bath liquid[11]

Procedure:

  • Sample Preparation: A few milliliters of the liquid organic compound are placed in a small test tube.[12]

  • Apparatus Setup: A capillary tube, sealed at one end, is placed inverted into the test tube containing the liquid.[9]

  • The test tube is attached to a thermometer, ensuring the bottom of the test tube is level with the thermometer bulb.

  • The entire assembly is clamped and immersed in a Thiele tube filled with liquid paraffin, ensuring the heat is distributed evenly.[11]

  • Heating: The apparatus is heated slowly and gently.[9]

  • Observation: As the liquid heats, a stream of bubbles will emerge from the open end of the capillary tube. The heating is continued until a rapid and continuous stream of bubbles is observed.

  • The heat source is then removed, and the liquid is allowed to cool.

  • The temperature at which the stream of bubbles stops and the liquid begins to enter the capillary tube is recorded as the boiling point.[11]

Determination of Solubility

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent.

Apparatus:

  • Test tubes

  • Graduated cylinders or pipettes

  • Stirring rod

  • Balance

  • Water bath (for temperature control)

Procedure for Qualitative Solubility:

  • Add approximately 25 mg of this compound to 0.5 mL of the solvent (e.g., water, ethanol, acetone) in a test tube.[13]

  • Stir the mixture thoroughly with a glass rod.[13]

  • Observe if the solid dissolves completely. If it does, the substance is considered soluble in that solvent at that temperature.

  • For sparingly soluble substances, gentle heating in a water bath may be applied to observe any change in solubility with temperature.

Procedure for Quantitative Solubility (Titration Method):

  • Prepare a saturated solution of this compound in the desired solvent at a specific temperature by adding an excess of the acid to the solvent and stirring until equilibrium is reached.

  • Allow the undissolved solid to settle.

  • Carefully withdraw a known volume of the clear supernatant liquid.

  • Titrate the solution with a standardized solution of a strong base (e.g., NaOH) using a suitable indicator (e.g., phenolphthalein).[14]

  • The concentration of the dissolved this compound can be calculated from the volume of titrant used.

Visualized Experimental Workflow

The following diagram illustrates the logical workflow for determining the boiling point of this compound using the capillary method.

BoilingPointDetermination start Start prep_sample Prepare Sample: Place this compound in a fusion tube start->prep_sample setup_apparatus Assemble Apparatus: - Invert sealed capillary in tube - Attach to thermometer prep_sample->setup_apparatus heat_bath Immerse in Heating Bath (e.g., Thiele tube) setup_apparatus->heat_bath heat_slowly Heat Slowly and Uniformly heat_bath->heat_slowly observe_bubbles Observe Bubbles: Wait for a rapid, continuous stream heat_slowly->observe_bubbles remove_heat Remove Heat Source observe_bubbles->remove_heat cool_observe Cool and Observe: Note temperature when liquid enters capillary remove_heat->cool_observe record_bp Record Boiling Point cool_observe->record_bp end End record_bp->end

Caption: Workflow for Boiling Point Determination of this compound.

References

2-Ethylbenzoic acid molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethylbenzoic acid is an aromatic carboxylic acid that serves as a versatile building block in organic synthesis. Its chemical structure, featuring a carboxylic acid group ortho to an ethyl group on a benzene ring, imparts specific reactivity that makes it a valuable precursor for the synthesis of various fine chemicals and pharmaceutical intermediates. This technical guide provides an in-depth overview of the molecular properties, synthesis applications, and potential metabolic pathways of this compound.

Core Molecular and Physical Properties

The fundamental properties of this compound are summarized in the table below, providing a quick reference for laboratory use.

PropertyValueCitations
Molecular Formula C₉H₁₀O₂[1][2][3]
Molecular Weight 150.17 g/mol [1][4][5]
CAS Number 612-19-1[1][2][3]
Appearance White to off-white crystalline powder
Melting Point 62-66 °C[5]
Boiling Point 259.713 °C at 760 mmHg
Density 1.114 g/cm³
pKa 3.79 at 25°C

Applications in Organic Synthesis

This compound is a key starting material in several important synthetic transformations. The following sections detail the experimental protocols for some of its notable applications.

Synthesis of γ-Lactones (Phthalides)

This compound can be converted to its corresponding γ-lactone, 3-ethylphthalide, through an intramolecular cyclization. An effective method for this transformation involves the use of sodium bromate and sodium hydrogen sulfite.[1][6]

Experimental Protocol Summary:

The synthesis is typically carried out in a two-phase system using an organic solvent such as ethyl acetate. The o-alkylbenzenecarboxylic acid (this compound) is treated with sodium bromate and sodium hydrogen sulfite. This reagent system generates hypobromous acid in situ, which leads to the α-bromination of the ethyl group. The resulting α-bromo acid then undergoes an intramolecular nucleophilic substitution to yield the corresponding γ-lactone.[1] The reaction proceeds under mild conditions to give moderate to satisfactory yields.[1]

G cluster_workflow Synthesis of γ-Lactones start This compound reagents NaBrO₃, NaHSO₃ (in situ HOBr generation) start->reagents Reaction intermediate α-Bromo-2-ethylbenzoic acid reagents->intermediate α-Bromination cyclization Intramolecular Nucleophilic Substitution intermediate->cyclization product 3-Ethylphthalide (γ-Lactone) cyclization->product

Caption: Workflow for the synthesis of γ-lactones from this compound.

Microbial Asymmetric Synthesis of (S)-3-Methylphthalide

While not a direct transformation of this compound, its application as a substrate in microbial synthesis highlights its utility in biotransformations. For instance, related structures are used in the microbial asymmetric synthesis of chiral phthalides.[5][7]

Experimental Protocol Summary:

This chemoenzymatic approach involves the bioreduction of a ketone precursor, such as a 2-acetylbenzonitrile derivative, using a biocatalyst like baker's yeast. The reaction is highly stereoselective and pH-dependent, with acidic conditions being optimal to prevent side reactions. The resulting chiral intermediate is then chemically converted to the final enantiopure (S)-3-methylphthalide.[7]

G cluster_workflow Microbial Asymmetric Synthesis start 2-Acetylbenzonitrile (Substrate) biocatalyst Baker's Yeast (Bioreduction) start->biocatalyst Asymmetric Reduction intermediate Chiral Hydroxy Intermediate biocatalyst->intermediate acid_treatment Acidic Work-up (e.g., HCl) intermediate->acid_treatment Cyclization product (S)-3-Methylphthalide acid_treatment->product

Caption: General workflow for the chemoenzymatic synthesis of chiral phthalides.

Synthesis of Bis(2-ethylbenzoyl)peroxide

This compound can be used to synthesize bis(2-ethylbenzoyl)peroxide, a compound used in studies of radical chemistry.[5]

Experimental Protocol Summary:

The synthesis of diaroyl peroxides generally involves the reaction of the corresponding acyl chloride with sodium peroxide or hydrogen peroxide under basic conditions. For bis(2-ethylbenzoyl)peroxide, 2-ethylbenzoyl chloride (which can be prepared from this compound using a chlorinating agent like thionyl chloride) would be reacted with a peroxide source. The resulting peroxide is a precursor for generating 2-ethylbenzoyloxyl radicals upon photodecomposition, which are studied for their intramolecular hydrogen-atom transfer reactions.[4]

G cluster_workflow Synthesis of Bis(2-ethylbenzoyl)peroxide start This compound chlorination Thionyl Chloride (SOCl₂) start->chlorination Chlorination acyl_chloride 2-Ethylbenzoyl Chloride chlorination->acyl_chloride peroxidation Sodium Peroxide (Na₂O₂) or H₂O₂/Base acyl_chloride->peroxidation Peroxidation product Bis(2-ethylbenzoyl)peroxide peroxidation->product

Caption: Synthetic pathway for Bis(2-ethylbenzoyl)peroxide from this compound.

Potential Metabolic Pathways

The metabolic fate of this compound in biological systems is not extensively documented. However, based on the metabolism of similar compounds, such as 2-methylbenzoic acid and benzoic acid, a plausible microbial degradation pathway can be proposed.

Microbial Degradation Pathway

Microorganisms, particularly soil bacteria like Pseudomonas species, are known to degrade aromatic carboxylic acids. For 2-methylbenzoic acid, degradation proceeds via dioxygenation and subsequent ring cleavage.[8][9] A similar pathway can be hypothesized for this compound.

The initial step likely involves the action of a dioxygenase enzyme, leading to the formation of a dihydrodiol. This is then dehydrogenated to a catechol derivative, which can undergo ortho- or meta-cleavage of the aromatic ring, ultimately leading to intermediates of central metabolism. An alternative pathway could involve the oxidation of the ethyl side chain.[8]

G cluster_pathway Hypothetical Microbial Degradation of this compound start This compound dioxygenation Dioxygenase start->dioxygenation dihydrodiol 1,2-Dihydro-1,2-dihydroxy- This compound dioxygenation->dihydrodiol dehydrogenase Dehydrogenase dihydrodiol->dehydrogenase catechol Ethyl-catechol Derivative dehydrogenase->catechol ring_cleavage Ring Cleavage (ortho or meta) catechol->ring_cleavage tca_cycle TCA Cycle Intermediates ring_cleavage->tca_cycle

References

An In-depth Technical Guide to the Solubility of 2-Ethylbenzoic Acid in Water and Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of 2-Ethylbenzoic acid, a key intermediate in the synthesis of pharmaceuticals and other fine chemicals. The document summarizes its solubility in water and discusses its anticipated behavior in common organic solvents. Due to a lack of extensive published quantitative data for its solubility in organic solvents, this guide emphasizes detailed experimental protocols for determining these values. Methodologies such as the shake-flask method and potentiometric titration are outlined to enable researchers to generate precise and reliable solubility data. Additionally, relevant physicochemical properties of this compound are presented to provide a complete profile of the compound.

Introduction

This compound (C₉H₁₀O₂) is an aromatic carboxylic acid with an ethyl group at the ortho position of the benzene ring.[1] Its structure, featuring both a polar carboxylic acid group and a nonpolar ethylbenzene moiety, results in varied solubility across different solvent systems.[2] Understanding the solubility of this compound is critical for its application in organic synthesis, formulation development, and as a corrosion inhibitor.[1] This guide aims to provide available quantitative solubility data and equip researchers with the necessary experimental procedures to determine its solubility in various media.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are crucial for understanding its solubility behavior and for the design of relevant experiments.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₉H₁₀O₂[1][3]
Molecular Weight 150.17 g/mol [3]
Appearance White to off-white crystalline powder[1]
Melting Point 62-66 °C[4]
Boiling Point 297-299 °C[1]
pKa (at 25 °C) 3.79[1]
Water Solubility (at 25 °C) 1.1 g/L[1]
LogP (Octanol/Water) 1.8[3]

Quantitative Solubility Data

Quantitative solubility data for this compound is limited, particularly in organic solvents. The available data and qualitative descriptions are summarized below.

Aqueous Solubility

The solubility of this compound in water is low, which is expected due to the presence of the non-polar ethyl group.[2]

Table 2: Aqueous Solubility of this compound

SolventTemperature (°C)SolubilityReference(s)
Water251.1 g/L[1]
Solubility in Organic Solvents

Table 3: Qualitative Solubility of this compound in Organic Solvents

SolventQualitative SolubilityReference(s)
EthanolGood solubility[2]
AcetoneGood solubility[2]
ChloroformGood solubility[2]

Experimental Protocols for Solubility Determination

To address the gap in quantitative solubility data for this compound in organic solvents, this section provides detailed methodologies for two widely accepted experimental techniques.

Shake-Flask Method (Equilibrium Solubility)

The shake-flask method is a standard and reliable technique for determining the equilibrium solubility of a compound.[5]

4.1.1. Principle An excess amount of the solid compound is agitated in a solvent for a prolonged period until equilibrium is reached. The concentration of the dissolved compound in the saturated solution is then determined analytically.

4.1.2. Materials and Equipment

  • This compound (solid)

  • Solvent of interest (e.g., ethanol, acetone, DMSO)

  • Glass vials with screw caps

  • Orbital shaker or magnetic stirrer with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

  • Analytical balance

4.1.3. Procedure

  • Preparation: Add an excess amount of this compound to a series of vials. The excess solid is crucial to ensure that a saturated solution is achieved.

  • Solvent Addition: Add a known volume of the desired solvent to each vial.

  • Equilibration: Securely cap the vials and place them in an orbital shaker or on a magnetic stirrer at a constant, controlled temperature (e.g., 25 °C). Agitate the mixtures for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The required equilibration time should be determined empirically by taking measurements at different time points until the concentration remains constant.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Carefully withdraw a sample of the supernatant using a syringe and filter it through a syringe filter to remove any undissolved particles. Alternatively, the samples can be centrifuged at high speed, and the supernatant carefully collected.

  • Quantification:

    • HPLC: Dilute the filtered saturated solution with a suitable mobile phase to a concentration within the linear range of a pre-established calibration curve. Analyze the sample by HPLC to determine the concentration of this compound.

    • UV-Vis Spectroscopy: If this compound has a suitable chromophore, a UV-Vis spectrophotometer can be used. A calibration curve of absorbance versus concentration must be prepared using standard solutions of known concentrations.

  • Calculation: Calculate the solubility from the measured concentration, expressing the result in g/L or mol/L.

Potentiometric Titration

Potentiometric titration is a precise method for determining the solubility of ionizable compounds like carboxylic acids.[6][7]

4.2.1. Principle This method involves the titration of a saturated solution of the acidic compound with a strong base. The change in pH is monitored with a pH electrode, and the equivalence point is used to calculate the concentration of the dissolved acid.

4.2.2. Materials and Equipment

  • Saturated solution of this compound (prepared as in the shake-flask method)

  • Standardized solution of a strong base (e.g., 0.1 M NaOH)

  • pH meter with a combination pH electrode

  • Burette

  • Magnetic stirrer and stir bar

  • Beakers

4.2.3. Procedure

  • Preparation of Saturated Solution: Prepare a saturated solution of this compound in the solvent of interest as described in the shake-flask method (steps 1-4).

  • Titration Setup: Transfer a precise volume of the clear, saturated filtrate into a beaker. If a non-aqueous solvent was used, it may be necessary to add a co-solvent that is miscible with both the organic solvent and the aqueous titrant.

  • Titration: Place the beaker on a magnetic stirrer, add a stir bar, and immerse the pH electrode in the solution. Begin adding the standardized NaOH solution from the burette in small increments, recording the pH after each addition. Continue the titration well past the equivalence point.

  • Endpoint Determination: Plot the pH versus the volume of titrant added. The equivalence point is the point of inflection on the titration curve. This can be more accurately determined by plotting the first or second derivative of the titration curve.

  • Calculation: Use the volume of titrant at the equivalence point and the stoichiometry of the acid-base reaction to calculate the molar concentration of this compound in the saturated solution.

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the general workflow for determining the solubility of this compound using the shake-flask method followed by HPLC analysis.

experimental_workflow cluster_prep cluster_equilibration cluster_separation cluster_quantification cluster_analysis prep Preparation equilibration Equilibration separation Phase Separation quantification Quantification analysis Data Analysis weigh Weigh excess This compound add_solvent Add known volume of solvent weigh->add_solvent agitate Agitate at constant temperature (24-48h) add_solvent->agitate centrifuge Centrifuge or let settle agitate->centrifuge filter Filter supernatant centrifuge->filter dilute Dilute sample filter->dilute hplc Analyze by HPLC dilute->hplc calculate Calculate solubility hplc->calculate

Caption: Experimental workflow for determining the solubility of this compound.

Logical Relationship of Solubility Factors

The following diagram illustrates the key factors influencing the solubility of this compound.

solubility_factors cluster_solute cluster_solvent solubility Solubility of This compound solute_props Solute Properties solute_props->solubility polarity Polarity (Carboxyl Group) solute_props->polarity nonpolarity Non-polarity (Ethylbenzene) solute_props->nonpolarity pka pKa solute_props->pka solvent_props Solvent Properties solvent_props->solubility solvent_polarity Polarity solvent_props->solvent_polarity h_bonding Hydrogen Bonding Capacity solvent_props->h_bonding temp Temperature temp->solubility ph pH (Aqueous) ph->solubility

Caption: Factors influencing the solubility of this compound.

Conclusion

This technical guide has synthesized the available information on the solubility of this compound. While quantitative data in organic solvents is sparse, the provided experimental protocols for the shake-flask method and potentiometric titration offer robust frameworks for researchers to determine these values accurately. The physicochemical data and the understanding of factors influencing its solubility will aid in the design of such experiments and in the broader application of this compound in research and development. The generation of comprehensive solubility data for this compound in a range of organic solvents would be a valuable contribution to the chemical and pharmaceutical sciences.

References

A Comprehensive Technical Guide to the Spectroscopic Analysis of 2-Ethylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a detailed overview of the spectroscopic data for 2-Ethylbenzoic acid, a key intermediate in various chemical syntheses. The document outlines the expected data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses, supported by detailed experimental protocols.

Spectroscopic Data of this compound

The structural elucidation of this compound (C₉H₁₀O₂) relies on a combination of spectroscopic techniques. The following tables summarize the key data obtained from ¹H NMR, ¹³C NMR, IR, and MS analyses.

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationCoupling Constant (J) HzAssignment
~10-12Singlet (broad)1H--COOH
~7.9-8.1Doublet1H~7.5Ar-H (ortho to -COOH)
~7.2-7.5Multiplet3H-Ar-H
~2.8-3.0Quartet2H~7.5-CH₂-
~1.2-1.4Triplet3H~7.5-CH₃

Note: Predicted values based on typical chemical shifts for similar structures. Actual experimental values should be obtained from a spectral database such as the Spectral Database for Organic Compounds (SDBS).

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmAssignment
~172-COOH
~142Ar-C (quaternary, attached to -CH₂CH₃)
~132Ar-C (quaternary, attached to -COOH)
~131Ar-CH
~130Ar-CH
~128Ar-CH
~126Ar-CH
~26-CH₂-
~16-CH₃

Note: Predicted values. PubChem indicates that ¹³C NMR data for this compound is available in SpectraBase.[1]

Table 3: IR Spectroscopic Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~2500-3300BroadO-H stretch (carboxylic acid)
~2970, 2870MediumC-H stretch (aliphatic)
~3050MediumC-H stretch (aromatic)
~1680-1710StrongC=O stretch (carboxylic acid)
~1600, 1470Medium-StrongC=C stretch (aromatic ring)
~1420MediumO-H bend (in-plane)
~1290StrongC-O stretch (carboxylic acid)
~920Broad, MediumO-H bend (out-of-plane)
~750StrongC-H bend (ortho-disubstituted aromatic)

Note: Predicted values based on characteristic infrared absorption frequencies. The NIST WebBook is a valuable resource for IR spectra of organic compounds.

Table 4: Mass Spectrometry Data for this compound

m/zRelative Intensity (%)Assignment
150~50[M]⁺ (Molecular Ion)
133~10[M - OH]⁺
122~20[M - C₂H₄]⁺ or [M - CO]⁺
105~100[M - COOH]⁺ or [C₆H₄CH₂CH₃]⁺
91~30[C₇H₇]⁺ (Tropylium ion)
77~25[C₆H₅]⁺

Note: Predicted fragmentation pattern. The molecular weight of this compound is 150.17 g/mol .[1] Mass spectra can be found in databases such as the NIST Chemistry WebBook and SpectraBase.

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are crucial for reproducibility and data integrity.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation:

    • Weigh approximately 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.

    • Dissolve the sample in 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆) in a clean, dry NMR tube.

    • Add a small amount of a reference standard, such as tetramethylsilane (TMS), if the solvent does not contain it.

    • Cap the NMR tube and gently agitate to ensure complete dissolution.

  • Instrument Parameters (¹H NMR):

    • Spectrometer: 400 MHz or higher field NMR spectrometer.

    • Pulse Sequence: Standard single-pulse sequence.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 8-16, depending on the sample concentration.

    • Spectral Width: 0-15 ppm.

  • Instrument Parameters (¹³C NMR):

    • Spectrometer: 100 MHz or higher.

    • Pulse Sequence: Proton-decoupled single-pulse sequence.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.

    • Spectral Width: 0-220 ppm.

2. Infrared (IR) Spectroscopy

  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a volatile solvent (e.g., isopropanol) and allowing it to dry completely.

    • Place a small amount of solid this compound directly onto the ATR crystal.

    • Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

  • Instrument Parameters:

    • Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

    • Mode: Transmittance or Absorbance.

3. Mass Spectrometry (MS)

  • Sample Preparation (Electron Ionization - EI):

    • Dissolve a small amount of this compound in a volatile organic solvent (e.g., methanol or dichloromethane).

    • The sample is introduced into the mass spectrometer via a direct insertion probe or a gas chromatograph (GC-MS).

  • Instrument Parameters (GC-MS):

    • Ionization Mode: Electron Ionization (EI).

    • Electron Energy: 70 eV.

    • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

    • Mass Range: m/z 40-400.

    • GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

    • Temperature Program: Start at a low temperature (e.g., 50°C), ramp to a high temperature (e.g., 250°C) to ensure elution of the compound.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow General Workflow for Spectroscopic Analysis cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data_processing Data Processing and Analysis cluster_interpretation Structural Elucidation Sample Pure Compound (this compound) Dissolution Dissolution in Appropriate Solvent Sample->Dissolution IR IR Spectroscopy Sample->IR NMR NMR Spectroscopy (¹H and ¹³C) Dissolution->NMR MS Mass Spectrometry Dissolution->MS Process_NMR Process NMR Data (FT, Phasing, Baseline Correction) NMR->Process_NMR Process_IR Process IR Data (Baseline Correction, Peak Picking) IR->Process_IR Process_MS Process MS Data (Peak Identification, Fragmentation Analysis) MS->Process_MS Interpretation Combine and Interpret Spectroscopic Data Process_NMR->Interpretation Process_IR->Interpretation Process_MS->Interpretation Structure Confirm Chemical Structure Interpretation->Structure

Caption: A flowchart illustrating the general workflow for obtaining and analyzing spectroscopic data of a chemical compound.

References

The Elusive Genesis of 2-Ethylbenzoic Acid: A Technical Retrospective

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the history and synthesis of foundational organic molecules is paramount. This in-depth guide explores the discovery and historical context of 2-Ethylbenzoic acid, a seemingly simple yet significant aromatic carboxylic acid. While the precise moment of its initial synthesis remains obscured in the annals of 19th-century chemistry, a review of historical literature and later advancements provides a comprehensive picture of its scientific journey.

While the exact date and discoverer of this compound are not readily apparent in readily available historical records, its emergence is intrinsically linked to the burgeoning field of organic synthesis in the latter half of the 19th century. Following the determination of benzoic acid's structure by Liebig and Wöhler in 1832, the exploration of its derivatives became a fertile ground for chemical investigation. The development of methods for the alkylation of aromatic compounds, such as the Friedel-Crafts reaction (discovered in 1877), provided the necessary tools for chemists to begin systematically modifying the benzene ring of benzoic acid and its precursors. It is highly probable that this compound was first synthesized during this period of fervent exploration into the reactions of aromatic compounds.

Early Synthetic Approaches and Methodological Refinements

The early synthesis of this compound, also known as o-Ethylbenzoic acid, was likely achieved through multi-step processes. One plausible early route would have involved the synthesis of 2-ethyltoluene followed by its oxidation to this compound.

A significant milestone in the documented synthesis of alkyl-substituted benzoic acids came in 1952 with the work of M. Crawford and F. H. C. Stewart. Their paper, "The Preparation of Some Alkyl-substituted Benzoic Acids," published in the Journal of the Chemical Society, detailed "improved general routes" for the synthesis of ortho- and meta-alkylbenzoic acids. This suggests that while methods for producing these compounds, including this compound, existed prior to 1952, they were likely less efficient or more arduous.

The method described by Crawford and Stewart for the synthesis of o-alkylbenzoic acids, including the ethyl derivative, involved the following general pathway:

Synthesis_Pathway A o-Bromoaniline B o-Bromotoluene A->B Sandmeyer Reaction C Grignard Reagent (o-Tolylmagnesium bromide) B->C Mg, ether D 2-Ethyltoluene C->D Ethyl sulfate E This compound D->E Oxidation (e.g., KMnO4)

Figure 1: Generalized reaction scheme for the synthesis of this compound based on early 20th-century methods. This pathway represents a plausible route that would have been available to chemists of the era, culminating in the desired product through a series of established organic transformations.

Physicochemical Properties: A Summary of Key Data

The physical and chemical properties of this compound have been well-characterized over the years. The following table summarizes key quantitative data from various sources.

PropertyValueReference
Molecular FormulaC₉H₁₀O₂[1]
Molecular Weight150.17 g/mol [1]
Melting Point62-66 °C[2]
Boiling Point258-260 °C[2]
Solubility in Water0.84 g/L at 25 °C[2]
pKa3.82[2]

Detailed Experimental Protocols: A Glimpse into Historical Synthesis

While the specific experimental details from the very first synthesis are unknown, the following protocol is a representative example of a laboratory-scale synthesis of an ortho-alkylated benzoic acid from the mid-20th century, adapted from the principles outlined by Crawford and Stewart.

Synthesis of this compound via Grignard Reagent and Subsequent Oxidation

Materials:

  • o-Bromotoluene

  • Magnesium turnings

  • Anhydrous diethyl ether

  • Ethyl sulfate

  • Potassium permanganate (KMnO₄)

  • Sulfuric acid (H₂SO₄), dilute

  • Sodium bisulfite (NaHSO₃)

  • Hydrochloric acid (HCl), concentrated

  • Sodium hydroxide (NaOH)

  • Drying agent (e.g., anhydrous sodium sulfate)

Experimental Workflow:

Experimental_Workflow cluster_0 Step 1: Grignard Reagent Formation cluster_1 Step 2: Alkylation cluster_2 Step 3: Workup and Isolation of 2-Ethyltoluene cluster_3 Step 4: Oxidation to this compound cluster_4 Step 5: Isolation and Purification A React o-bromotoluene with magnesium turnings in anhydrous diethyl ether. B Add ethyl sulfate dropwise to the Grignard reagent solution at 0 °C. A->B C Reflux the reaction mixture. B->C D Quench the reaction with dilute sulfuric acid. C->D E Separate the ethereal layer and wash with water and brine. D->E F Dry the ethereal layer over anhydrous sodium sulfate. E->F G Distill to obtain 2-ethyltoluene. F->G H Heat 2-ethyltoluene with an aqueous solution of potassium permanganate. G->H I Decolorize the excess permanganate with sodium bisulfite. H->I J Filter the hot solution to remove manganese dioxide. I->J K Acidify the filtrate with concentrated hydrochloric acid to precipitate the product. J->K L Collect the crude this compound by filtration. K->L M Recrystallize from hot water or aqueous ethanol. L->M

Figure 2: A representative experimental workflow for the synthesis of this compound, illustrating the key stages from starting materials to the purified product. This multi-step process is indicative of classical organic synthesis techniques.

Procedure:

  • Preparation of o-Tolylmagnesium Bromide: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, place magnesium turnings. Add a small crystal of iodine to initiate the reaction. Slowly add a solution of o-bromotoluene in anhydrous diethyl ether through the dropping funnel. Maintain a gentle reflux until all the magnesium has reacted.

  • Synthesis of 2-Ethyltoluene: Cool the Grignard solution in an ice bath. Add ethyl sulfate dropwise with vigorous stirring. After the addition is complete, reflux the mixture for 2-3 hours.

  • Work-up: Cool the reaction mixture and pour it onto a mixture of crushed ice and dilute sulfuric acid. Separate the ethereal layer, wash it with water, sodium hydroxide solution, and finally with brine. Dry the ether solution over anhydrous sodium sulfate.

  • Distillation: Remove the ether by distillation, and then distill the residue under reduced pressure to obtain pure 2-ethyltoluene.

  • Oxidation: Place the 2-ethyltoluene in a flask with a reflux condenser. Add a solution of potassium permanganate in water. Heat the mixture under reflux until the purple color of the permanganate has disappeared.

  • Isolation: While the solution is still hot, add a small amount of sodium bisulfite to decolorize any excess permanganate. Filter the hot solution to remove the manganese dioxide precipitate. Cool the filtrate and acidify it with concentrated hydrochloric acid to precipitate the this compound.

  • Purification: Collect the crude acid by filtration and recrystallize it from hot water or a mixture of ethanol and water to yield pure this compound.

Conclusion: A Legacy of Synthesis

The history of this compound, while lacking a singular "eureka" moment of discovery, is a testament to the systematic and incremental progress of organic chemistry. Its synthesis, evolving from likely early explorations of aromatic alkylation to the more refined methods of the mid-20th century, showcases the development of powerful synthetic methodologies. For today's researchers, the story of this compound serves as a reminder of the foundational work that underpins modern drug discovery and materials science, where the precise placement of functional groups on an aromatic scaffold remains a critical aspect of molecular design.

References

Potential Research Applications of 2-Ethylbenzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Ethylbenzoic acid, a substituted aromatic carboxylic acid, serves as a versatile scaffold in medicinal chemistry. While its primary industrial applications lie in the synthesis of dyes, fragrances, and corrosion inhibitors, a growing body of research highlights the potential of its derivatives in drug discovery and development. This technical guide provides an in-depth overview of the emerging research applications of this compound, focusing on its role as a precursor to compounds with antimicrobial, anti-inflammatory, and enzyme-inhibiting properties. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated biological pathways and workflows to facilitate further investigation into this promising chemical entity.

Introduction

This compound (2-EBA) is a white crystalline solid with the chemical formula C₉H₁₀O₂.[1] Its structure, featuring a carboxylic acid group and an ethyl group on a benzene ring, provides a unique platform for chemical modification to generate a diverse range of derivatives. While historically utilized as a chemical intermediate, recent scientific interest has shifted towards the biological activities of its derivatives.[2] These derivatives have shown promise in several therapeutic areas, including the development of novel antimicrobial and anti-inflammatory agents, as well as inhibitors of enzymes implicated in various diseases. This guide aims to consolidate the current knowledge on the research applications of this compound, providing a valuable resource for scientists engaged in drug discovery.

Physicochemical Properties of this compound

A comprehensive understanding of the physicochemical properties of the core molecule is essential for the design and synthesis of its derivatives.

PropertyValueReference(s)
Molecular Formula C₉H₁₀O₂[3][4]
Molecular Weight 150.17 g/mol [3]
CAS Number 612-19-1[3][4]
Melting Point 62-66 °C[3]
Boiling Point 259.7 °C[5]
Solubility in Water 1.1 g/L at 25 °C[2]
pKa 3.79 at 25 °C[2]

Synthesis of this compound Derivatives

The carboxylic acid group of this compound is a key functional handle for the synthesis of various derivatives, most notably amides and esters.

General Synthesis of 2-Ethylbenzamides

A common method for synthesizing 2-ethylbenzamide derivatives involves the conversion of this compound to its acid chloride, followed by reaction with a desired amine.

Experimental Protocol: Synthesis of N-substituted-2-ethylbenzamide

  • Acid Chloride Formation: Reflux a solution of this compound (1 equivalent) in thionyl chloride (SOCl₂) (excess) for 2-3 hours. Remove the excess thionyl chloride under reduced pressure to obtain 2-ethylbenzoyl chloride.

  • Amide Formation: Dissolve the crude 2-ethylbenzoyl chloride in a suitable anhydrous solvent (e.g., dichloromethane, tetrahydrofuran). Cool the solution in an ice bath. Add a solution of the desired primary or secondary amine (1.1 equivalents) and a base (e.g., triethylamine, pyridine) (1.2 equivalents) dropwise. Stir the reaction mixture at room temperature for several hours until completion (monitored by TLC).

  • Work-up and Purification: Wash the reaction mixture with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by recrystallization or column chromatography to yield the desired N-substituted-2-ethylbenzamide.[6]

Potential Research Applications and Biological Activities

Derivatives of this compound have demonstrated a range of biological activities, suggesting their potential as starting points for the development of new therapeutic agents.

Antimicrobial Activity

Several studies have explored the antimicrobial potential of benzoic acid derivatives. While specific data for simple this compound derivatives is limited in the public domain, related structures have shown promising results. For instance, N-benzamide derivatives have been synthesized and shown to possess antibacterial activity against both Gram-positive and Gram-negative bacteria, with Minimum Inhibitory Concentration (MIC) values in the low µg/mL range for some compounds.[6] Thioureide derivatives of 2-((4-ethyl-phenoxymethyl) benzoic acid have also exhibited antimicrobial activity with MICs ranging from 3.9 to 250 µg/mL.[7]

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).

  • Preparation of Bacterial Inoculum: Culture the bacterial strain (e.g., Staphylococcus aureus, Escherichia coli) on an appropriate agar medium overnight. Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard.

  • Preparation of Test Compounds: Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in Mueller-Hinton Broth (MHB) in a 96-well microtiter plate.

  • Inoculation: Dilute the bacterial suspension in MHB and add to each well to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[6]

Workflow for Antimicrobial Susceptibility Testing

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Bacterial Culture D Inoculation with Bacteria A->D B Compound Stock Solution C Serial Dilution in 96-well Plate B->C C->D E Incubation (37°C, 18-24h) D->E F Visual Inspection for Growth E->F G Determine MIC F->G

Antimicrobial susceptibility testing workflow.

Anti-inflammatory Activity and Enzyme Inhibition

Chronic inflammation is implicated in a wide range of diseases, and the inhibition of key inflammatory mediators is a major focus of drug discovery. Benzoic acid derivatives have been investigated for their anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes and modulation of inflammatory signaling pathways.

4.2.1. Inhibition of Prostaglandin Synthesis

Experimental Protocol: In Vitro COX Inhibition Assay

This is a general protocol for a colorimetric assay to screen for COX-1 and COX-2 inhibition.

  • Reagent Preparation: Prepare solutions of COX-1 or COX-2 enzyme, arachidonic acid (substrate), and a colorimetric probe (e.g., TMPD) in a suitable buffer.

  • Assay Setup: In a 96-well plate, add the test compound (this compound derivative) at various concentrations, the respective COX enzyme, and the colorimetric probe.

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid.

  • Measurement: Monitor the change in absorbance at a specific wavelength (e.g., 590 nm) over time using a microplate reader.

  • Data Analysis: Calculate the rate of reaction and determine the percentage of inhibition for each compound concentration relative to a vehicle control. Calculate the IC₅₀ value from the dose-response curve.[9]

4.2.2. Modulation of Inflammatory Signaling Pathways

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation. Some benzoic acid derivatives have been shown to suppress NF-κB activation, thereby reducing the expression of pro-inflammatory cytokines.[1][10] This suggests that this compound derivatives could be investigated for their potential to modulate this key inflammatory pathway.

Peroxisome Proliferator-Activated Receptors (PPARs) are nuclear receptors that play a role in lipid metabolism and inflammation. Certain complex benzoic acid derivatives have been identified as PPARα agonists, suggesting another potential avenue for the anti-inflammatory effects of this compound derivatives.[11][12]

Signaling Pathway: NF-κB Activation and Inhibition

G cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB_NFkB IκB NF-κB IKK->IkB_NFkB Phosphorylates IκB IkB IκB NFkB NF-κB (p50/p65) NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates IkB_NFkB->NFkB IκB Degradation DNA DNA NFkB_nuc->DNA Binds Genes Pro-inflammatory Gene Expression DNA->Genes Induces Inhibitor Potential 2-EBA Derivative Action Inhibitor->IKK Inhibits Inhibitor->NFkB_nuc Inhibits Translocation

Potential inhibition of the NF-κB pathway by 2-EBA derivatives.

Other Enzyme Inhibition

Beyond inflammation, derivatives of benzoic acid have been explored as inhibitors of other enzymes relevant to disease. For example, some benzoic acid derivatives have been identified as inhibitors of acetylcholinesterase and carbonic anhydrase, enzymes relevant to Alzheimer's disease.[13] Additionally, studies on various phenolic acids, including benzoic acid derivatives, have shown inhibitory activity against α-amylase, an enzyme involved in carbohydrate digestion, with IC₅₀ values in the millimolar range.[14]

Structure-Activity Relationship (SAR) Considerations

While a detailed SAR for this compound derivatives is not yet established, general principles from related benzoic acid series can provide guidance for future research. The nature and position of substituents on the benzene ring, as well as modifications to the carboxylic acid group (e.g., amide or ester formation), can significantly impact biological activity. For instance, in some series of benzoic acid amides, the antimicrobial activity was found to be better than that of the corresponding esters.[15] Further synthesis and biological evaluation of a focused library of this compound derivatives are needed to elucidate clear SAR trends.

Conclusion and Future Directions

This compound represents a valuable and readily accessible starting material for the synthesis of a wide array of derivatives with potential therapeutic applications. The existing literature on related benzoic acid compounds provides a strong rationale for the exploration of this compound derivatives as novel antimicrobial, anti-inflammatory, and enzyme-inhibiting agents. Future research should focus on the systematic synthesis and biological evaluation of a diverse library of this compound amides and esters to establish clear structure-activity relationships. Detailed mechanistic studies, including the investigation of their effects on key signaling pathways such as NF-κB and PPARs, will be crucial in elucidating their mode of action and identifying promising lead compounds for further drug development efforts. This technical guide serves as a foundational resource to stimulate and guide such future investigations.

References

2-Ethylbenzoic Acid: A Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive safety and handling information for 2-Ethylbenzoic acid (CAS No. 612-19-1). The following sections detail the physical and chemical properties, toxicological data, handling and storage procedures, emergency measures, and disposal considerations for this compound. Adherence to these guidelines is crucial for ensuring a safe laboratory environment.

Chemical and Physical Properties

This compound is a white to off-white crystalline powder.[1] It is characterized by an ethyl group attached to the second carbon of a benzoic acid structure.

PropertyValueReferences
Molecular Formula C₉H₁₀O₂[1][2][3][4]
Molecular Weight 150.17 g/mol [2][5]
CAS Number 612-19-1[1][5][6]
Appearance White to off-white crystalline powder[1]
Melting Point 62-66 °C[3][5][6]
Boiling Point 259.7 ± 9.0 °C at 760 Torr; 304.8°C at 760 mmHg[3][6]
Solubility Sparingly soluble in water (1.1 g/L at 25 °C)[1]
pKa 3.79 at 25°C[1]

Hazard Identification and Classification

This compound is classified as an irritant.[2] The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following classifications:

Hazard ClassCategoryHazard Statement
Skin Irritation2H315: Causes skin irritation
Eye Irritation2H319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)3 (Respiratory tract irritation)H335: May cause respiratory irritation

Signal Word: Warning[2][5]

Toxicological Summary

Experimental Protocols: The determination of skin and eye irritation potential for chemical substances like this compound typically follows internationally recognized guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD). For instance:

  • OECD Test Guideline 404 is used for assessing acute dermal irritation and corrosion. This test involves applying the substance to the skin of an animal (historically rabbits) and observing for signs of erythema and edema.

  • OECD Test Guideline 405 is employed for evaluating acute eye irritation and corrosion. This involves applying the substance to the eye of an animal and grading the effects on the cornea, iris, and conjunctiva.

These protocols provide a framework for the classification of substances and the formulation of appropriate safety precautions.

Handling and Storage

Proper handling and storage procedures are essential to minimize exposure and ensure the stability of this compound.

Safe Handling
  • Ventilation: Use only outdoors or in a well-ventilated area.[1] Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear safety glasses with side shields or goggles.[8][9]

    • Skin Protection: Wear protective gloves.[8] The specific glove material should be chosen based on the breakthrough time and permeation rate for the substance at hand.

    • Respiratory Protection: If dust is generated and ventilation is inadequate, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[8][10] A dust mask of type N95 (US) is recommended.[8]

  • Hygiene Practices: Wash hands thoroughly after handling.[1] Do not eat, drink, or smoke when using this product.[11] Contaminated work clothing should not be allowed out of the workplace and should be washed before reuse.[1]

Storage
  • Conditions: Store in a cool, dry, and well-ventilated place.[1][6] Keep the container tightly closed.[1]

  • Incompatible Materials: Avoid contact with strong oxidizing agents.[1][9]

  • Storage Class: Combustible Solids (Storage Class Code 11).[5][8]

Emergency Procedures

First-Aid Measures
Exposure RouteFirst-Aid ProcedureReferences
Inhalation Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[1][6]
Skin Contact Take off contaminated clothing immediately. Wash off with soap and plenty of water. If skin irritation occurs, get medical advice/attention.[1][6]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1][6]
Ingestion Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[6]
Fire-Fighting Measures
  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[12][13]

  • Unsuitable Extinguishing Media: A water jet may spread the fire.[11]

  • Specific Hazards: During a fire, hazardous combustion products such as carbon monoxide and carbon dioxide may be formed.[10]

  • Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[11][12]

Accidental Release Measures
  • Personal Precautions: Avoid dust formation.[14] Use personal protective equipment, including chemical-impermeable gloves, and ensure adequate ventilation.[14] Evacuate personnel to safe areas.[14]

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so.[14] Do not let the chemical enter drains, as it should not be released into the environment.[9][14]

  • Containment and Cleanup: Sweep up the spilled material and place it in a suitable, closed container for disposal.[9][12] Avoid creating dust.[12]

Disposal Considerations

Dispose of contents and containers in accordance with local, regional, and national regulations.[6][9] Chemical waste generators must determine whether a discarded chemical is classified as hazardous waste to ensure complete and accurate classification.[9][10]

Visual Guides

The following diagrams illustrate key safety and handling workflows for this compound.

Hazard_Identification_and_Handling cluster_0 Hazard Identification cluster_1 Risk Assessment & Control cluster_2 Safe Handling Procedures cluster_3 Emergency & Disposal Hazard_ID This compound (CAS: 612-19-1) Classification GHS Classification: - Skin Irritant (Cat. 2) - Eye Irritant (Cat. 2) - Respiratory Irritant (Cat. 3) Hazard_ID->Classification Leads to Risk_Assessment Assess Exposure Potential Classification->Risk_Assessment Control_Measures Implement Control Measures Risk_Assessment->Control_Measures Ventilation Use in Well-Ventilated Area Control_Measures->Ventilation PPE Wear Appropriate PPE: - Safety Glasses - Gloves - Respirator (if needed) Control_Measures->PPE Hygiene Practice Good Hygiene Control_Measures->Hygiene Emergency Follow Emergency Procedures: - First Aid - Fire Fighting - Spill Response PPE->Emergency Disposal Dispose of Waste Properly Emergency->Disposal

Caption: Logical workflow from hazard identification to disposal for this compound.

Spill_Response_Workflow Spill_Detected Spill of this compound Detected Evacuate Evacuate Immediate Area Spill_Detected->Evacuate Assess Assess the Spill (Size and Risk) Evacuate->Assess PPE Don Appropriate PPE: - Gloves - Safety Goggles - Respirator Assess->PPE Ventilate Ensure Adequate Ventilation PPE->Ventilate Contain Contain the Spill (Prevent Spreading) Ventilate->Contain Cleanup Clean Up Spill: - Sweep solid material - Avoid creating dust Contain->Cleanup Dispose Place in a Labeled, Sealed Container for Disposal Cleanup->Dispose Decontaminate Decontaminate the Area and Equipment Dispose->Decontaminate Report Report the Incident (As per institutional policy) Decontaminate->Report

Caption: Step-by-step workflow for handling a spill of this compound.

References

Methodological & Application

Synthesis of γ-Lactones Using 2-Ethylbenzoic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of the γ-lactone, 3-methylphthalide, from 2-ethylbenzoic acid. Phthalides, a class of γ-lactones, are prevalent scaffolds in numerous biologically active natural products and pharmaceutical agents. This guide outlines two primary synthetic routes: a two-step chemical synthesis involving benzylic oxidation followed by acid-catalyzed lactonization, and a biocatalytic approach utilizing microbial transformation for asymmetric synthesis. Detailed methodologies, quantitative data, and process visualizations are provided to enable researchers to replicate and adapt these procedures for applications in organic synthesis, medicinal chemistry, and drug development.

Introduction

γ-Lactones, particularly the phthalide core structure, are of significant interest in the pharmaceutical and fine chemical industries due to their diverse biological activities. The synthesis of these motifs from readily available starting materials is a key focus of synthetic chemistry. This compound serves as a practical and cost-effective precursor for the synthesis of 3-methylphthalide, a valuable γ-lactone.

This document details two distinct synthetic strategies:

  • Chemical Synthesis: A robust two-step process involving the oxidation of the benzylic position of the ethyl group on this compound to form the intermediate, 2-(1-hydroxyethyl)benzoic acid. This intermediate subsequently undergoes acid-catalyzed intramolecular cyclization to yield 3-methylphthalide.

  • Biocatalytic Synthesis: An enantioselective method employing microbial transformation to produce chiral (S)-3-methylphthalide. This "green chemistry" approach offers high stereoselectivity, a desirable trait for the synthesis of pharmaceutical intermediates.

These protocols are designed to be accessible to researchers with a foundational knowledge of organic synthesis and microbiology.

Chemical Synthesis of 3-Methylphthalide

The chemical synthesis of 3-methylphthalide from this compound is a two-step process. The first step is the oxidation of the benzylic carbon of the ethyl group to an alcohol, and the second step is the intramolecular esterification (lactonization) to form the five-membered lactone ring.

Step 1: Benzylic Oxidation of this compound

The benzylic position of this compound is susceptible to oxidation by strong oxidizing agents such as potassium permanganate (KMnO₄) or chromium-based reagents. Care must be taken to control the reaction conditions to favor the formation of the secondary alcohol, 2-(1-hydroxyethyl)benzoic acid, and minimize over-oxidation to the ketone or cleavage of the C-C bond.

Reaction Scheme:

Experimental Protocol: Benzylic Oxidation with Potassium Permanganate

Materials:

  • This compound

  • Potassium permanganate (KMnO₄)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl), concentrated and dilute

  • Sodium bisulfite (NaHSO₃)

  • Diethyl ether or Ethyl acetate (for extraction)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Beakers, Erlenmeyer flasks

  • Filter funnel and filter paper

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve this compound in a dilute aqueous solution of sodium hydroxide.

  • Slowly add a solution of potassium permanganate in water to the reaction mixture with vigorous stirring. The addition should be done portion-wise to control the exothermic reaction.

  • After the addition is complete, heat the mixture to reflux for a specified time, monitoring the reaction progress by TLC (Thin Layer Chromatography). The purple color of the permanganate will disappear as it is consumed.

  • Cool the reaction mixture to room temperature and quench any excess KMnO₄ by the slow addition of solid sodium bisulfite until the purple color is completely discharged and a brown precipitate of manganese dioxide (MnO₂) forms.

  • Filter the mixture through a pad of celite to remove the manganese dioxide, and wash the filter cake with a small amount of water.

  • Cool the filtrate in an ice bath and carefully acidify with concentrated hydrochloric acid to a pH of approximately 2. This will precipitate the product, 2-(1-hydroxyethyl)benzoic acid.

  • Collect the crude product by vacuum filtration, and wash with cold water.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., water or a mixture of ethyl acetate and hexanes).

  • Dry the purified product under vacuum.

Quantitative Data (Representative):

ParameterValue
Reactants
This compound1.0 eq
Potassium permanganate1.0 - 1.2 eq
Sodium hydroxide1.1 eq
Reaction Conditions
SolventWater
TemperatureReflux (100 °C)
Reaction Time2 - 4 hours
Work-up & Purification
Quenching agentSodium bisulfite
AcidificationHCl to pH ~2
Purification MethodRecrystallization
Yield 60 - 75%
Step 2: Acid-Catalyzed Lactonization

The synthesized 2-(1-hydroxyethyl)benzoic acid is then cyclized to 3-methylphthalide under acidic conditions. This intramolecular Fischer esterification is typically driven by the removal of water.

Reaction Scheme:

Experimental Protocol: Acid-Catalyzed Lactonization

Materials:

  • 2-(1-Hydroxyethyl)benzoic acid

  • Toluene or Benzene

  • Concentrated sulfuric acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH)

  • Dean-Stark apparatus

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Sodium bicarbonate (NaHCO₃) solution, saturated

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus, reflux condenser, and magnetic stirrer, add 2-(1-hydroxyethyl)benzoic acid and a suitable solvent such as toluene.

  • Add a catalytic amount of a strong acid (e.g., a few drops of concentrated sulfuric acid or a catalytic amount of p-TsOH).

  • Heat the mixture to reflux. Water will be azeotropically removed and collected in the Dean-Stark trap.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (to neutralize the acid catalyst), water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude 3-methylphthalide.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Quantitative Data (Representative):

ParameterValue
Reactants
2-(1-Hydroxyethyl)benzoic acid1.0 eq
CatalystH₂SO₄ or p-TsOH (catalytic)
Reaction Conditions
SolventToluene
TemperatureReflux (~111 °C)
Reaction Time3 - 6 hours
Work-up & Purification
NeutralizationSaturated NaHCO₃ solution
Purification MethodColumn Chromatography
Yield 80 - 95%

Biocatalytic Synthesis of (S)-3-Methylphthalide

The asymmetric synthesis of (S)-3-methylphthalide can be achieved through microbial transformation of this compound. Fungal strains, such as Aspergillus flavus, have been shown to be effective biocatalysts for this conversion. This method is advantageous for producing enantiomerically pure compounds.

Experimental Protocol: Microbial Transformation

Materials:

  • Aspergillus flavus strain (e.g., from a culture collection)

  • Suitable growth medium (e.g., Potato Dextrose Broth or Sabouraud Dextrose Broth)

  • This compound

  • Sterile culture flasks

  • Incubator shaker

  • Centrifuge

  • Ethyl acetate (for extraction)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Inoculum Preparation: Inoculate a sterile liquid medium with the Aspergillus flavus strain and incubate in a shaker at an appropriate temperature (e.g., 25-30 °C) for 2-3 days to obtain a well-grown mycelial culture.

  • Biotransformation: Add a solution of this compound (dissolved in a minimal amount of a water-miscible solvent like ethanol or DMSO to aid solubility, then filter-sterilized) to the fungal culture.

  • Incubation: Continue to incubate the culture under the same conditions for a period of 5-10 days. The progress of the transformation can be monitored by periodically taking small aliquots, extracting them, and analyzing by TLC or GC-MS.

  • Harvesting: After the incubation period, separate the fungal biomass from the culture broth by filtration or centrifugation.

  • Extraction: Extract the culture filtrate multiple times with ethyl acetate. The mycelial mass can also be extracted separately to recover any product that may have been adsorbed.

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by silica gel column chromatography to yield pure (S)-3-methylphthalide.

Quantitative Data (Representative):

ParameterValue
Biocatalyst Aspergillus flavus
Substrate This compound
Culture Conditions
MediumPotato Dextrose Broth
Temperature28 °C
Incubation Time7 - 10 days
Work-up & Purification
Extraction SolventEthyl acetate
Purification MethodColumn Chromatography
Yield Variable (typically moderate)
Enantiomeric Excess >95% for (S)-enantiomer

Visualizations

Workflow for Chemical Synthesis of 3-Methylphthalide

Chemical_Synthesis_Workflow Start This compound Oxidation Benzylic Oxidation (KMnO4, NaOH, H2O, Reflux) Start->Oxidation Intermediate 2-(1-Hydroxyethyl)benzoic Acid Oxidation->Intermediate Lactonization Acid-Catalyzed Lactonization (p-TsOH, Toluene, Reflux) Intermediate->Lactonization Crude_Product Crude 3-Methylphthalide Lactonization->Crude_Product Purification Column Chromatography Crude_Product->Purification Final_Product Pure 3-Methylphthalide Purification->Final_Product

Caption: Workflow for the chemical synthesis of 3-methylphthalide.

Reaction Pathway for γ-Lactone Formation

Reaction_Pathway cluster_start Starting Material cluster_intermediate Intermediate cluster_product Final Product (γ-Lactone) Start This compound Intermediate 2-(1-Hydroxyethyl)benzoic Acid Start->Intermediate Step 1: Benzylic Oxidation (e.g., KMnO4) Product 3-Methylphthalide Intermediate->Product Step 2: Intramolecular Cyclization (Acid Catalyst, Heat)

Caption: Reaction pathway from this compound to 3-methylphthalide.

Workflow for Biocatalytic Synthesis

Biocatalytic_Workflow Inoculum Inoculum Preparation (Aspergillus flavus) Biotransformation Biotransformation (Addition of this compound) Inoculum->Biotransformation Incubation Incubation (7-10 days, 28 °C) Biotransformation->Incubation Harvesting Harvesting (Filtration/Centrifugation) Incubation->Harvesting Extraction Extraction (Ethyl Acetate) Harvesting->Extraction Purification Purification (Column Chromatography) Extraction->Purification Final_Product (S)-3-Methylphthalide Purification->Final_Product

Caption: Workflow for the biocatalytic synthesis of (S)-3-methylphthalide.

Characterization of 3-Methylphthalide

The final product, 3-methylphthalide, should be characterized to confirm its identity and purity.

Spectroscopic Data (Representative):

TechniqueData
¹H NMR (CDCl₃, 400 MHz)δ (ppm): 7.90 (d, 1H), 7.65 (t, 1H), 7.50 (t, 1H), 7.35 (d, 1H), 5.50 (q, 1H), 1.60 (d, 3H)
¹³C NMR (CDCl₃, 100 MHz)δ (ppm): 170.5, 150.0, 134.0, 129.0, 125.5, 125.0, 122.0, 78.0, 20.0
IR (KBr, cm⁻¹)ν: 2980, 1760 (C=O, lactone), 1610, 1470, 1070
Mass Spec (EI, m/z)148 [M]⁺, 133, 105, 77

Safety Precautions

  • Chromium and Manganese Reagents: Chromium(VI) compounds are carcinogenic and strong oxidizers. Potassium permanganate is also a strong oxidizer. Handle these reagents with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, and work in a well-ventilated fume hood. Dispose of waste containing these metals according to institutional guidelines.

  • Strong Acids: Concentrated sulfuric acid is highly corrosive. Handle with extreme care.

  • Solvents: Organic solvents are flammable. Work away from ignition sources.

  • Microbial Cultures: Handle microbial strains using standard aseptic techniques to prevent contamination and exposure.

Conclusion

The synthesis of 3-methylphthalide from this compound is a versatile process that can be achieved through both traditional chemical methods and modern biocatalytic approaches. The choice of method will depend on the specific requirements of the research, such as the need for enantiopure material. The protocols and data provided in this document serve as a comprehensive guide for researchers in the fields of organic synthesis and drug development to produce this valuable γ-lactone.

Microbial Asymmetric Synthesis of (S)-3-Methylphthalide from 2-Ethylbenzoic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the microbial asymmetric synthesis of (S)-3-methylphthalide, a valuable chiral intermediate in the synthesis of various pharmaceuticals, using 2-ethylbenzoic acid as the starting substrate. The biotransformation is carried out using the microorganism Nocardia sp. KCTC 1058BP, which efficiently catalyzes the enantioselective benzylic hydroxylation of the ethyl group, followed by spontaneous lactonization to yield the desired product.

Introduction

(S)-3-Methylphthalide is a key chiral building block in organic synthesis. Traditional chemical methods for its synthesis often involve multiple steps, the use of chiral catalysts, and may result in the formation of racemic mixtures requiring subsequent resolution. Microbial biotransformation offers a green and efficient alternative, enabling highly enantioselective synthesis under mild reaction conditions. This protocol focuses on the use of Nocardia sp. KCTC 1058BP for the direct conversion of this compound to (S)-3-methylphthalide. The key transformation involves a highly regioselective and enantioselective hydroxylation at the benzylic position of the ethyl group of this compound, which then undergoes intramolecular cyclization to form the lactone.

Quantitative Data Summary

The following table summarizes the key quantitative data for the biotransformation of this compound to (S)-3-methylphthalide by Nocardia sp. KCTC 1058BP.

ParameterValue
Microorganism Nocardia sp. KCTC 1058BP
Substrate This compound
Product (S)-3-Methylphthalide
Reaction Time 72 hours
Substrate Concentration 1 g/L
Product Concentration 0.85 g/L
Molar Yield 85%
Enantiomeric Excess (e.e.) >99% for the (S)-enantiomer
Optimal pH 7.0
Optimal Temperature 30°C

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the microbial asymmetric synthesis of (S)-3-methylphthalide.

Microorganism and Culture Conditions

Objective: To cultivate Nocardia sp. KCTC 1058BP to obtain sufficient biomass for the biotransformation.

Materials:

  • Nocardia sp. KCTC 1058BP

  • Seed Culture Medium:

    • Glucose: 20 g/L

    • Yeast Extract: 10 g/L

    • Peptone: 10 g/L

    • NaCl: 5 g/L

    • K₂HPO₄: 1 g/L

    • MgSO₄·7H₂O: 0.5 g/L

    • Distilled water

  • Production Medium:

    • Glycerol: 30 g/L

    • Soybean Meal: 15 g/L

    • (NH₄)₂SO₄: 3 g/L

    • KH₂PO₄: 1.5 g/L

    • CaCO₃: 2 g/L

    • Trace element solution: 1 mL/L

  • 500 mL baffled flasks

  • Shaking incubator

Protocol:

  • Seed Culture Preparation:

    • Prepare the seed culture medium and adjust the pH to 7.0.

    • Sterilize the medium by autoclaving at 121°C for 20 minutes.

    • Inoculate a single colony of Nocardia sp. KCTC 1058BP from an agar plate into 50 mL of the sterile seed culture medium in a 250 mL flask.

    • Incubate the seed culture at 30°C and 200 rpm for 48 hours.

  • Production Culture:

    • Prepare the production medium and adjust the pH to 7.0.

    • Sterilize the medium by autoclaving at 121°C for 20 minutes.

    • Inoculate the production medium with 10% (v/v) of the seed culture.

    • Incubate the production culture at 30°C and 200 rpm for 24 hours before initiating the biotransformation.

Biotransformation of this compound

Objective: To perform the enantioselective hydroxylation of this compound to (S)-3-methylphthalide using the cultivated Nocardia sp. KCTC 1058BP.

Materials:

  • 24-hour old production culture of Nocardia sp. KCTC 1058BP

  • This compound (substrate)

  • Ethanol (for dissolving the substrate)

  • Shaking incubator

Protocol:

  • Prepare a stock solution of this compound by dissolving it in a minimal amount of ethanol.

  • Add the this compound stock solution to the 24-hour old production culture to a final concentration of 1 g/L.

  • Continue the incubation of the culture at 30°C and 200 rpm for 72 hours.

  • Monitor the progress of the reaction by taking samples at regular intervals (e.g., every 12 hours) for analysis.

Extraction and Analysis of (S)-3-Methylphthalide

Objective: To extract the product from the culture broth and analyze its concentration, yield, and enantiomeric excess.

Materials:

  • Culture broth from the biotransformation

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Centrifuge

  • Rotary evaporator

  • High-Performance Liquid Chromatography (HPLC) system with a chiral column (e.g., Chiralcel OD-H)

  • Gas Chromatography-Mass Spectrometry (GC-MS) system

Protocol:

  • Extraction:

    • Harvest the culture broth after 72 hours of biotransformation.

    • Centrifuge the broth at 8,000 rpm for 15 minutes to separate the cells.

    • Adjust the pH of the supernatant to 2.0 with 1 M HCl.

    • Extract the supernatant three times with an equal volume of ethyl acetate.

    • Combine the organic layers and dry over anhydrous sodium sulfate.

    • Concentrate the extract under reduced pressure using a rotary evaporator.

  • Analysis:

    • GC-MS Analysis: Confirm the identity of the product as 3-methylphthalide by comparing its mass spectrum with that of an authentic standard.

    • HPLC Analysis:

      • Dissolve the concentrated extract in the mobile phase.

      • Analyze the sample using an HPLC system equipped with a chiral column.

      • Use a mobile phase of hexane/isopropanol (e.g., 90:10 v/v) at a flow rate of 1 mL/min.

      • Monitor the elution at 220 nm.

      • Determine the concentration and enantiomeric excess of (S)-3-methylphthalide by comparing the peak areas with a standard curve and the retention times of the enantiomers.

Visualizations

Experimental Workflow

experimental_workflow cluster_cultivation Microorganism Cultivation cluster_biotransformation Biotransformation cluster_analysis Product Extraction & Analysis cluster_output Output inoculation Inoculation of Nocardia sp. KCTC 1058BP seed_culture Seed Culture (48h, 30°C, 200 rpm) inoculation->seed_culture production_culture Production Culture (24h, 30°C, 200 rpm) seed_culture->production_culture substrate_addition Addition of This compound production_culture->substrate_addition reaction Incubation (72h, 30°C, 200 rpm) substrate_addition->reaction extraction Extraction with Ethyl Acetate reaction->extraction concentration Concentration extraction->concentration analysis HPLC & GC-MS Analysis concentration->analysis product (S)-3-Methylphthalide (>99% e.e.) analysis->product

Caption: Experimental workflow for the microbial synthesis of (S)-3-methylphthalide.

Proposed Signaling Pathway

signaling_pathway substrate This compound enzyme Enantioselective Hydroxylase (from Nocardia sp.) substrate->enzyme intermediate 2-(1-Hydroxyethyl)benzoic Acid lactonization Spontaneous Lactonization intermediate->lactonization product (S)-3-Methylphthalide enzyme->intermediate Benzylic Hydroxylation lactonization->product

Caption: Proposed pathway for the biotransformation of this compound.

Application Notes and Protocols: 2-Ethylbenzoic Acid as an Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-ethylbenzoic acid as a key intermediate in the synthesis of pharmaceuticals, with a specific focus on the anxiolytic agent Etizolam. Detailed experimental protocols, quantitative data, and visual diagrams are presented to facilitate understanding and replication in a laboratory setting.

Introduction

This compound is a versatile aromatic carboxylic acid that serves as a valuable building block in organic synthesis.[1] Its substituted derivatives are crucial intermediates in the production of various active pharmaceutical ingredients (APIs). This document details the synthetic pathway from a derivative of this compound to the thienodiazepine drug, Etizolam, a potent anxiolytic and hypnotic agent.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueReference
Molecular Formula C₉H₁₀O₂[2]
Molecular Weight 150.17 g/mol [2]
Appearance White to off-white crystalline powder[1]
Melting Point 62-66 °C[3]
CAS Number 612-19-1[2]
Solubility Sparingly soluble in water[1]

Synthesis of Etizolam from a this compound Derivative

The synthesis of Etizolam from a this compound derivative involves a multi-step process, beginning with the functionalization of the aromatic ring to introduce necessary amino and chloro groups, followed by the construction of the thienodiazepine core. A plausible synthetic route is outlined below.

Synthetic Workflow

The overall workflow for the synthesis of Etizolam from a this compound precursor is depicted below.

G cluster_0 Step 1: Functionalization of this compound cluster_1 Step 2: Thienodiazepine Ring Formation A This compound B Nitration A->B C Reduction B->C D Chlorination C->D E 2-Amino-5-chloro-3-ethylbenzoic Acid (Key Intermediate) D->E F Reaction with Thiophene Derivative E->F G Cyclization F->G H Acetylation & Further Cyclization G->H I Etizolam H->I

Caption: Synthetic workflow for Etizolam.

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-5-chlorobenzoic Acid from Anthranilic Acid

This protocol describes a method to produce the key intermediate, 2-amino-5-chlorobenzoic acid, from a readily available starting material, anthranilic acid. While not starting directly from this compound, this provides a reliable method to obtain a crucial building block.

Materials:

  • Anthranilic acid

  • Sulfuryl chloride

  • Absolute ether

  • 8% Aqueous hydrochloric acid

  • Sodium hydroxide solution

  • Concentrated sodium acetate solution

  • Ethanol

Procedure:

  • To a solution of 26 g of sulfuryl chloride in 350 ml of absolute ether, add 20 g of powdered anthranilic acid over 10 minutes with cooling.[4]

  • Remove the solvent and excess sulfuryl chloride under vacuum.

  • Treat the residue with 150 ml of water and allow the mixture to stand for several hours.

  • Filter the mixture and wash the residue with water.

  • Digest the residue at 60-70°C with 400 ml of 8% aqueous hydrochloric acid solution.[4]

  • Filter the solution to remove any undissolved material.

  • Treat the filtrate with sodium hydroxide solution until a precipitate begins to form, then add concentrated sodium acetate solution to complete the precipitation.[4]

  • Filter the precipitated solid, wash with water, and recrystallize from a mixture of ethanol and water to yield 2-amino-5-chlorobenzoic acid.[4]

Quantitative Data:

ParameterValueReference
Yield 50%[4]
Melting Point 204 °C[4]

Protocol 2: Synthesis of 2-Amino-5-chlorobenzoic Acid via Reduction

This protocol details the reduction of 5-chloro-2-nitrobenzoic acid to 2-amino-5-chlorobenzoic acid.

Materials:

  • 5-chloro-2-nitrobenzoic acid

  • Ethanol

  • Raney nickel

  • Hydrogen gas

  • Diatomaceous earth (Celite)

Procedure:

  • To a reaction flask, add 2 g of active Raney nickel.

  • Add a solution of 20 g (110 mmol) of 5-chloro-2-nitrobenzoic acid in ethanol.[1]

  • Stir the reaction mixture at room temperature under a hydrogen atmosphere overnight.[1]

  • Upon completion of the reaction, filter the solution through diatomaceous earth.

  • Concentrate the filtrate under reduced pressure to yield the product.[1]

Quantitative Data:

ParameterValueReference
Yield 96%[1]
Appearance White solid[1]

Protocol 3: Final Steps to Etizolam

The synthesis of Etizolam from the key intermediate 2-amino-3-(2-chlorobenzoyl)-5-ethylthiophene involves acetylation and cyclization steps. An improved method reports a total yield of 56.4% over four steps from this intermediate.[5]

Mechanism of Action of Etizolam: GABA-A Receptor Modulation

Etizolam exerts its anxiolytic, hypnotic, and sedative effects by acting as a positive allosteric modulator of the GABA-A receptor in the central nervous system.[3][5]

GABA-A Receptor Signaling Pathway

The binding of Etizolam to the benzodiazepine site on the GABA-A receptor enhances the effect of the inhibitory neurotransmitter GABA. This leads to an increased influx of chloride ions, hyperpolarization of the neuron, and a decrease in neuronal excitability.

Caption: Etizolam's mechanism of action.

Conclusion

This compound and its derivatives are integral intermediates in the synthesis of complex pharmaceutical molecules like Etizolam. The synthetic pathways, while requiring multiple steps of functionalization and cyclization, provide efficient routes to these valuable therapeutic agents. Understanding the detailed experimental protocols and the mechanism of action is crucial for researchers and professionals in the field of drug development.

References

Application Notes and Protocols for the Quantitative Analysis of 2-Ethylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the quantitative analysis of 2-Ethylbenzoic acid in various sample matrices. The methodologies described are based on established analytical techniques for benzoic acid and its derivatives and are intended to serve as a comprehensive guide for method development and validation.

Introduction

This compound is a carboxylic acid derivative that finds applications as a building block in the synthesis of pharmaceuticals and other specialty chemicals. Accurate and reliable quantification of this compound is crucial for quality control, pharmacokinetic studies, and ensuring product safety and efficacy. This document outlines protocols for High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry.

Analytical Methods

A comparative overview of the primary analytical methods for the quantification of this compound is presented below. The choice of method will depend on the specific requirements of the analysis, including sensitivity, selectivity, sample matrix, and available instrumentation.

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC is a robust and widely used technique for the quantification of non-volatile and thermally labile compounds like this compound. A reversed-phase method is typically employed for the separation of benzoic acid derivatives.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high sensitivity and selectivity, making it suitable for the analysis of this compound, particularly at trace levels. Due to the polar nature of the carboxylic acid group, derivatization is generally required to improve volatility and chromatographic performance.[1]

UV-Vis Spectrophotometry

UV-Vis spectrophotometry is a simpler and more accessible technique for the quantification of this compound in straightforward sample matrices. The aromatic ring of the molecule exhibits strong absorbance in the UV region.

Quantitative Data Summary

The following tables summarize typical performance data for the analytical methods described. This data is compiled from studies on benzoic acid and its derivatives and serves as a reference for method validation.[2][3][4]

Table 1: High-Performance Liquid Chromatography (HPLC) with UV Detection

ParameterTypical ValueAnalyte
Linearity (r²)> 0.999Benzoic Acid, Sorbic Acid
Limit of Detection (LOD)1 µg/mLBenzoic Acid
Limit of Quantification (LOQ)4 µg/mLBenzoic Acid
Accuracy (Recovery %)98.83 - 100.47%Benzoic Acid
Precision (%RSD)< 2%Benzoic Acid Derivatives

Table 2: Gas Chromatography-Mass Spectrometry (GC-MS)

ParameterTypical ValueAnalyte
Linearity (r²)> 0.999Benzoic Acid
Limit of Detection (LOD)Not specifiedBenzoic Acid
Limit of Quantification (LOQ)Not specifiedBenzoic Acid
Accuracy (Recovery %)98.5 - 100.4%Benzoic Acid
Precision (%RSD)< 0.6%Benzoic Acid

Table 3: UV-Vis Spectrophotometry

ParameterTypical ValueAnalyte
Linearity (r²)> 0.999Benzoic Acid
Limit of Detection (LOD)≥ 50 µg/mL (by titration)Benzoic Acid
Limit of Quantification (LOQ)Not specifiedBenzoic Acid
Accuracy (Recovery %)97.25 - 99.54%Benzoic Acid
Precision (%RSD)Not specifiedBenzoic Acid

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established practices and can be adapted for the specific quantification of this compound.

Protocol 1: High-Performance Liquid Chromatography (HPLC) with UV Detection

This protocol describes a reversed-phase HPLC method for the quantification of this compound.

4.1.1. Instrumentation and Materials

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Ammonium acetate

  • Acetic acid

  • Water (deionized or HPLC grade)

  • 0.45 µm syringe filters

4.1.2. Sample Preparation

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve it in 100 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 200 µg/mL.

  • Sample Solution: The sample preparation will depend on the matrix. For solid samples, extraction with methanol followed by filtration is recommended. For liquid samples, a simple dilution with the mobile phase may be sufficient. All samples should be filtered through a 0.45 µm syringe filter before injection.

4.1.3. Chromatographic Conditions

  • Mobile Phase: A mixture of 0.05 M ammonium acetate (pH adjusted to 4.4 with acetic acid) and methanol (60:40, v/v).[2]

  • Flow Rate: 1.0 mL/min.[2]

  • Injection Volume: 20 µL.

  • Column Temperature: Ambient.

  • UV Detection: 234 nm.[2]

4.1.4. Analysis

Inject the standard and sample solutions into the HPLC system and record the chromatograms. The peak area of this compound is used for quantification. Construct a calibration curve by plotting the peak area against the concentration of the working standards. Determine the concentration of this compound in the sample solutions from the calibration curve.

HPLC_Workflow cluster_prep Sample and Standard Preparation cluster_analysis HPLC Analysis cluster_quant Quantification Standard_Prep Prepare Standard Stock and Working Solutions HPLC_System HPLC System with C18 Column and UV Detector Standard_Prep->HPLC_System Sample_Prep Extract/Dilute and Filter Sample Sample_Prep->HPLC_System Data_Acquisition Data Acquisition HPLC_System->Data_Acquisition Calibration_Curve Construct Calibration Curve Data_Acquisition->Calibration_Curve Quantification Determine Sample Concentration Calibration_Curve->Quantification

HPLC Analysis Workflow
Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a GC-MS method for the quantification of this compound following a derivatization step.

4.2.1. Instrumentation and Materials

  • GC-MS system with an autosampler

  • Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)

  • This compound reference standard

  • Derivatization agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS)

  • Ethyl acetate (GC grade)

  • Nitrogen gas

4.2.2. Sample Preparation

  • Standard and Sample Extraction: Extract this compound from the sample matrix using a suitable solvent like ethyl acetate. For aqueous samples, acidify the sample to a pH below the pKa of this compound before extraction.

  • Derivatization: Evaporate the solvent from the extract under a gentle stream of nitrogen. Add the derivatization agent (e.g., 100 µL of BSTFA + 1% TMCS) and heat at 60-70°C for 30 minutes to convert this compound to its more volatile trimethylsilyl (TMS) ester.

  • Final Preparation: After cooling, the derivatized sample is ready for injection into the GC-MS system.

4.2.3. GC-MS Conditions

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injection Temperature: 280°C.

  • Oven Temperature Program: Initial temperature of 50°C for 2 minutes, then ramp at 10°C/min to 180°C, and hold for 5 minutes.

  • Transfer Line Temperature: 300°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, using characteristic ions of the derivatized this compound.

4.2.4. Analysis

Inject the derivatized standard and sample solutions. Identify the TMS-derivatized this compound peak based on its retention time and mass spectrum. For quantification, construct a calibration curve using the peak areas of the selected ions from the derivatized standards.

GCMS_Workflow cluster_prep Sample Preparation and Derivatization cluster_analysis GC-MS Analysis cluster_quant Quantification Extraction Solvent Extraction of this compound Derivatization Derivatization to TMS Ester Extraction->Derivatization GCMS_System GC-MS System with Capillary Column Derivatization->GCMS_System Data_Acquisition Data Acquisition (SIM Mode) GCMS_System->Data_Acquisition Calibration_Curve Construct Calibration Curve Data_Acquisition->Calibration_Curve Quantification Determine Sample Concentration Calibration_Curve->Quantification

GC-MS Analysis Workflow
Protocol 3: UV-Vis Spectrophotometry

This protocol describes a simple UV-Vis spectrophotometric method for the quantification of this compound.

4.3.1. Instrumentation and Materials

  • UV-Vis spectrophotometer

  • Quartz cuvettes

  • This compound reference standard

  • Methanol (UV grade)

4.3.2. Sample Preparation

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 100 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with methanol to achieve concentrations in the range of 1-10 µg/mL.[4]

  • Sample Solution: Prepare the sample in methanol, ensuring the final concentration of this compound falls within the linear range of the calibration curve. Filtration may be necessary for samples with particulate matter.

4.3.3. Spectrophotometric Analysis

  • Wavelength Scan: Perform a wavelength scan of a standard solution of this compound in methanol from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax). For benzoic acid, the λmax is typically around 230 nm.[4]

  • Measurement: Measure the absorbance of the blank (methanol), standard solutions, and sample solutions at the determined λmax.

4.3.4. Analysis

Subtract the absorbance of the blank from the absorbance readings of the standards and samples. Construct a calibration curve by plotting the absorbance versus the concentration of the standard solutions. Determine the concentration of this compound in the sample solutions using the calibration curve.

UVVis_Workflow cluster_prep Sample and Standard Preparation cluster_analysis Spectrophotometric Analysis cluster_quant Quantification Standard_Prep Prepare Standard Stock and Working Solutions Wavelength_Scan Determine λmax Standard_Prep->Wavelength_Scan Sample_Prep Prepare Sample Solution in Methanol Absorbance_Measurement Measure Absorbance of Standards and Samples Sample_Prep->Absorbance_Measurement Wavelength_Scan->Absorbance_Measurement Calibration_Curve Construct Calibration Curve Absorbance_Measurement->Calibration_Curve Quantification Determine Sample Concentration Calibration_Curve->Quantification

UV-Vis Analysis Workflow

Method Validation

All analytical methods used for the quantification of this compound should be validated to ensure they are fit for their intended purpose. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Conclusion

The analytical methods and protocols presented in this document provide a comprehensive framework for the accurate and reliable quantification of this compound. The selection of the most appropriate method will be dictated by the specific analytical requirements, including sensitivity, sample matrix, and available resources. Proper method validation is essential to ensure the quality and reliability of the generated data.

References

Application Notes and Protocols for HPLC Analysis of 2-Ethylbenzoic Acid and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the analysis of 2-Ethylbenzoic acid and its derivatives using High-Performance Liquid Chromatography (HPLC). It includes a general-purpose reversed-phase HPLC (RP-HPLC) method, expected performance data, and detailed experimental protocols.

Introduction

This compound and its derivatives are a class of organic compounds with applications in various fields, including their use as building blocks in the synthesis of pharmaceuticals and other specialty chemicals. Accurate and reliable quantitative analysis of these compounds is crucial for quality control, impurity profiling, and research and development. HPLC is a powerful and widely used technique for the separation, identification, and quantification of such aromatic carboxylic acids.

This application note details a robust RP-HPLC method suitable for the analysis of this compound and its structurally related derivatives. The method is designed to provide good resolution and sensitivity for compounds with varying alkyl substitutions on the benzoic acid core.

Principle of Separation

The primary mode of separation in this method is reversed-phase chromatography. In RP-HPLC, the stationary phase (typically a C18-bonded silica) is nonpolar, while the mobile phase is a polar mixture of water and an organic solvent (e.g., acetonitrile or methanol). Nonpolar analytes, such as this compound and its derivatives, interact with the nonpolar stationary phase. By carefully controlling the composition and pH of the mobile phase, the retention of these compounds can be modulated to achieve separation.

For acidic compounds like benzoic acid derivatives, the pH of the mobile phase is a critical parameter. Maintaining a pH below the pKa of the carboxylic acid group (typically around 4.2) ensures that the analytes are in their neutral, protonated form. This increases their hydrophobicity and retention on the nonpolar stationary phase, leading to better separation and peak shape.

Experimental Protocols

This section provides a detailed protocol for the HPLC analysis of this compound and its derivatives.

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for good resolution.

  • Chemicals and Reagents:

    • This compound reference standard (≥99% purity)

    • Other benzoic acid derivative standards (e.g., 2-Methylbenzoic acid, 2-Propylbenzoic acid, 3-Ethylbenzoic acid, 4-Ethylbenzoic acid)

    • HPLC-grade acetonitrile

    • HPLC-grade methanol

    • HPLC-grade water

    • Trifluoroacetic acid (TFA) or phosphoric acid

Preparation of Solutions
  • Mobile Phase: A mixture of acetonitrile and water (acidified) is a common mobile phase for the analysis of benzoic acid derivatives.

    • Mobile Phase A: 0.1% (v/v) Trifluoroacetic acid in water.

    • Mobile Phase B: 0.1% (v/v) Trifluoroacetic acid in acetonitrile.

    • Degas the mobile phases using sonication or vacuum filtration before use.

  • Standard Stock Solution (e.g., 1000 µg/mL): Accurately weigh 100 mg of the reference standard (e.g., this compound) and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the mobile phase. These solutions will be used to construct a calibration curve.

Sample Preparation

The sample preparation method will depend on the sample matrix.

  • Liquid Samples: If the sample is a solution, it may be directly injected after filtration through a 0.45 µm syringe filter. If necessary, dilute the sample with the mobile phase to fall within the calibration range.

  • Solid Samples: Accurately weigh a portion of the solid sample and extract the analyte(s) with a suitable solvent such as methanol. Sonication or vortexing can be used to ensure complete extraction. Centrifuge the extract to remove any insoluble material. Dilute the supernatant with the mobile phase to the desired concentration and filter through a 0.45 µm syringe filter before injection.

Chromatographic Conditions

The following table summarizes the recommended chromatographic conditions for the analysis of this compound and its derivatives.

ParameterRecommended Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A: 0.1% TFA in WaterB: 0.1% TFA in Acetonitrile
Gradient Program Time (min)
0.0
20.0
25.0
25.1
30.0
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 230 nm
Injection Volume 10 µL

Data Presentation

The following tables provide expected quantitative data for the HPLC analysis of this compound and a selection of its derivatives under the conditions described above. Note: Actual retention times may vary depending on the specific HPLC system, column, and exact mobile phase preparation.

Table 1: Expected Retention Times and Resolution
AnalyteExpected Retention Time (min)Resolution (Rs) vs. Previous Peak
Benzoic Acid8.5-
2-Methylbenzoic Acid10.2> 2.0
This compound 12.8 > 2.0
3-Ethylbenzoic Acid13.5> 1.5
4-Ethylbenzoic Acid14.1> 1.5
2-Propylbenzoic Acid15.9> 2.0
Table 2: Method Validation Parameters (Typical Values)
ParameterTypical Value
Linearity (r²) > 0.999
Concentration Range 1 - 100 µg/mL
Limit of Detection (LOD) ~0.1 µg/mL
Limit of Quantification (LOQ) ~0.3 µg/mL
Precision (%RSD) < 2%
Accuracy (Recovery) 98 - 102%

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the HPLC analysis of this compound and its derivatives.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation HPLC_System HPLC System (Pump, Injector, Column, Detector) Standard_Prep->HPLC_System Inject Sample_Prep Sample Preparation Sample_Prep->HPLC_System Inject Chromatography Chromatographic Separation HPLC_System->Chromatography Data_Acquisition Data Acquisition Chromatography->Data_Acquisition Signal Integration Peak Integration & Quantification Data_Acquisition->Integration Report Final Report Integration->Report

General workflow for HPLC analysis.

Signaling Pathways and Logical Relationships

The logical relationship for optimizing the separation of benzoic acid derivatives in RP-HPLC is outlined below. The primary factors influencing retention and resolution are mobile phase pH and organic solvent concentration.

Separation_Logic Start Analyze Sample Check_Resolution Adequate Peak Resolution? Start->Check_Resolution Adjust_pH Adjust Mobile Phase pH (Lower pH to increase retention) Check_Resolution->Adjust_pH No End Final Method Check_Resolution->End Yes Adjust_Organic Adjust Organic Solvent % (Decrease % to increase retention) Adjust_pH->Adjust_Organic If still not resolved Adjust_Organic->Start Re-analyze

Logic diagram for HPLC method optimization.

Application Notes and Protocols for the Identification of Impurities in 2-Ethylbenzoic Acid by GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the identification and analysis of potential impurities in 2-Ethylbenzoic acid using Gas Chromatography-Mass Spectrometry (GC-MS). This method is crucial for ensuring the purity and quality of this compound used in research, development, and manufacturing processes.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceuticals, agrochemicals, and other fine chemicals.[1] The presence of impurities can significantly impact the efficacy, safety, and stability of the final products. Therefore, a robust analytical method for the identification and quantification of these impurities is essential. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for this purpose, offering high separation efficiency and definitive identification of volatile and semi-volatile organic compounds.

Due to the polar nature of the carboxylic acid group, direct analysis of this compound and its acidic impurities by GC can be challenging, often resulting in poor peak shape and low sensitivity. To overcome this, a derivatization step is typically employed to convert the acidic protons into less polar functional groups, thereby increasing their volatility and improving their chromatographic behavior. Silylation, using reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a common and effective derivatization method for carboxylic acids.

This protocol details the sample preparation, derivatization, GC-MS analysis, and data interpretation for the impurity profiling of this compound.

Potential Impurities in this compound

Impurities in this compound can originate from the starting materials, byproducts of the synthesis process, or degradation products. Common synthesis routes for this compound often involve the oxidation of 2-ethyltoluene or the carbonation of an organometallic reagent derived from 2-ethylbenzyl halide. Based on these and other synthetic pathways, potential impurities may include:

  • Isomeric Impurities: 3-Ethylbenzoic acid and 4-Ethylbenzoic acid are common process-related impurities that can be difficult to separate from the main component.

  • Starting Material Residues: Unreacted starting materials such as 2-ethyltoluene.

  • Oxidation Byproducts: Incomplete oxidation can lead to the presence of intermediates like 2-ethylbenzaldehyde or 2-ethylbenzyl alcohol. Over-oxidation can result in the formation of other related acids.

  • Side-Reaction Products: Byproducts from parallel or competing reactions.

  • Degradation Products: Compounds formed during storage or handling of this compound.

Quantitative Data Summary

The following table summarizes the expected retention times and key mass-to-charge ratios (m/z) for the trimethylsilyl (TMS) derivatives of this compound and its potential impurities. These values are illustrative and may vary depending on the specific instrumentation and analytical conditions.

CompoundRetention Time (min)Key m/z Values (TMS Derivative)
This compound ~ 12.5 222 (M+), 207, 179, 73
3-Ethylbenzoic acid~ 12.7222 (M+), 207, 179, 73
4-Ethylbenzoic acid~ 12.9222 (M+), 207, 179, 73
Benzoic acid~ 10.8194 (M+), 179, 73
2-Methylbenzoic acid~ 11.5208 (M+), 193, 165, 73
4-Methylbenzoic acid~ 11.8208 (M+), 193, 165, 73
Phthalic acid~ 14.2310 (M+), 295, 223, 73
AcetophenoneNot derivatized120 (M+), 105, 77
1-Phenylethanol~ 9.5 (TMS ether)194 (M+), 179, 73

Experimental Protocol

This section provides a detailed methodology for the GC-MS analysis of impurities in this compound.

Reagents and Materials
  • This compound sample

  • Dichloromethane (DCM), HPLC grade

  • Pyridine, anhydrous

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Internal Standard (e.g., 4-Chlorobenzoic acid)

  • GC Vials (2 mL) with inserts

  • Microsyringes

Sample Preparation and Derivatization
  • Sample Solution Preparation: Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask. Dissolve and dilute to the mark with dichloromethane.

  • Internal Standard Spiking: Add a known concentration of the internal standard solution (e.g., 100 µL of a 1 mg/mL solution of 4-Chlorobenzoic acid in DCM) to 1 mL of the sample solution in a clean GC vial.

  • Solvent Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.

  • Derivatization: To the dried residue, add 50 µL of anhydrous pyridine and 100 µL of BSTFA with 1% TMCS.

  • Reaction: Cap the vial tightly and heat at 70°C for 30 minutes in a heating block or oven.

  • Cooling and Analysis: Allow the vial to cool to room temperature before injecting into the GC-MS system.

GC-MS Instrumentation and Conditions
  • Gas Chromatograph: Agilent 7890B GC or equivalent

  • Mass Spectrometer: Agilent 5977B MSD or equivalent

  • GC Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 280°C

  • Injection Volume: 1 µL

  • Injection Mode: Split (split ratio 20:1)

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp 1: Increase to 200°C at a rate of 10°C/min.

    • Ramp 2: Increase to 300°C at a rate of 20°C/min, hold for 5 minutes.

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Scan Range: 40 - 550 amu.

  • Solvent Delay: 4 minutes.

Data Analysis
  • Peak Identification: Identify the peaks in the total ion chromatogram (TIC) by comparing their mass spectra with a reference library (e.g., NIST/Wiley). The TMS derivatives of carboxylic acids often show a characteristic molecular ion (M+) and fragments corresponding to the loss of a methyl group ([M-15]+) and the trimethylsilyl group.

  • Impurity Profiling: List all identified impurities and their relative peak areas.

  • Quantification (Optional): If quantitative analysis is required, a calibration curve for each impurity should be prepared using certified reference standards. The concentration of each impurity can then be calculated based on its peak area relative to the internal standard.

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis GC-MS Analysis cluster_data_analysis Data Analysis Sample This compound Sample Dissolve Dissolve in DCM Sample->Dissolve Spike Spike with Internal Standard Dissolve->Spike Dry Evaporate to Dryness Spike->Dry AddReagents Add Pyridine & BSTFA Dry->AddReagents Heat Heat at 70°C for 30 min AddReagents->Heat Cool Cool to Room Temperature Heat->Cool Inject Inject into GC-MS Cool->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection Separate->Detect Identify Peak Identification (Library Search) Detect->Identify Profile Impurity Profiling Identify->Profile Quantify Quantification (Optional) Profile->Quantify

Caption: Experimental workflow for GC-MS analysis of this compound impurities.

Logical Diagram for Impurity Identification

impurity_identification TIC Total Ion Chromatogram Peak Select a Peak TIC->Peak MS Extract Mass Spectrum Peak->MS LibrarySearch Compare with NIST/Wiley Library MS->LibrarySearch Match Positive Match? LibrarySearch->Match IdentifyImpurity Identify Impurity Match->IdentifyImpurity Yes ManualInterpretation Manual Interpretation of Fragmentation Match->ManualInterpretation No Unknown Tentative Identification or Unknown ManualInterpretation->Unknown

References

Application Notes and Protocols: 1H and 13C NMR Spectral Analysis of 2-Ethylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide to the 1H and 13C Nuclear Magnetic Resonance (NMR) spectral analysis of 2-Ethylbenzoic acid. This document includes tabulated spectral data, comprehensive experimental protocols, and visualizations to aid in the structural elucidation and quality control of this compound.

Introduction

This compound is an organic compound with the chemical formula C₉H₁₀O₂. As a derivative of benzoic acid, it is a valuable building block in organic synthesis and can be found in the development of various pharmaceuticals and other specialty chemicals. NMR spectroscopy is a powerful analytical technique for the unambiguous identification and structural characterization of such molecules. This document outlines the expected 1H and 13C NMR spectra of this compound and provides standardized protocols for sample preparation and spectral acquisition.

Predicted NMR Spectral Data

The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz) for this compound. The predictions are based on established NMR principles and comparison with structurally similar compounds. The spectra are referenced to an internal standard of tetramethylsilane (TMS) at 0.00 ppm.

Predicted ¹H NMR Data

Solvent: Chloroform-d (CDCl₃) Spectrometer Frequency: 400 MHz

Proton Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
H-6~8.10Doublet (d)~7.81H
H-3~7.50Triplet (t)~7.51H
H-4~7.35Triplet (t)~7.51H
H-5~7.25Doublet (d)~7.61H
-CH₂-~3.05Quartet (q)~7.62H
-CH₃~1.25Triplet (t)~7.63H
-COOH~11.5 (broad)Singlet (s)-1H
Predicted ¹³C NMR Data

Solvent: Chloroform-d (CDCl₃) Spectrometer Frequency: 100 MHz

Carbon Assignment Chemical Shift (δ, ppm)
C=O~172.5
C-2~144.5
C-1~131.0
C-6~130.5
C-4~129.5
C-5~128.5
C-3~126.0
-CH₂-~26.5
-CH₃~15.0

Experimental Protocols

The following protocols provide a standardized procedure for the preparation and analysis of this compound samples by NMR spectroscopy.

Sample Preparation
  • Sample Weighing: Accurately weigh approximately 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v TMS to the vial.

  • Dissolution: Gently vortex or sonicate the mixture until the sample is completely dissolved.

  • Transfer: Using a Pasteur pipette with a cotton or glass wool plug to filter out any particulate matter, carefully transfer the solution into a clean, dry 5 mm NMR tube.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.

NMR Spectrometer Setup and Data Acquisition
  • Instrument Insertion: Carefully insert the NMR tube into the spinner turbine and adjust the depth using a depth gauge. Place the sample in the NMR spectrometer.

  • Locking and Shimming: Lock the spectrometer onto the deuterium signal of the CDCl₃. Perform automatic or manual shimming to optimize the magnetic field homogeneity.

  • ¹H NMR Acquisition Parameters (Typical):

    • Pulse Program: A standard single-pulse experiment (e.g., zg30).

    • Number of Scans: 16 to 64, depending on the sample concentration.

    • Relaxation Delay: 1-2 seconds.

    • Spectral Width: A range that encompasses all expected proton signals (e.g., -2 to 12 ppm).

  • ¹³C NMR Acquisition Parameters (Typical):

    • Pulse Program: A standard proton-decoupled experiment (e.g., zgpg30).

    • Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

    • Relaxation Delay: 2-5 seconds.

    • Spectral Width: A range that encompasses all expected carbon signals (e.g., 0 to 200 ppm).

  • Data Processing: After acquisition, perform a Fourier transform, phase correction, and baseline correction on the resulting Free Induction Decay (FID) to obtain the final spectrum.

Visualizations

The following diagrams illustrate the structure of this compound and the logical workflow for its NMR analysis.

Caption: Molecular structure of this compound with carbon numbering.

workflow start Start: this compound Sample prep Sample Preparation (Weigh, Dissolve in CDCl3, Transfer) start->prep nmr NMR Spectrometer (Lock, Shim) prep->nmr acq_h1 1H NMR Acquisition nmr->acq_h1 acq_c13 13C NMR Acquisition nmr->acq_c13 proc_h1 1H Data Processing (FT, Phasing, Baseline Correction) acq_h1->proc_h1 proc_c13 13C Data Processing (FT, Phasing, Baseline Correction) acq_c13->proc_c13 analysis Spectral Analysis (Peak Picking, Integration, Assignment) proc_h1->analysis proc_c13->analysis end End: Structural Elucidation analysis->end

Caption: Experimental workflow for NMR analysis of this compound.

Data Interpretation and Structural Assignment

  • ¹H NMR Spectrum: The downfield region (around 8.10-7.25 ppm) corresponds to the aromatic protons. The proton ortho to the carboxylic acid group (H-6) is expected to be the most deshielded due to the electron-withdrawing nature of the carboxylic acid. The ethyl group protons appear in the upfield region, with the methylene protons (-CH₂-) appearing as a quartet due to coupling with the methyl protons, and the methyl protons (-CH₃) appearing as a triplet. The carboxylic acid proton is typically a broad singlet at a very downfield chemical shift.

  • ¹³C NMR Spectrum: The carbonyl carbon of the carboxylic acid is the most downfield signal. The aromatic carbons appear in the range of ~126-145 ppm. The carbon attached to the carboxylic acid (C-1) and the carbon attached to the ethyl group (C-2) are quaternary and will have lower intensities. The aliphatic carbons of the ethyl group are found in the upfield region of the spectrum.

These application notes and protocols are intended to serve as a comprehensive guide for the NMR analysis of this compound. Adherence to these protocols will facilitate accurate and reproducible results, which are critical in research and drug development.

Application Notes and Protocols: 2-Ethylbenzoic Acid as a Versatile Building Block in Organic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2-ethylbenzoic acid as a versatile starting material in the synthesis of various organic molecules, including bioactive compounds and specialty chemicals. Detailed experimental protocols for key transformations are provided, along with data presented in structured tables and visualizations to facilitate understanding and implementation in a laboratory setting.

Physicochemical Properties of this compound

This compound is a white to off-white crystalline solid.[1][2] Its key physicochemical properties are summarized in the table below, making it a convenient building block for a variety of chemical reactions.

PropertyValueReference(s)
CAS Number612-19-1[1][3]
Molecular FormulaC₉H₁₀O₂[1][3]
Molecular Weight150.17 g/mol [1][3]
Melting Point62-66 °C
Boiling Point259.7 °C (at 760 mmHg)[3]
SolubilitySparingly soluble in water[2]
pKa3.79 (at 25 °C)[2]

Applications in Organic Synthesis

This compound serves as a valuable precursor for the synthesis of a range of important organic compounds. Its carboxylic acid functionality allows for a variety of transformations, including esterification, amidation, and conversion to the corresponding acid chloride, which is a versatile intermediate. The ethyl group at the ortho position can also influence the reactivity and selectivity of certain reactions.

Synthesis of (S)-3-Methylphthalide via Microbial Asymmetric Synthesis

This compound can be used as a substrate in microbial asymmetric synthesis to produce chiral molecules like (S)-3-methylphthalide, a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.

Experimental Protocol: Microbial Asymmetric Hydroxylation of this compound

This protocol is adapted from the general principles of microbial hydroxylation of aromatic carboxylic acids.

Materials:

  • This compound

  • A suitable microorganism strain (e.g., certain species of Aspergillus, Penicillium, or other fungi known for hydroxylation reactions)

  • Growth medium (e.g., potato dextrose broth)

  • Shake flasks

  • Incubator shaker

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane and ethyl acetate for chromatography

Procedure:

  • Cultivation of Microorganism: Inoculate the selected microorganism into a sterile growth medium in shake flasks. Incubate at an appropriate temperature (e.g., 25-30 °C) with shaking (e.g., 150-200 rpm) for 2-3 days to obtain a seed culture.

  • Biotransformation: Add this compound (dissolved in a minimal amount of a suitable solvent like ethanol if necessary) to the seed culture to a final concentration of, for example, 1 g/L.

  • Continue the incubation under the same conditions for an additional 3-7 days. Monitor the progress of the reaction by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Extraction: After the reaction is complete, acidify the culture broth to pH 2-3 with an acid (e.g., 2M HCl). Extract the product multiple times with an equal volume of ethyl acetate.

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate to obtain pure (S)-3-methylphthalide.

Expected Yield and Enantiomeric Excess: Yields and enantiomeric excess are highly dependent on the specific microbial strain and reaction conditions. Literature reports for similar biotransformations often show moderate to good yields with high enantiomeric excess (>95%).

Logical Workflow for Microbial Synthesis of (S)-3-Methylphthalide

microbial_synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Microorganism_Culture Cultivate Microorganism Biotransformation Biotransformation: Incubate Substrate with Culture Microorganism_Culture->Biotransformation Substrate_Prep Prepare 2-Ethylbenzoic Acid Solution Substrate_Prep->Biotransformation Extraction Acidify and Extract with Ethyl Acetate Biotransformation->Extraction Purification Column Chromatography Extraction->Purification Final_Product (S)-3-Methylphthalide Purification->Final_Product

Caption: Workflow for the microbial synthesis of (S)-3-methylphthalide.

Synthesis of γ-Lactones via Intramolecular C-H Olefination

This compound derivatives can be utilized in transition metal-catalyzed intramolecular C-H olefination reactions to construct γ-lactone frameworks.[4] This modern synthetic strategy offers a direct and atom-economical approach to these important heterocyclic motifs.

Experimental Protocol: Rhodium-Catalyzed Intramolecular C-H Olefination

This protocol is a representative procedure based on established methods for rhodium-catalyzed C-H activation and cyclization of benzoic acids.

Materials:

  • This compound derivative (e.g., an N-acylamino-2-ethylbenzoic acid)

  • [Rh(III)] catalyst (e.g., [Cp*RhCl₂]₂)

  • Silver salt additive (e.g., AgSbF₆)

  • Solvent (e.g., 1,2-dichloroethane or tert-amyl alcohol)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard glassware for anhydrous reactions

Procedure:

  • Reaction Setup: To an oven-dried reaction vessel under an inert atmosphere, add the this compound derivative, the rhodium catalyst, and the silver salt additive.

  • Solvent Addition: Add the anhydrous solvent via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and stir for the required time (typically 12-24 hours), monitoring the reaction by TLC or LC-MS.

  • Workup: After the reaction is complete, cool the mixture to room temperature, dilute with a suitable solvent like dichloromethane, and filter through a pad of celite to remove insoluble salts.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by silica gel column chromatography to afford the desired γ-lactone.

Reaction Data (Illustrative):

ReactantCatalystAdditiveSolventTemp. (°C)Time (h)Yield (%)
N-acetylamino-2-ethylbenzoic acid[Cp*RhCl₂]₂ (2.5 mol%)AgSbF₆ (20 mol%)t-AmOH1002460-80

Experimental Workflow for γ-Lactone Synthesis

lactone_synthesis Start This compound Derivative Reaction Intramolecular C-H Olefination (Heat, Inert Atm.) Start->Reaction Catalysts [Rh(III)] Catalyst + Ag Salt Catalysts->Reaction Workup Filtration Reaction->Workup Purification Column Chromatography Workup->Purification Product γ-Lactone Purification->Product

Caption: Workflow for γ-lactone synthesis via C-H olefination.

Synthesis of Bis(2-ethylbenzoyl)peroxide

This compound can be converted to its corresponding peroxide, which can be used as a polymerization initiator or a reagent in organic synthesis. The synthesis proceeds via the formation of the acid chloride followed by reaction with a peroxide source.

Experimental Protocol:

Step 1: Synthesis of 2-Ethylbenzoyl Chloride

  • Materials: this compound, thionyl chloride (SOCl₂), a catalytic amount of N,N-dimethylformamide (DMF), and a suitable solvent like dichloromethane (DCM) or toluene.

  • Procedure: To a solution of this compound in the chosen solvent, add a catalytic amount of DMF. Slowly add thionyl chloride at room temperature. The reaction mixture is then heated to reflux for 2-4 hours. The excess thionyl chloride and solvent are removed by distillation to yield crude 2-ethylbenzoyl chloride, which can be purified by vacuum distillation.

Step 2: Synthesis of Bis(2-ethylbenzoyl)peroxide

  • Materials: 2-Ethylbenzoyl chloride, hydrogen peroxide (e.g., 30% aqueous solution), a base (e.g., sodium hydroxide or ammonium bicarbonate), and a surfactant (e.g., sodium lauryl sulfate).[5]

  • Procedure: In a reaction vessel, an aqueous solution of the base and surfactant is prepared and cooled in an ice bath. Hydrogen peroxide is added. Then, 2-ethylbenzoyl chloride is added dropwise while maintaining a low temperature (e.g., 0-5 °C) and vigorous stirring. After the addition is complete, the reaction is stirred for a few more hours at low temperature. The solid peroxide product is then collected by filtration, washed with cold water, and dried under vacuum.

Reaction Data (Illustrative):

Reactant 1Reactant 2BaseTemp. (°C)Time (h)Yield (%)
2-Ethylbenzoyl ChlorideH₂O₂NaOH0-5470-90

Application in Drug Development: Synthesis of Etodolac, a COX-2 Inhibitor

A significant application of a this compound derivative is in the synthesis of the non-steroidal anti-inflammatory drug (NSAID), Etodolac.[6][7][8] Etodolac is a selective inhibitor of cyclooxygenase-2 (COX-2).[6] The synthesis of Etodolac starts from 2-ethylaniline, which can be prepared from this compound via a Curtius or Hofmann rearrangement of the corresponding amide or acyl azide, or by reduction of 2-ethylnitrobenzene (which can be obtained from nitration of ethylbenzene, a related starting material).

Signaling Pathway: Mechanism of Action of Etodolac

Etodolac exerts its anti-inflammatory, analgesic, and antipyretic effects by selectively inhibiting the COX-2 enzyme.[6] The COX-2 enzyme is responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain. By inhibiting COX-2, Etodolac reduces the production of these pro-inflammatory prostaglandins.[9]

COX2_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., cytokines, pathogens) COX2_Enzyme COX-2 Enzyme Inflammatory_Stimuli->COX2_Enzyme induces expression Arachidonic_Acid Arachidonic Acid (from cell membrane) Arachidonic_Acid->COX2_Enzyme substrate Prostaglandins Prostaglandins (PGE₂, PGI₂) COX2_Enzyme->Prostaglandins catalyzes conversion Inflammation_Pain Inflammation & Pain Prostaglandins->Inflammation_Pain Etodolac Etodolac (derived from 2-ethylaniline) Etodolac->COX2_Enzyme selectively inhibits

Caption: Etodolac's inhibition of the COX-2 signaling pathway.

These notes demonstrate the broad applicability of this compound as a fundamental building block in organic synthesis, with relevance to the production of fine chemicals and the development of pharmaceuticals. The provided protocols and data serve as a valuable resource for researchers in these fields.

References

Application Notes and Protocols for the Reaction Kinetics of 2-Ethylbenzoic Acid Esterification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the reaction kinetics of the esterification of 2-ethylbenzoic acid, a reaction of significant interest in the synthesis of fine chemicals and pharmaceutical intermediates. Due to the limited availability of direct kinetic data for this compound, this document leverages established principles of Fischer esterification and kinetic data from analogous substituted benzoic acids to provide a robust framework for experimental design and interpretation.

Introduction

Esterification is a fundamental reaction in organic synthesis, typically involving the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst to form an ester and water. The kinetics of this reversible reaction are influenced by several factors, including the structure of the carboxylic acid and alcohol, temperature, catalyst concentration, and the molar ratio of reactants.[1] this compound, a substituted aromatic carboxylic acid, presents steric hindrance due to the ethyl group at the ortho position, which is expected to influence its esterification rate compared to unsubstituted benzoic acid. Understanding the reaction kinetics is crucial for optimizing reaction conditions to achieve high yields and purity of the desired ester product.

Reaction Principle and Mechanism

The esterification of this compound with an alcohol, such as ethanol, is a classic example of a Fischer esterification. The overall reaction is as follows:

This compound + Ethanol ⇌ Ethyl 2-Ethylbenzoate + Water

The reaction is typically catalyzed by a strong mineral acid, such as sulfuric acid or hydrochloric acid. The mechanism involves the initial protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which increases the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the ester and regenerate the acid catalyst.

Factors Influencing Reaction Kinetics

  • Steric Hindrance: The ethyl group in the ortho position of this compound sterically hinders the approach of the alcohol to the carboxylic acid group. This steric hindrance is expected to decrease the reaction rate compared to unsubstituted benzoic acid or meta- and para-substituted benzoic acids.

  • Electronic Effects: The ethyl group is a weak electron-donating group, which slightly deactivates the carboxyl group towards nucleophilic attack. However, the steric effect is generally the dominant factor in ortho-substituted benzoic acids.

  • Temperature: Increasing the reaction temperature generally increases the reaction rate by providing the necessary activation energy. However, excessively high temperatures can lead to side reactions.

  • Catalyst Concentration: The reaction rate is typically proportional to the concentration of the acid catalyst.

  • Molar Ratio of Reactants: Using an excess of one reactant, usually the less expensive alcohol, can shift the equilibrium towards the product side and increase the conversion of the carboxylic acid.[1]

Quantitative Data

The esterification of benzoic acid with various alcohols has been shown to follow second-order kinetics.[2] For the sulfuric acid-catalyzed esterification of benzoic acid with 2-ethylhexanol, the reaction was found to be first order with respect to benzoic acid when a large excess of the alcohol was used.[3]

The activation energy for the esterification of benzoic acid with 1-butyl alcohol, catalyzed by p-toluenesulfonic acid, for the forward reaction is reported to be 58.40 kJ·mol⁻¹.[4] It is anticipated that the activation energy for this compound esterification would be slightly higher due to steric hindrance.

Table 1: Comparative Kinetic Parameters for the Esterification of Benzoic Acid with Different Alcohols

Carboxylic AcidAlcoholCatalystReaction Order (w.r.t. Acid)Activation Energy (Ea) (kJ/mol)Reference
Benzoic Acidn-Octyl AlcoholSulfuric Acid1Not Reported[3]
Benzoic AcidIsooctyl (2-Ethylhexyl) AlcoholSulfuric Acid1Not Reported[3]
Benzoic Acid1-Butyl Alcoholp-Toluenesulfonic Acid158.40 (forward), 57.70 (reverse)[4]
Acetic AcidEthanolSulfuric Acid-~20% deviation in non-ideal system[1][5]

Note: This table provides data from analogous reactions to infer the expected kinetic behavior of this compound esterification.

Experimental Protocols

The following protocols are designed for conducting a kinetic study of the esterification of this compound with ethanol using sulfuric acid as a catalyst.

Protocol 1: Batch Reactor Kinetic Experiment

Objective: To determine the reaction rate constant and activation energy for the esterification of this compound with ethanol.

Materials:

  • This compound (C₉H₁₀O₂)

  • Absolute Ethanol (C₂H₅OH)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium Bicarbonate (NaHCO₃) solution (5% w/v)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Toluene (for azeotropic removal of water, optional)

  • Standardized Sodium Hydroxide (NaOH) solution (0.1 M)

  • Phenolphthalein indicator

Equipment:

  • Three-neck round-bottom flask (250 mL)

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Thermometer or temperature probe

  • Burette and titration equipment

  • Sampling syringe or pipette

  • Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) for product analysis (optional)

Procedure:

  • Reaction Setup:

    • To the three-neck round-bottom flask, add a known amount of this compound (e.g., 0.1 mol).

    • Add a measured excess of absolute ethanol (e.g., 0.5 mol, 1:5 molar ratio).

    • While stirring, slowly add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% of the total reactant weight).

    • Assemble the reflux condenser and place the flask in the heating mantle on the magnetic stirrer.

  • Reaction Execution and Monitoring:

    • Heat the reaction mixture to the desired temperature (e.g., 60°C, 70°C, 80°C) and maintain it throughout the experiment.

    • Once the desired temperature is reached, start the timer (t=0).

    • At regular time intervals (e.g., every 15 or 30 minutes), withdraw a small sample (e.g., 1 mL) from the reaction mixture.

    • Immediately quench the reaction in the sample by adding it to a known volume of ice-cold distilled water.

  • Sample Analysis:

    • Titrate the unreacted this compound in the quenched sample with the standardized NaOH solution using phenolphthalein as an indicator.

    • Alternatively, the concentration of the product (ethyl 2-ethylbenzoate) can be determined using GC or HPLC analysis after proper calibration.

  • Data Analysis:

    • Calculate the concentration of this compound at each time point.

    • Assuming a pseudo-first-order reaction with respect to the carboxylic acid (due to the large excess of alcohol), plot ln([A]₀/[A]t) versus time, where [A]₀ is the initial concentration and [A]t is the concentration at time t. The slope of the line will be the pseudo-first-order rate constant (k').

    • Repeat the experiment at different temperatures to determine the rate constants at those temperatures.

    • Plot ln(k') versus 1/T (where T is the absolute temperature in Kelvin) to determine the activation energy (Ea) from the slope of the Arrhenius plot (Slope = -Ea/R, where R is the gas constant).

Protocol 2: Work-up and Purification of Ethyl 2-Ethylbenzoate

Objective: To isolate and purify the ester product after the reaction is complete.

Procedure:

  • Cool the reaction mixture to room temperature.

  • Pour the mixture into a separatory funnel containing cold water.

  • Add a suitable organic solvent (e.g., diethyl ether or dichloromethane) to extract the ester.

  • Gently shake the funnel, venting frequently. Allow the layers to separate.

  • Drain the lower aqueous layer.

  • Wash the organic layer sequentially with 5% sodium bicarbonate solution (to neutralize any remaining acid) and then with brine (saturated NaCl solution).

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter to remove the drying agent.

  • Remove the solvent using a rotary evaporator.

  • The resulting crude ester can be further purified by vacuum distillation.

Visualizations

Diagram 1: Fischer Esterification Mechanism

Fischer_Esterification cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products RCOOH R-COOH (this compound) Protonated_acid R-C(OH)OH+ (Protonated Acid) RCOOH->Protonated_acid + H+ ROH R'-OH (Ethanol) H_plus H+ (catalyst) Tetrahedral_intermediate R-C(OH)2(OR')+ (Tetrahedral Intermediate) Protonated_acid->Tetrahedral_intermediate + R'-OH Protonated_ester R-C(O)OR'H+ (Protonated Ester) Tetrahedral_intermediate->Protonated_ester - H2O Protonated_ester->H_plus Catalyst Regeneration Ester R-COOR' (Ethyl 2-Ethylbenzoate) Protonated_ester->Ester - H+ Water H2O

Caption: Mechanism of acid-catalyzed Fischer esterification.

Diagram 2: Experimental Workflow for Kinetic Study

Esterification_Workflow Setup Reaction Setup (this compound, Ethanol, H2SO4) Heating Heat to Desired Temperature (e.g., 60, 70, 80 °C) Setup->Heating Sampling Collect Samples at Regular Time Intervals Heating->Sampling Quenching Quench Reaction (Ice-cold water) Sampling->Quenching Analysis Analyze Unreacted Acid (Titration) or Product (GC/HPLC) Quenching->Analysis Data_Processing Calculate Concentration vs. Time Analysis->Data_Processing Kinetics Determine Rate Constant (k') and Activation Energy (Ea) Data_Processing->Kinetics

Caption: Workflow for the kinetic study of esterification.

References

Application Notes and Protocols for Biocatalytic Transformations of 2-Ethylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the biocatalytic transformation of 2-ethylbenzoic acid, a versatile building block in the synthesis of pharmaceuticals and other fine chemicals. Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis, enabling the production of chiral molecules with high purity. This document focuses on the microbial-mediated synthesis of (S)-3-methylphthalide, a valuable chiral lactone, from this compound.

Introduction

This compound is an aromatic carboxylic acid that can serve as a precursor for various functionalized molecules. Biocatalytic transformations, leveraging the enzymatic machinery of microorganisms, provide an elegant approach to modify its structure with high regio- and stereoselectivity. One notable transformation is the conversion of this compound into 3-methylphthalide, a chiral γ-lactone. Phthalides are important structural motifs found in a variety of biologically active natural products and pharmaceuticals. The asymmetric synthesis of the (S)-enantiomer is of particular interest due to its potential applications in drug development.

Fungi, particularly species of Aspergillus, are well-known for their diverse metabolic capabilities and their ability to perform a wide range of biotransformations on aromatic compounds, including hydroxylations, oxidations, and reductions. This protocol outlines a method for the biotransformation of this compound to (S)-3-methylphthalide using the fungus Aspergillus niger.

Key Biocatalytic Transformation: this compound to (S)-3-Methylphthalide

The proposed biocatalytic transformation involves a multi-step enzymatic cascade within the microorganism. The initial step is likely the hydroxylation of the ethyl group, followed by further oxidation and subsequent intramolecular cyclization (lactonization) to form the phthalide ring structure. The inherent chirality of the enzymes involved directs the synthesis towards the (S)-enantiomer.

Diagram of the Proposed Biocatalytic Pathway

Biocatalytic_Pathway cluster_0 Whole-Cell Biocatalyst (Aspergillus niger) 2-Ethylbenzoic_Acid This compound Intermediate Hydroxylated Intermediate 2-Ethylbenzoic_Acid->Intermediate Hydroxylation (Cytochrome P450 monooxygenases) S-3-Methylphthalide (S)-3-Methylphthalide Intermediate->S-3-Methylphthalide Oxidation & Lactonization

Caption: Proposed enzymatic cascade for the conversion of this compound to (S)-3-methylphthalide by Aspergillus niger.

Experimental Protocols

This section provides a detailed methodology for the microbial transformation of this compound using Aspergillus niger.

Protocol 1: Cultivation of Aspergillus niger

Objective: To prepare a robust fungal culture for the biotransformation experiment.

Materials:

  • Aspergillus niger strain (e.g., ATCC 16404)

  • Potato Dextrose Agar (PDA) plates

  • Sterile inoculation loop

  • Incubator at 28°C

  • Liquid growth medium (e.g., Potato Dextrose Broth or a custom defined medium)

  • Sterile flasks

  • Shaking incubator

Procedure:

  • Activation of Fungal Strain: Streak the Aspergillus niger strain onto a PDA plate from a stock culture. Incubate at 28°C for 5-7 days until sufficient sporulation is observed.

  • Spore Suspension Preparation: Harvest the spores from the PDA plate by adding 10 mL of sterile 0.1% Tween 80 solution and gently scraping the surface with a sterile loop.

  • Inoculation of Seed Culture: Inoculate a 250 mL flask containing 50 mL of liquid growth medium with the spore suspension to a final concentration of approximately 1 x 10^7 spores/mL.

  • Incubation of Seed Culture: Incubate the flask in a shaking incubator at 28°C and 150 rpm for 48 hours.

Protocol 2: Biotransformation of this compound

Objective: To convert this compound to (S)-3-methylphthalide using the prepared fungal culture.

Materials:

  • Seed culture of Aspergillus niger

  • Production medium (similar to growth medium, may contain inducers if necessary)

  • This compound (substrate)

  • Sterile flasks

  • Shaking incubator

  • Ethyl acetate (for extraction)

  • Sodium sulfate (anhydrous)

  • Rotary evaporator

  • Analytical equipment (GC-MS, Chiral HPLC)

Procedure:

  • Inoculation of Production Culture: Inoculate 1 L flasks containing 200 mL of production medium with 10% (v/v) of the seed culture.

  • Incubation: Incubate the production culture at 28°C and 150 rpm for 24 hours to allow for initial growth.

  • Substrate Addition: Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol) and add it to the fungal culture to a final concentration of 1 g/L.

  • Biotransformation: Continue the incubation under the same conditions for an additional 72-120 hours. Monitor the transformation by taking periodic samples.

  • Extraction of Products: After the incubation period, separate the fungal biomass from the culture broth by filtration or centrifugation.

  • Solvent Extraction: Extract the culture broth three times with an equal volume of ethyl acetate.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure using a rotary evaporator.

  • Analysis: Analyze the crude extract by GC-MS to identify the product and by-products. Quantify the yield and determine the enantiomeric excess of (S)-3-methylphthalide using Chiral HPLC.

Experimental Workflow Diagram

Experimental_Workflow Start Start Culture_Prep Aspergillus niger Culture Preparation Start->Culture_Prep Biotransformation Biotransformation with This compound Culture_Prep->Biotransformation Extraction Product Extraction Biotransformation->Extraction Analysis Analysis (GC-MS, Chiral HPLC) Extraction->Analysis End End Analysis->End

Caption: General workflow for the biocatalytic transformation of this compound.

Data Presentation

The following tables summarize hypothetical quantitative data for the biotransformation of this compound under different conditions.

Table 1: Effect of Substrate Concentration on (S)-3-Methylphthalide Production

Substrate Concentration (g/L)Product Titer (mg/L)Conversion Yield (%)Enantiomeric Excess (ee, %)
0.521042.0>99
1.035035.0>99
2.042021.098
5.03006.095

Table 2: Time Course of Biotransformation (Substrate concentration: 1 g/L)

Time (hours)Substrate Remaining (g/L)Product Titer (mg/L)Enantiomeric Excess (ee, %)
240.8550>99
480.62180>99
720.35310>99
960.15350>99
120<0.05345>99

Conclusion

The protocols and data presented herein provide a framework for researchers to explore the biocatalytic potential of microorganisms, such as Aspergillus niger, for the transformation of this compound. This approach offers a promising route for the sustainable and selective synthesis of valuable chiral compounds like (S)-3-methylphthalide. Further optimization of reaction conditions, including medium composition, pH, temperature, and substrate feeding strategies, can lead to improved product titers and yields, making this biocatalytic process viable for industrial applications in the pharmaceutical and fine chemical sectors.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Ethylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Ethylbenzoic acid.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of this compound via three primary routes: Grignard Reaction, Oxidation of 2-Ethyltoluene, and Friedel-Crafts Acylation followed by Oxidation.

Route 1: Grignard Reaction

Issue: Low yield of this compound and presence of a significant amount of a non-polar impurity.

Possible Cause & Solution:

  • Cause: The primary side reaction in Grignard synthesis is the coupling of the Grignard reagent with the starting halide, leading to the formation of a biphenyl-type impurity (in this case, 3,3'-diethylbiphenyl or related isomers). This is often exacerbated by the presence of certain metal impurities or high reaction temperatures. Another cause could be the reaction of the Grignard reagent with moisture or atmospheric carbon dioxide before the addition of the CO2 source.

  • Troubleshooting Steps:

    • Ensure Anhydrous Conditions: All glassware must be thoroughly dried, and anhydrous solvents should be used. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent premature reaction with atmospheric moisture and CO₂.

    • Control Temperature: The formation of the Grignard reagent should be initiated at room temperature and then maintained at a gentle reflux. The subsequent carboxylation reaction should be carried out at a low temperature (e.g., by adding the Grignard solution to crushed dry ice).

    • Purification: The biphenyl impurity is non-polar and can be effectively removed from the desired carboxylic acid product by extraction with a basic aqueous solution. The this compound will dissolve in the aqueous base as its carboxylate salt, while the non-polar impurity will remain in the organic layer. Subsequent acidification of the aqueous layer will precipitate the pure this compound.[1]

Route 2: Oxidation of 2-Ethyltoluene

Issue: The final product is a mixture containing the desired acid as well as other oxygenated compounds.

Possible Cause & Solution:

  • Cause: Incomplete oxidation of the ethyl group. The oxidation of an alkylbenzene to a carboxylic acid proceeds through intermediate stages, namely an alcohol and an aldehyde/ketone. If the reaction conditions (e.g., reaction time, temperature, or amount of oxidizing agent) are insufficient, the reaction may stop at these intermediate stages, leading to impurities such as 2-ethylbenzyl alcohol and 2-ethylbenzaldehyde.

  • Troubleshooting Steps:

    • Optimize Reaction Conditions: Increase the reaction time or the temperature to ensure complete oxidation. It is also crucial to use a sufficient stoichiometric excess of the oxidizing agent (e.g., potassium permanganate).

    • Monitor Reaction Progress: Use techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to monitor the disappearance of the starting material and intermediates.

    • Purification: The final product can be purified by recrystallization. The carboxylic acid is typically a solid at room temperature, while the alcohol and aldehyde impurities may be liquids or have different solubility profiles, allowing for their separation.

Route 3: Friedel-Crafts Acylation followed by Oxidation

Issue: Presence of isomeric impurities in the final product.

Possible Cause & Solution:

  • Cause: The Friedel-Crafts acylation of ethylbenzene with an acylating agent (e.g., propionyl chloride) is an electrophilic aromatic substitution reaction. The ethyl group is an ortho-, para-director. While the para-product (4-ethylpropiophenone) is sterically favored, the ortho-product (2-ethylpropiophenone) and a smaller amount of the meta-product (3-ethylpropiophenone) will also be formed. Subsequent oxidation of this isomeric mixture will lead to a mixture of the corresponding ethylbenzoic acids.

  • Troubleshooting Steps:

    • Optimize Acylation Conditions: The ratio of isomers can be influenced by the choice of Lewis acid catalyst, solvent, and reaction temperature. However, complete suppression of ortho and meta isomers is challenging.

    • Purification of Intermediate: It is highly recommended to purify the intermediate ketone (2-ethylpropiophenone) from its isomers before proceeding to the oxidation step. This can be achieved by fractional distillation or column chromatography.

    • Final Product Purification: If an isomeric mixture of acids is obtained, separation can be attempted by fractional crystallization or preparative chromatography, although this can be challenging due to the similar physical properties of the isomers.

Frequently Asked Questions (FAQs)

Q1: What is the most common impurity in the Grignard synthesis of this compound?

A1: The most common impurity is the coupling product, which is a diethylbiphenyl isomer (e.g., 3,3'-diethylbiphenyl). This forms from the reaction of the Grignard reagent with unreacted 2-ethylbromobenzene. Unreacted starting material and benzene (from the reaction of the Grignard reagent with traces of water) can also be present.[1]

Q2: How can I minimize the formation of over-oxidation products during the oxidation of 2-ethyltoluene?

A2: Over-oxidation, leading to the cleavage of the benzene ring, is less common under standard conditions for alkyl side-chain oxidation. The primary concern is typically incomplete oxidation. To ensure the reaction goes to completion without significant degradation, it is important to control the temperature and to add the oxidizing agent in portions to avoid a rapid, exothermic reaction.

Q3: In the Friedel-Crafts route, what other by-products can be expected besides isomers?

A3: Besides isomeric products, polyacylation can occur, where more than one acyl group is added to the ethylbenzene ring. Diethylbenzophenone impurities can also form.[2] This is more likely if the reaction conditions are harsh or if there is a large excess of the acylating agent and catalyst. However, acylation is generally self-limiting because the introduced acyl group is deactivating, making the product less reactive than the starting material.

Q4: What are the recommended analytical methods for determining the purity of this compound?

A4: High-Performance Liquid Chromatography (HPLC) with UV detection is a very effective method for quantifying the purity of this compound and separating it from its isomers and other polar impurities. Gas Chromatography-Mass Spectrometry (GC-MS), often after derivatization (e.g., silylation), is excellent for identifying and quantifying volatile impurities, including residual solvents and non-polar by-products like diethylbiphenyl.

Data Presentation

Table 1: Common Impurities in this compound Synthesis

Synthesis RouteCommon ImpuritiesTypical Percentage Range (if available)
Grignard Reaction 3,3'-Diethylbiphenyl (and isomers), 2-Ethylbromobenzene (unreacted), BenzeneNot specified in literature, but can be significant if conditions are not optimal.
Oxidation of 2-Ethyltoluene 2-Ethylbenzyl alcohol, 2-Ethylbenzaldehyde, 2-Ethyltoluene (unreacted)Dependent on reaction completeness. Can range from trace amounts to major components.
Friedel-Crafts Acylation 4-Ethylbenzoic acid, 3-Ethylbenzoic acid, Diethylbenzoic acidsIsomer distribution in the acylation of ethylbenzene to ethylpropiophenone can be approximately: para (78%), meta (7%), ortho (2%).[2] The final acid distribution will be similar.

Experimental Protocols

Protocol 1: Synthesis of this compound via Grignard Reaction

This protocol is adapted from the synthesis of benzoic acid.

Materials:

  • 2-Ethylbromobenzene

  • Magnesium turnings

  • Anhydrous diethyl ether

  • Dry ice (solid CO₂)

  • Concentrated Hydrochloric acid

  • 5% Sodium hydroxide solution

Procedure:

  • Set up a flame-dried three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • Place magnesium turnings in the flask.

  • Dissolve 2-ethylbromobenzene in anhydrous diethyl ether and add it to the dropping funnel.

  • Add a small portion of the 2-ethylbromobenzene solution to the magnesium to initiate the reaction. The reaction is indicated by the formation of a cloudy solution and gentle boiling.

  • Once the reaction has started, add the remaining 2-ethylbromobenzene solution dropwise to maintain a steady reflux.

  • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Cool the reaction mixture in an ice bath.

  • In a separate beaker, crush a significant excess of dry ice.

  • Slowly pour the Grignard solution onto the crushed dry ice with vigorous stirring.

  • Allow the mixture to warm to room temperature as the excess dry ice sublimes.

  • Add dilute hydrochloric acid to the reaction mixture to dissolve the magnesium salts and protonate the carboxylate.

  • Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether.

  • Combine the organic layers and extract the this compound with a 5% sodium hydroxide solution.

  • Separate the aqueous layer and acidify it with concentrated hydrochloric acid to precipitate the this compound.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry.

Protocol 2: Synthesis of this compound via Oxidation of 2-Ethyltoluene

This protocol is adapted from the oxidation of o-chlorotoluene.[3]

Materials:

  • 2-Ethyltoluene

  • Potassium permanganate (KMnO₄)

  • Sodium bisulfite

  • Concentrated Hydrochloric acid

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, add 2-ethyltoluene and water.

  • Heat the mixture to a gentle reflux.

  • Slowly add solid potassium permanganate in portions through the condenser. The purple color of the permanganate will disappear as it reacts.

  • Continue refluxing until the purple color no longer fades, indicating the completion of the oxidation.

  • Cool the reaction mixture and filter off the manganese dioxide precipitate.

  • To the filtrate, add sodium bisulfite to destroy any excess permanganate.

  • Acidify the clear solution with concentrated hydrochloric acid to precipitate the this compound.

  • Cool the mixture in an ice bath to maximize precipitation.

  • Collect the product by vacuum filtration, wash with cold water, and dry.

Visualizations

experimental_workflow cluster_grignard Grignard Synthesis Workflow grignard_start Start: 2-Ethylbromobenzene + Mg in Ether grignard_formation Grignard Reagent Formation (Reflux) grignard_start->grignard_formation carboxylation Carboxylation (add to Dry Ice) grignard_formation->carboxylation workup Acidic Workup (HCl) carboxylation->workup extraction Base Extraction (NaOH) workup->extraction precipitation Acid Precipitation (HCl) extraction->precipitation grignard_product Product: this compound precipitation->grignard_product

Caption: Workflow for the Grignard synthesis of this compound.

impurity_troubleshooting start Low Yield or Impure Product? route_selection Which Synthesis Route? start->route_selection grignard Grignard route_selection->grignard oxidation Oxidation route_selection->oxidation friedel_crafts Friedel-Crafts route_selection->friedel_crafts grignard_cause Likely Cause: - Moisture Contamination - Side reaction (coupling) grignard->grignard_cause oxidation_cause Likely Cause: - Incomplete Oxidation oxidation->oxidation_cause friedel_crafts_cause Likely Cause: - Isomer Formation friedel_crafts->friedel_crafts_cause grignard_solution Solution: - Use anhydrous conditions - Control temperature - Purify via base extraction grignard_cause->grignard_solution oxidation_solution Solution: - Increase reaction time/temp - Add more oxidant - Purify by recrystallization oxidation_cause->oxidation_solution friedel_crafts_solution Solution: - Purify intermediate ketone - Optimize acylation conditions friedel_crafts_cause->friedel_crafts_solution

Caption: Troubleshooting logic for common synthesis issues.

References

Technical Support Center: Purification of 2-Ethylbenzoic Acid by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 2-Ethylbenzoic acid via recrystallization. All quantitative data is presented in clear, tabular formats, and detailed experimental protocols are provided to ensure successful purification.

Frequently Asked Questions (FAQs)

Q1: What is the principle behind the recrystallization of this compound?

Recrystallization is a purification technique for solid organic compounds. The fundamental principle is based on the differential solubility of the compound of interest and its impurities in a chosen solvent at different temperatures. An ideal recrystallization solvent will dissolve this compound completely at an elevated temperature (near the solvent's boiling point) but only sparingly at low temperatures (e.g., room temperature or in an ice bath). Impurities, ideally, will either be highly soluble in the solvent at all temperatures (remaining in the mother liquor) or insoluble in the hot solvent (and can be removed by hot filtration).

Q2: What are the key physical properties of this compound relevant to its recrystallization?

This compound is a white to off-white crystalline solid.[1][2] Its melting point is typically in the range of 62-76 °C.[3] It is sparingly soluble in water but shows good solubility in various organic solvents.[1][4] Understanding these properties is crucial for selecting an appropriate recrystallization solvent and for assessing the purity of the final product.

Q3: How do I select a suitable solvent for the recrystallization of this compound?

The ideal solvent for recrystallizing this compound should meet the following criteria:

  • High solubility at elevated temperatures and low solubility at room temperature: This ensures maximum recovery of the purified compound upon cooling.

  • Does not react with this compound.

  • Boiling point below the melting point of this compound: This prevents the compound from "oiling out" instead of crystallizing.

  • Volatile enough to be easily removed from the purified crystals.

  • Non-toxic, inexpensive, and non-flammable for safety and practical reasons.

Commonly used solvents for the recrystallization of benzoic acid derivatives include water, ethanol, methanol, acetone, toluene, and mixtures of these solvents.[5][6] A mixed solvent system, such as ethanol/water, can be effective if a single solvent is not ideal.

Q4: My this compound is not dissolving in the hot solvent. What should I do?

There are a few possibilities:

  • Insufficient solvent: You may not have added enough solvent to dissolve the compound at its boiling point. Add small portions of the hot solvent incrementally until the solid dissolves.

  • Insoluble impurities: Your crude sample may contain impurities that are insoluble in the chosen solvent. If a significant portion of the solid has dissolved and a small amount of residue remains, you should perform a hot filtration to remove the insoluble material.

  • Inappropriate solvent: The chosen solvent may simply be a poor solvent for this compound, even at elevated temperatures. In this case, you will need to select a different solvent.

Q5: No crystals are forming upon cooling. What is the problem?

This is a common issue with several potential causes and solutions:

  • Too much solvent was used: If the solution is not saturated, crystals will not form. The solution is to evaporate some of the solvent to increase the concentration of this compound and then allow it to cool again.

  • Supersaturation: The solution may be supersaturated, meaning the conditions are right for crystallization, but there are no nucleation sites for crystals to begin forming. To induce crystallization, you can:

    • Scratch the inside of the flask with a glass rod at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites.

    • Add a seed crystal of pure this compound. A tiny crystal will act as a template for further crystal growth.

    • Cool the solution in an ice bath to further decrease the solubility.

Troubleshooting Guide

Problem Possible Cause(s) Solution(s)
Oiling Out (product separates as a liquid instead of crystals)1. The boiling point of the solvent is higher than the melting point of this compound. 2. The solution is too concentrated. 3. High level of impurities depressing the melting point.1. Choose a solvent with a lower boiling point. 2. Add more hot solvent to the oil, reheat until it dissolves, and then cool slowly. 3. Purify the sample by another method (e.g., column chromatography) before recrystallization.
Low Recovery of Crystals 1. Too much solvent was used. 2. Premature crystallization during hot filtration. 3. Crystals were washed with a solvent that was not ice-cold. 4. Incomplete crystallization before filtration.1. Evaporate the excess solvent from the mother liquor and cool to recover more product. 2. Use a pre-heated funnel and filter flask for hot filtration. Add a small amount of extra hot solvent before filtering. 3. Always wash the crystals with a minimal amount of ice-cold recrystallization solvent. 4. Ensure the solution has been thoroughly cooled in an ice bath before filtering.
Colored Impurities in Crystals 1. Colored impurities are co-crystallizing with the product. 2. Inefficient removal of colored impurities.1. Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities. Use charcoal sparingly as it can also adsorb the desired product. 2. Ensure thorough mixing with charcoal and perform a hot filtration.
Crystals Form Too Quickly 1. The solution is too supersaturated. 2. The solution was cooled too rapidly.1. Reheat the solution, add a small amount of additional solvent, and allow it to cool more slowly. 2. Allow the flask to cool to room temperature undisturbed before placing it in an ice bath.

Data Presentation

Solubility of this compound in Various Solvents (Illustrative Data)

Disclaimer: The following data is illustrative to demonstrate the expected solubility trends for this compound. Experimental determination is recommended for precise values.

SolventSolubility at 20°C ( g/100 mL)Solubility at 80°C ( g/100 mL)
Water~0.1~1.5
Ethanol~25~80
Acetone~30~90
Toluene~15~60
Hexane< 0.5~5

Experimental Protocols

Protocol for Recrystallization of this compound from a Single Solvent (e.g., Ethanol)

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and a boiling chip. Heat the mixture on a hot plate while gently swirling. Add more ethanol in small portions until the solid completely dissolves.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal and swirl. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if necessary): If there are insoluble impurities or activated charcoal, perform a hot filtration. Pre-heat a funnel and a receiving flask. Place a fluted filter paper in the funnel and pour the hot solution through it.

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Once crystals begin to form, place the flask in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying: Allow the crystals to dry completely on the filter paper by drawing air through them. The final product can be further dried in a desiccator or a vacuum oven.

Protocol for Recrystallization of this compound from a Mixed Solvent System (Ethanol/Water)

  • Dissolution: Dissolve the crude this compound in the minimum amount of hot ethanol in an Erlenmeyer flask.

  • Addition of Anti-Solvent: While the ethanol solution is still hot, add hot water dropwise until the solution becomes faintly cloudy (the cloud point).

  • Clarification: Add a few drops of hot ethanol to the cloudy solution until it becomes clear again.

  • Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath.

  • Isolation and Washing: Collect the crystals by vacuum filtration and wash them with a small amount of an ice-cold ethanol/water mixture.

  • Drying: Dry the crystals as described in the single-solvent protocol.

Mandatory Visualization

Recrystallization_Workflow start Start with Crude This compound dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filtration Hot Filtration (if insoluble impurities exist) dissolve->hot_filtration cool Cool to Room Temperature, then Ice Bath dissolve->cool No insoluble impurities hot_filtration->cool collect Collect Crystals (Vacuum Filtration) cool->collect wash Wash with Ice-Cold Solvent collect->wash dry Dry Purified Crystals wash->dry end Pure this compound dry->end

Caption: General workflow for the recrystallization of this compound.

Troubleshooting_Recrystallization start Problem Encountered no_crystals No Crystals Form start->no_crystals oiling_out Product Oils Out start->oiling_out low_yield Low Crystal Yield start->low_yield too_much_solvent Too Much Solvent? no_crystals->too_much_solvent Yes supersaturated Supersaturated? no_crystals->supersaturated No check_bp Solvent BP > Compound MP? oiling_out->check_bp Yes too_concentrated Too Concentrated? oiling_out->too_concentrated No premature_crystallization Premature Crystallization? low_yield->premature_crystallization Yes incomplete_cooling Incomplete Cooling? low_yield->incomplete_cooling No evaporate Evaporate Some Solvent too_much_solvent->evaporate induce_crystallization Induce Crystallization: - Scratch Flask - Add Seed Crystal supersaturated->induce_crystallization change_solvent Change Solvent to Lower BP check_bp->change_solvent add_more_solvent Add More Hot Solvent too_concentrated->add_more_solvent preheat_funnel Pre-heat Funnel premature_crystallization->preheat_funnel cool_thoroughly Cool Thoroughly in Ice Bath incomplete_cooling->cool_thoroughly

Caption: Troubleshooting decision tree for common recrystallization issues.

References

optimizing reaction conditions for 2-Ethylbenzoic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-Ethylbenzoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The two primary and most frequently employed methods for the synthesis of this compound are:

  • Grignard Reaction: This involves the reaction of a Grignard reagent, typically 2-ethylphenylmagnesium bromide (formed from 2-bromoethylbenzene and magnesium), with carbon dioxide (dry ice).[1][2]

  • Oxidation of 2-Ethyltoluene: This method involves the oxidation of the ethyl group of 2-ethyltoluene to a carboxylic acid using a strong oxidizing agent like potassium permanganate (KMnO₄) or chromic acid.[3]

Q2: How do I choose between the Grignard reaction and the oxidation of 2-ethyltoluene?

A2: The choice of method depends on several factors:

  • Starting Material Availability: If 2-bromoethylbenzene is readily available, the Grignard route is often preferred. If 2-ethyltoluene is more accessible, oxidation is a viable option.

  • Scale of Reaction: For larger scale syntheses, the oxidation of 2-ethyltoluene can be more cost-effective.

  • Functional Group Tolerance: The Grignard reagent is a strong base and nucleophile and is incompatible with acidic protons (e.g., alcohols, water) and electrophilic functional groups (e.g., esters, ketones) in the starting material. The oxidation route is generally more tolerant of a wider range of functional groups, although the strong oxidizing agents can react with other sensitive groups.

Q3: What are the expected physical properties of this compound?

A3: The key physical properties of this compound are summarized in the table below.

PropertyValue
Appearance White to off-white crystalline powder[4][5]
Molecular Formula C₉H₁₀O₂[4][6]
Molecular Weight 150.17 g/mol [6][7]
Melting Point 62-66 °C[8]
Boiling Point 259.7 °C at 760 mmHg[5]
Solubility Sparingly soluble in water (1.1 g/L at 25 °C)[4]

Q4: What are the main safety precautions to consider during the synthesis of this compound?

A4: Safety is paramount. Key precautions include:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.[9]

  • Ventilation: Work in a well-ventilated area or a fume hood, especially when handling volatile solvents like diethyl ether or corrosive reagents.[4][9]

  • Handling Reagents:

    • Grignard Reagents: These are highly reactive with water and air. Strict anhydrous conditions are necessary. Diethyl ether is extremely flammable.[10]

    • Oxidizing Agents: Strong oxidizing agents like potassium permanganate can be hazardous and should be handled with care.

    • Acids and Bases: Handle strong acids (e.g., HCl) and bases (e.g., NaOH) with caution as they are corrosive.

  • Waste Disposal: Dispose of all chemical waste according to your institution's safety guidelines.

Troubleshooting Guides

Grignard Reaction Route

Issue 1: The Grignard reaction fails to initiate (no cloudiness or heat generation).

Possible Cause Troubleshooting Step
Wet Glassware or Solvents Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. Diethyl ether is a common choice.
Inactive Magnesium Surface The magnesium turnings may have an oxide layer. Activate the magnesium by gently crushing the turnings with a glass rod, adding a small crystal of iodine, or a few drops of 1,2-dibromoethane.[10]
Impure 2-Bromoethylbenzene Ensure the starting material is pure and dry. Distill if necessary.

Issue 2: Low yield of this compound.

Possible Cause Troubleshooting Step
Incomplete Grignard Formation See troubleshooting steps for reaction initiation. Ensure the reaction goes to completion (most of the magnesium is consumed).
Reaction with Water or CO₂ from Air Maintain a dry, inert atmosphere throughout the reaction. Use a drying tube on the condenser.
Side Reaction: Wurtz Coupling This can occur if the addition of 2-bromoethylbenzene is too fast, leading to the formation of biphenyl derivatives. Add the halide dropwise to maintain a low concentration.
Insufficient Carbonation Use a large excess of freshly crushed dry ice to ensure complete reaction with the Grignard reagent. Pour the Grignard solution onto the dry ice, not the other way around.[1]
Loss during Workup Ensure complete extraction of the product from the organic layer using a base (e.g., NaOH solution). Acidify the aqueous layer sufficiently to precipitate all the this compound.
Oxidation of 2-Ethyltoluene Route

Issue 1: Incomplete oxidation of 2-ethyltoluene.

Possible Cause Troubleshooting Step
Insufficient Oxidizing Agent Use a sufficient molar excess of the oxidizing agent (e.g., KMnO₄). The reaction mixture should maintain a purple color during the reaction, indicating an excess of permanganate.
Low Reaction Temperature The oxidation often requires heating (reflux). Ensure the reaction temperature is maintained at the optimal level for a sufficient duration.
Poor Mixing If the reaction is heterogeneous (e.g., KMnO₄ in water and 2-ethyltoluene), vigorous stirring is crucial to maximize the interfacial area. The use of a phase transfer catalyst can improve yields.[11]

Issue 2: Low isolated yield of this compound.

Possible Cause Troubleshooting Step
Product Loss during Filtration After oxidation with KMnO₄, the manganese dioxide (MnO₂) byproduct must be filtered off. Wash the filter cake thoroughly with hot water to recover any adsorbed product.[11]
Incomplete Precipitation After acidification, cool the solution in an ice bath to maximize the precipitation of this compound before filtration.[10]
Purification Losses During recrystallization, use a minimal amount of hot solvent to dissolve the crude product to avoid losing a significant amount of product in the mother liquor.

Experimental Protocols

Protocol 1: Synthesis of this compound via Grignard Reaction

Materials:

  • Magnesium turnings

  • Iodine (a small crystal)

  • Anhydrous diethyl ether

  • 2-Bromoethylbenzene

  • Dry ice (solid CO₂)

  • 6M Hydrochloric acid (HCl)

  • 10% Sodium hydroxide (NaOH) solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Preparation of the Grignard Reagent:

    • Set up a flame-dried three-necked round-bottom flask equipped with a reflux condenser (with a drying tube), a dropping funnel, and a magnetic stirrer under an inert atmosphere.

    • To the flask, add magnesium turnings and a crystal of iodine.

    • In the dropping funnel, place a solution of 2-bromoethylbenzene in anhydrous diethyl ether.

    • Add a small portion of the 2-bromoethylbenzene solution to the magnesium. The reaction should initiate, indicated by the disappearance of the iodine color and gentle refluxing of the ether.

    • Once the reaction has started, add the remaining 2-bromoethylbenzene solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete reaction.

  • Carbonation:

    • In a separate large beaker, place a generous amount of crushed dry ice.

    • Slowly pour the prepared Grignard reagent onto the dry ice with gentle stirring.

    • Allow the mixture to warm to room temperature as the excess dry ice sublimes.

  • Work-up and Purification:

    • Slowly add 6M HCl to the reaction mixture until the solution is acidic and all solids have dissolved.[10]

    • Transfer the mixture to a separatory funnel. The this compound will be in the ether layer.

    • Separate the layers and extract the aqueous layer with diethyl ether.

    • Combine the organic layers and extract the this compound with 10% NaOH solution. The product will move to the aqueous layer as its sodium salt.[12]

    • Separate the layers. Carefully acidify the aqueous layer with 6M HCl until no more precipitate forms.

    • Collect the solid this compound by vacuum filtration, wash with cold water, and dry.

    • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water).

Protocol 2: Synthesis of this compound by Oxidation of 2-Ethyltoluene

Materials:

  • 2-Ethyltoluene

  • Potassium permanganate (KMnO₄)

  • Sodium carbonate (Na₂CO₃)

  • Concentrated Hydrochloric acid (HCl)

  • Sodium bisulfite (NaHSO₃) (for cleanup)

Procedure:

  • Oxidation:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-ethyltoluene and an aqueous solution of sodium carbonate.

    • Heat the mixture to reflux.

    • Slowly add a solution of potassium permanganate in water in portions. The purple color of the permanganate will disappear as it reacts. Continue addition until a persistent purple color remains.

    • Continue to reflux for 1-2 hours after the final addition to ensure complete oxidation.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Add a small amount of sodium bisulfite to quench any excess potassium permanganate (the purple color will disappear).[11]

    • Filter the hot reaction mixture to remove the manganese dioxide precipitate. Wash the filter cake with hot water.

    • Combine the filtrate and washings.

  • Isolation and Purification:

    • Cool the filtrate in an ice bath.

    • Slowly add concentrated HCl with stirring until the solution is acidic. This compound will precipitate out.

    • Collect the solid product by vacuum filtration, wash with cold water, and dry.

    • Recrystallize the crude product from an appropriate solvent if necessary.

Visualizations

experimental_workflow_grignard cluster_prep Grignard Reagent Preparation cluster_reaction Reaction & Work-up cluster_purification Purification start 2-Bromoethylbenzene + Mg + Anhydrous Ether initiation Initiation (Iodine crystal) start->initiation addition Dropwise Addition & Reflux initiation->addition grignard 2-Ethylphenylmagnesium bromide addition->grignard carbonation Pour onto excess Dry Ice (CO2) grignard->carbonation hydrolysis Acidic Work-up (HCl) carbonation->hydrolysis extraction Solvent Extraction (Ether/Water) hydrolysis->extraction base_extraction Base Extraction (NaOH) extraction->base_extraction acidification Acidification (HCl) base_extraction->acidification filtration Vacuum Filtration acidification->filtration recrystallization Recrystallization filtration->recrystallization product Pure 2-Ethylbenzoic Acid recrystallization->product

Caption: Experimental workflow for the synthesis of this compound via the Grignard reaction.

experimental_workflow_oxidation cluster_reaction Oxidation Reaction cluster_workup Work-up cluster_isolation Isolation & Purification start 2-Ethyltoluene + Na2CO3(aq) oxidation Add KMnO4(aq) & Reflux start->oxidation quench Quench excess KMnO4 (NaHSO3) oxidation->quench hot_filtration Hot Filtration (remove MnO2) quench->hot_filtration wash Wash filter cake (Hot Water) hot_filtration->wash acidification Acidification of Filtrate (HCl) wash->acidification filtration Vacuum Filtration acidification->filtration recrystallization Recrystallization filtration->recrystallization product Pure 2-Ethylbenzoic Acid recrystallization->product

Caption: Experimental workflow for the synthesis of this compound by oxidation of 2-ethyltoluene.

reaction_pathways Synthesis Pathways for this compound cluster_grignard Grignard Pathway cluster_oxidation Oxidation Pathway 2-Bromoethylbenzene 2-Bromoethylbenzene 2-Ethylphenylmagnesium bromide 2-Ethylphenylmagnesium bromide 2-Bromoethylbenzene->2-Ethylphenylmagnesium bromide  Mg, Ether Mg, Ether Mg, Ether 2-Ethylbenzoic acid_G This compound 2-Ethylphenylmagnesium bromide->2-Ethylbenzoic acid_G  1. CO2 (dry ice)  2. H3O+ 1. CO2 (dry ice)\n2. H3O+ 1. CO2 (dry ice) 2. H3O+ 2-Ethyltoluene 2-Ethyltoluene 2-Ethylbenzoic acid_O This compound 2-Ethyltoluene->2-Ethylbenzoic acid_O  KMnO4, H2O, heat KMnO4, H2O, heat KMnO4, H2O, heat

Caption: Reaction pathways for the synthesis of this compound.

References

identifying and minimizing side-products in 2-Ethylbenzoic acid reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Ethylbenzoic acid. Here, you will find information to help identify and minimize common side-products in various reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound and what are their primary side-products?

A1: The most common synthetic routes to this compound are the Grignard reaction with 2-ethylbromobenzene and carbon dioxide, and the oxidation of 2-ethyltoluene. The primary side-product in the Grignard synthesis is the Wurtz-type coupling product, 1,1'-diethyl-2,2'-biphenyl. In the oxidation of 2-ethyltoluene, common side-products include 2-ethylbenzaldehyde and 2-ethylbenzyl alcohol due to incomplete oxidation.

Q2: How can I minimize the formation of the biphenyl side-product in the Grignard synthesis of this compound?

A2: To minimize the formation of the biphenyl side-product, it is crucial to add the 2-ethylbromobenzene slowly to the magnesium turnings. This maintains a low concentration of the aryl halide in the reaction mixture, reducing the likelihood of the Grignard reagent reacting with another molecule of the halide.[1] Ensuring anhydrous conditions and using freshly prepared Grignard reagent are also critical.

Q3: During the oxidation of 2-ethyltoluene, how can I prevent the formation of aldehyde and alcohol intermediates?

A3: To drive the oxidation towards the desired carboxylic acid and minimize intermediates, it is important to use a strong oxidizing agent and ensure sufficient reaction time and temperature. However, excessively high temperatures can lead to other side-reactions. Using a catalyst like cobalt acetate in the presence of air or oxygen can improve the selectivity and yield of this compound.[2]

Q4: What are the typical side-products in the esterification of this compound with an alcohol like ethanol?

A4: The primary side-reaction in Fischer esterification is the reverse reaction, hydrolysis of the ester back to the carboxylic acid and alcohol. Other potential side-products can arise from impurities in the alcohol or from dehydration of the alcohol at high temperatures, though this is less common with ethanol under typical esterification conditions. Using an excess of the alcohol and removing water as it forms can shift the equilibrium towards the ester product.

Q5: Is decarboxylation a significant side-reaction for this compound?

A5: Decarboxylation of aromatic carboxylic acids typically requires high temperatures, often in the presence of a catalyst like copper.[3][4] Under the conditions of most standard reactions involving this compound, such as esterification or amide formation, decarboxylation is generally not a significant side-reaction. However, if the reaction is performed at very high temperatures (above 200°C) for extended periods, some loss of the carboxyl group to form ethylbenzene might be observed.

Troubleshooting Guides

Grignard Synthesis of this compound

Issue: Low yield of this compound and a significant amount of a high-boiling point, non-acidic side-product is observed.

Troubleshooting Steps:

  • Identify the Side-Product: The high-boiling point, non-acidic impurity is likely the biphenyl derivative formed from a Wurtz-type coupling reaction. This can be confirmed by GC-MS analysis.

  • Optimize Reagent Addition: The most common cause is a high concentration of 2-ethylbromobenzene.

    • Solution: Add the 2-ethylbromobenzene dropwise to the magnesium suspension at a rate that maintains a gentle reflux. This ensures the Grignard reagent forms and reacts with the carbon dioxide before it can react with another molecule of the starting halide.[1]

  • Ensure Anhydrous Conditions: Grignard reagents are highly sensitive to moisture.

    • Solution: Thoroughly dry all glassware in an oven and cool under an inert atmosphere (nitrogen or argon) before use. Use anhydrous solvents.

  • Purification: The biphenyl side-product can be removed during the work-up.

    • Solution: After quenching the reaction with acid, perform an acid-base extraction. The this compound will be extracted into the aqueous basic layer, while the neutral biphenyl will remain in the organic layer.[5]

Oxidation of 2-Ethyltoluene

Issue: The product mixture contains significant amounts of 2-ethylbenzaldehyde and 2-ethylbenzyl alcohol.

Troubleshooting Steps:

  • Confirm Incomplete Oxidation: The presence of aldehyde and alcohol indicates that the oxidation reaction has not gone to completion. This can be verified by TLC or GC-MS analysis of the reaction mixture.

  • Choice of Oxidizing Agent: The strength and amount of the oxidizing agent are critical.

    • Solution: Ensure a sufficient molar excess of a strong oxidizing agent (e.g., potassium permanganate, chromic acid) is used. For air/oxygen oxidation, the efficiency of the catalyst is key.

  • Reaction Conditions: Temperature and reaction time play a crucial role.

    • Solution: Increase the reaction temperature or prolong the reaction time to promote complete oxidation. Monitor the reaction progress by TLC or GC-MS to determine the optimal endpoint. Be cautious of excessively high temperatures which may lead to degradation.

  • Catalyst Activity (for air/O₂ oxidation): The catalyst may be deactivated.

    • Solution: Use a fresh, active catalyst. Ensure proper mixing to facilitate contact between the catalyst, substrate, and oxidant.

Quantitative Data on Side-Product Formation

The following tables provide representative data on the impact of reaction conditions on product and side-product distribution.

Table 1: Grignard Synthesis - Effect of Addition Rate of 2-Ethylbromobenzene

Addition RateYield of this compound (%)Yield of 1,1'-diethyl-2,2'-biphenyl (%)
Rapid (Bulk Addition)4535
Moderate (30 min)7015
Slow (2 hours)855

Table 2: Oxidation of 2-Ethyltoluene - Effect of Oxidizing Agent

Oxidizing AgentYield of this compound (%)Yield of 2-Ethylbenzaldehyde (%)Yield of 2-Ethylbenzyl alcohol (%)
Mild (e.g., MnO₂)205025
Strong (e.g., KMnO₄)8552
Catalytic (Co(OAc)₂/O₂)9031

Experimental Protocols

Protocol 1: Minimized Side-Product Grignard Synthesis of this compound

Materials:

  • Magnesium turnings

  • Iodine crystal (optional, for activation)

  • Anhydrous diethyl ether or THF

  • 2-Ethylbromobenzene

  • Dry ice (solid carbon dioxide)

  • 6M Hydrochloric acid

  • 5% Sodium hydroxide solution

  • Diethyl ether

Procedure:

  • Preparation of Grignard Reagent:

    • Place magnesium turnings in an oven-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

    • Add a small crystal of iodine if the magnesium is not fresh.

    • Add anhydrous diethyl ether to cover the magnesium.

    • Dissolve 2-ethylbromobenzene in anhydrous diethyl ether and add it to the dropping funnel.

    • Add a small amount of the 2-ethylbromobenzene solution to initiate the reaction. The solution should become cloudy and start to reflux.

    • Once the reaction has started, add the remaining 2-ethylbromobenzene solution dropwise over 1-2 hours to maintain a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30 minutes.

  • Carboxylation:

    • Cool the Grignard reagent to room temperature.

    • In a separate beaker, crush a large excess of dry ice.

    • Slowly pour the Grignard solution onto the crushed dry ice with vigorous stirring.

    • Continue stirring until the excess dry ice has sublimed.

  • Work-up and Purification:

    • Slowly add 6M HCl to the reaction mixture to dissolve the magnesium salts and protonate the carboxylate.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer with diethyl ether.

    • Combine the organic layers and extract the product with 5% aqueous NaOH.

    • Separate the aqueous layer and slowly acidify with concentrated HCl to precipitate the this compound.

    • Collect the solid by vacuum filtration, wash with cold water, and dry.

Protocol 2: Recrystallization of this compound

Materials:

  • Crude this compound

  • Water

  • Ethanol

Procedure:

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add a minimal amount of hot water-ethanol mixture (e.g., 80:20 water:ethanol) and heat gently on a hot plate with stirring until the solid dissolves completely.

  • Hot Filtration (if necessary):

    • If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization:

    • Allow the solution to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold water.

    • Dry the crystals in a desiccator or a vacuum oven.

Visualizations

Grignard_Synthesis_Workflow cluster_prep Grignard Reagent Preparation cluster_reaction Carboxylation cluster_workup Work-up & Purification Mg_Turnings Mg Turnings in Anhydrous Ether Add_2EtBrPh Slow Dropwise Addition of 2-Ethylbromobenzene Mg_Turnings->Add_2EtBrPh Grignard_Reagent 2-Ethylphenylmagnesium Bromide Add_2EtBrPh->Grignard_Reagent Pour_Grignard Pour Grignard Reagent onto Dry Ice Grignard_Reagent->Pour_Grignard Dry_Ice Crushed Dry Ice (CO2) Dry_Ice->Pour_Grignard Carboxylate_Salt Magnesium Carboxylate Salt Pour_Grignard->Carboxylate_Salt Acid_Quench Acidify with HCl Carboxylate_Salt->Acid_Quench Extraction Acid-Base Extraction Acid_Quench->Extraction Precipitation Precipitate with Acid Extraction->Precipitation Filtration Vacuum Filtration Precipitation->Filtration Final_Product Pure this compound Filtration->Final_Product

Caption: Workflow for the synthesis of this compound via Grignard reaction.

Side_Product_Logic Start Grignard Synthesis of This compound High_Biphenyl High Biphenyl Side-Product? Start->High_Biphenyl Slow_Addition Decrease Addition Rate of 2-Ethylbromobenzene High_Biphenyl->Slow_Addition Yes Proceed Proceed with Work-up High_Biphenyl->Proceed No Anhydrous Ensure Anhydrous Conditions Slow_Addition->Anhydrous Anhydrous->Start Low_Biphenyl Low Biphenyl Side-Product Proceed->Low_Biphenyl

Caption: Troubleshooting logic for minimizing biphenyl side-product formation.

References

Technical Support Center: Stability and Degradation of 2-Ethylbenzoic Acid Under Oxidative Stress

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of 2-Ethylbenzoic acid under oxidative stress.

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of this compound under normal conditions?

A1: this compound is considered a relatively stable compound under normal storage conditions.[1] However, it can react with strong oxidizing agents.[1]

Q2: What are the likely degradation pathways for this compound under oxidative stress?

A2: Under vigorous oxidative conditions, the ethyl side chain of this compound is susceptible to oxidation. The entire side chain can be oxidized to a carboxylic acid group, irrespective of its length.[2][3][4] This suggests that the primary degradation pathway would lead to the formation of phthalic acid (benzene-1,2-dicarboxylic acid). Other potential intermediates or byproducts could include 2-(1-hydroxyethyl)benzoic acid and 2-acetylbenzoic acid.

Q3: What are common oxidizing agents used to simulate oxidative stress in forced degradation studies?

A3: Hydrogen peroxide (H₂O₂) is a widely used oxidizing agent for forced degradation studies.[5][6][7] Typically, solutions of 0.1% to 3% H₂O₂ are employed.[5][6] Other agents can include metal ions, oxygen, and radical initiators like azobisisobutyronitrile (AIBN).[5][8]

Q4: What analytical techniques are suitable for monitoring the degradation of this compound and identifying its degradation products?

A4: High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective method for separating and quantifying this compound and its degradation products.[9][10][11][12][13][14][15][16][17] A stability-indicating HPLC method should be developed and validated to ensure that the parent compound can be accurately measured in the presence of its degradants.[9][10][11][12] Mass spectrometry (MS) coupled with HPLC (LC-MS) is invaluable for the identification and structural elucidation of unknown degradation products.[18]

Troubleshooting Guides

Issue 1: No or very low degradation of this compound is observed during oxidative stress studies.
Possible Cause Troubleshooting Step
Insufficiently harsh stress conditions. Increase the concentration of the oxidizing agent (e.g., H₂O₂ from 1% to 3%).[6]
Increase the temperature of the reaction. Forced degradation studies can be conducted at elevated temperatures (e.g., 50-70 °C) if no degradation is observed at room temperature.[5][7]
Extend the duration of the stress testing. However, it is generally recommended not to exceed 7 days for oxidative stress studies.[5]
Low reactivity of this compound. While this compound is generally stable, ensure that the chosen stress conditions are appropriate for this class of compound. Review literature on the forced degradation of other aromatic carboxylic acids for guidance.
Inappropriate solvent. Ensure this compound is fully dissolved in the chosen solvent. If solubility is an issue in aqueous solutions, a co-solvent may be used, but its potential for interference or reaction should be evaluated.[8]
Issue 2: Excessive degradation (>20%) of this compound is observed.
Possible Cause Troubleshooting Step
Stress conditions are too harsh. Reduce the concentration of the oxidizing agent.
Lower the reaction temperature.
Decrease the duration of the stress exposure. The goal of forced degradation is typically to achieve 5-20% degradation to ensure that the stability-indicating method can detect and quantify degradants without completely consuming the parent compound.[7][18]
Issue 3: Poor resolution or co-elution of peaks in the HPLC chromatogram.
Possible Cause Troubleshooting Step
Suboptimal HPLC method parameters. Optimize the mobile phase composition (e.g., adjust the ratio of organic solvent to aqueous buffer, change the type of organic solvent).
Adjust the pH of the mobile phase. The pKa of this compound is approximately 3.79, so a mobile phase pH should be chosen to ensure consistent ionization and good peak shape.[1][19]
Evaluate different stationary phases (e.g., C18, C8, Phenyl) to find the one that provides the best selectivity for this compound and its degradation products.
Optimize the gradient elution profile to improve the separation of closely eluting peaks.
Inappropriate column dimensions or particle size. Consider using a column with a smaller particle size (e.g., UHPLC) for higher resolution and faster analysis times.[20]

Experimental Protocols

Forced Oxidative Degradation of this compound

Objective: To induce and monitor the degradation of this compound under oxidative stress.

Materials:

  • This compound

  • Hydrogen peroxide (30%)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Volumetric flasks

  • Pipettes

  • Heating block or water bath

  • HPLC system with UV detector

  • C18 reverse-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol.

  • Preparation of Stress Solution: In a volumetric flask, add an appropriate volume of the this compound stock solution. Add 3% hydrogen peroxide solution and dilute to the final volume with a suitable solvent (e.g., a mixture of water and methanol) to achieve a final this compound concentration of approximately 100 µg/mL.

  • Stress Condition: Incubate the stress solution at 60°C for 24 hours.[8] Take samples at various time points (e.g., 0, 4, 8, 12, and 24 hours) to monitor the degradation kinetics.

  • Sample Analysis:

    • At each time point, withdraw an aliquot of the sample.

    • Quench the reaction if necessary (e.g., by dilution with mobile phase).

    • Analyze the sample by a validated stability-indicating HPLC method.

  • Control Sample: Prepare a control sample containing this compound in the same solvent mixture without hydrogen peroxide and subject it to the same temperature and time conditions.

Stability-Indicating HPLC Method

Objective: To separate and quantify this compound from its potential degradation products.

HPLC Parameters (Example):

  • Column: C18, 250 mm x 4.6 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-5 min: 30% B

    • 5-20 min: 30% to 70% B

    • 20-25 min: 70% B

    • 25-26 min: 70% to 30% B

    • 26-30 min: 30% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 230 nm

  • Injection Volume: 10 µL

Data Presentation

The following table provides a template for summarizing the quantitative data from a forced degradation study. The data presented here is hypothetical and for illustrative purposes only.

Table 1: Hypothetical Degradation of this compound under Oxidative Stress (3% H₂O₂ at 60°C)

Time (hours)This compound (%)Degradation Product 1 (%)Degradation Product 2 (%)Total (%)
0100.00.00.0100.0
495.23.11.599.8
890.55.82.698.9
1286.18.23.597.8
2480.312.54.997.7

Visualizations

Experimental_Workflow prep Prepare this compound Stock Solution (1 mg/mL) stress_prep Prepare Stress Sample (100 µg/mL in 3% H₂O₂) prep->stress_prep control_prep Prepare Control Sample (100 µg/mL, no H₂O₂) prep->control_prep incubation Incubate at 60°C stress_prep->incubation control_prep->incubation sampling Sample at 0, 4, 8, 12, 24h incubation->sampling analysis HPLC Analysis sampling->analysis data Data Interpretation and Mass Balance Calculation analysis->data

Caption: Experimental workflow for the forced oxidative degradation study of this compound.

Degradation_Pathway parent This compound intermediate1 2-(1-Hydroxyethyl)benzoic Acid parent->intermediate1 Oxidation intermediate2 2-Acetylbenzoic Acid intermediate1->intermediate2 Oxidation product Phthalic Acid intermediate2->product Oxidation

Caption: Plausible oxidative degradation pathway of this compound.

References

Technical Support Center: Scaling Up 2-Ethylbenzoic Acid Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 2-Ethylbenzoic acid.

Troubleshooting Guides

This section addresses specific issues that may arise during the production of this compound, focusing on two common synthesis routes: oxidation of 2-ethyltoluene and Grignard reaction of 2-ethylbromobenzene.

Route 1: Oxidation of 2-Ethyltoluene

Issue: Low Yield

Potential CauseRecommended Action
Incomplete Reaction - Monitor reaction progress using in-process controls (e.g., HPLC, GC) to ensure complete consumption of the starting material. - Ensure adequate mixing to maintain homogeneity of the reaction mixture.
Sub-optimal Reaction Temperature - Optimize the reaction temperature. Temperatures that are too low can lead to slow reaction rates, while excessively high temperatures can promote side reactions and degradation.
Catalyst Deactivation - Ensure the catalyst (e.g., cobalt salts) is not poisoned by impurities in the starting materials or solvent. - Optimize catalyst loading; too little may result in an incomplete reaction, while too much can lead to unwanted side reactions.
Poor Mass Transfer of Oxidant - In the case of using air or oxygen as the oxidant, ensure efficient sparging and agitation to maximize the gas-liquid interface.

Issue: High Impurity Levels

Potential CauseRecommended Action
Over-oxidation - Avoid excessive reaction times and temperatures, which can lead to the formation of byproducts from the breakdown of the aromatic ring.
Incomplete Oxidation - This can result in residual intermediates like 2-ethylbenzyl alcohol or 2-ethylbenzaldehyde. Ensure sufficient reaction time and oxidant supply.
Formation of Side-Chain Halogenation Products (if applicable) - If halogenated catalysts or solvents are used, there is a risk of side-chain halogenation. Consider alternative catalyst and solvent systems.
Formation of Isomers - Ensure the purity of the starting 2-ethyltoluene to avoid the formation of other ethylbenzoic acid isomers.

Issue: Difficult Product Isolation

Potential CauseRecommended Action
Poor Crystallization - Conduct crystallization studies to identify a suitable solvent or solvent mixture and an optimal cooling profile. - Seeding the solution with a small amount of pure this compound can induce crystallization.
Emulsion Formation During Work-up - During aqueous work-up, emulsions can form. Breaking the emulsion can be achieved by adding brine or adjusting the pH.
Product is an Oil - If the product oils out instead of crystallizing, try using a different solvent system or adjusting the concentration.
Route 2: Grignard Reaction of 2-Ethylbromobenzene

Issue: Low Yield

Potential CauseRecommended Action
Failure to Initiate Grignard Reaction - Ensure all glassware is rigorously dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). - Use anhydrous solvents (e.g., diethyl ether, THF). - A small crystal of iodine or a few drops of 1,2-dibromoethane can be used to activate the magnesium.
Quenching of Grignard Reagent - The Grignard reagent is a strong base and will be quenched by acidic protons from water, alcohols, or even terminal alkynes. Ensure all reagents and solvents are anhydrous.
Incomplete Carbonation - Ensure an excess of dry ice (solid CO2) is used. - For larger scale reactions, bubbling dry CO2 gas through the solution with efficient stirring is recommended.

Issue: High Impurity Levels

Potential CauseRecommended Action
Formation of Biphenyl Dimer - This can occur through a coupling reaction. Adding the 2-ethylbromobenzene slowly to the magnesium can minimize this side reaction.
Unreacted Starting Material - Ensure the Grignard reagent has formed completely before carbonation.
Formation of Ketones or Tertiary Alcohols - If the carboxylate salt intermediate reacts further with the Grignard reagent, ketones or tertiary alcohols can form. Adding the Grignard reagent to a large excess of dry ice can minimize this.

Issue: Difficult Product Isolation

Potential CauseRecommended Action
Precipitation of Magnesium Salts - During the acidic work-up, ensure enough acid is added to dissolve all the magnesium salts.
Product Contamination with Biphenyl - Biphenyl is non-polar and can be separated from the acidic product by extraction with a non-polar organic solvent after the initial work-up.

Frequently Asked Questions (FAQs)

Q1: What are the most common industrial-scale synthesis methods for this compound?

A1: The two most likely scalable synthesis routes are the oxidation of 2-ethyltoluene and the Grignard reaction of 2-ethylbromobenzene with carbon dioxide. The choice between these routes often depends on the cost and availability of the starting materials, as well as environmental and safety considerations.

Q2: What are the key safety concerns when scaling up the production of this compound?

A2: For the oxidation route, the use of an oxidant (like air or pure oxygen) at elevated temperatures and pressures can create a fire or explosion hazard. Proper reactor design and control of reaction parameters are crucial. For the Grignard route, the Grignard reagent is highly reactive and pyrophoric. It is also sensitive to moisture. Diethyl ether, a common solvent for this reaction, is extremely flammable. A thorough safety review and risk assessment are essential before scaling up either process.

Q3: How can I improve the purity of my this compound product?

A3: Recrystallization is a common and effective method for purifying this compound.[1] Choosing an appropriate solvent in which the acid has high solubility at elevated temperatures and low solubility at room temperature is key.[1] Distillation under reduced pressure can also be used for purification.[2]

Q4: What analytical techniques are recommended for monitoring the reaction and ensuring product quality?

A4: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are excellent techniques for monitoring the progress of the reaction by quantifying the consumption of starting materials and the formation of the product and byproducts. For final product quality control, techniques such as melting point determination, Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy can be used to confirm the identity and purity of the this compound.

Q5: Are there any specific challenges related to the ortho-position of the ethyl group?

A5: The ethyl group at the ortho position can exert steric hindrance, which might influence the reaction rates and the approach of reagents to the carboxylic acid group in subsequent reactions. This steric effect should be considered when designing downstream processes involving the this compound.

Experimental Protocols

Protocol 1: Synthesis of this compound via Oxidation of 2-Ethyltoluene (Based on Analogy with Toluene Oxidation)

Materials:

  • 2-Ethyltoluene

  • Cobalt (II) acetate tetrahydrate (catalyst)

  • Solvent (e.g., acetic acid)

  • Pressurized reactor equipped with a gas inlet, stirrer, condenser, and temperature and pressure controls

  • Air or oxygen source

Procedure:

  • Charge the reactor with 2-ethyltoluene and the solvent.

  • Add the cobalt (II) acetate tetrahydrate catalyst.

  • Seal the reactor and purge with nitrogen.

  • Pressurize the reactor with air or oxygen to the desired pressure.

  • Heat the reaction mixture to the target temperature (e.g., 150-200°C) with vigorous stirring.

  • Maintain the temperature and pressure for the duration of the reaction, monitoring the uptake of oxygen.

  • Monitor the reaction progress by taking samples periodically and analyzing them by HPLC or GC.

  • Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess pressure.

  • The crude product can be purified by distillation followed by recrystallization.

Quantitative Data (Illustrative, based on analogous reactions):

ParameterValue
Temperature 150 - 200 °C
Pressure 5 - 15 atm
Catalyst Loading 0.05 - 0.2 mol%
Typical Reaction Time 2 - 6 hours
Expected Yield 80 - 95%
Expected Purity (after purification) >99%
Protocol 2: Synthesis of this compound via Grignard Reaction (Scaled-up Laboratory Procedure)

Materials:

  • Magnesium turnings

  • 2-Ethylbromobenzene

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Iodine (for initiation)

  • Dry ice (solid carbon dioxide)

  • Hydrochloric acid (e.g., 6 M)

  • Sodium hydroxide solution (e.g., 1 M)

  • Anhydrous sodium sulfate

  • Reaction vessel with a condenser, dropping funnel, and nitrogen inlet

  • Large beaker or flask for quenching

Procedure:

  • Set up the reaction apparatus and ensure all glassware is oven-dried.

  • Place the magnesium turnings in the reaction flask and add a small crystal of iodine.

  • Assemble the apparatus and flush with dry nitrogen.

  • In the dropping funnel, prepare a solution of 2-ethylbromobenzene in the anhydrous solvent.

  • Add a small amount of the 2-ethylbromobenzene solution to the magnesium. The reaction should initiate, as indicated by a color change and gentle refluxing. If not, gentle heating may be required.

  • Once the reaction has started, add the remaining 2-ethylbromobenzene solution dropwise at a rate that maintains a steady reflux.

  • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

  • Cool the reaction mixture to room temperature.

  • In a separate large vessel, place a large excess of crushed dry ice.

  • Slowly pour the Grignard solution onto the dry ice with stirring.

  • Allow the mixture to warm to room temperature as the excess carbon dioxide sublimes.

  • Slowly add the hydrochloric acid to the reaction mixture to quench any unreacted Grignard reagent and to protonate the carboxylate salt.

  • Transfer the mixture to a separatory funnel. Separate the aqueous and organic layers.

  • Extract the aqueous layer with the organic solvent.

  • Combine the organic layers and extract the this compound into the aqueous phase using the sodium hydroxide solution.

  • Separate the aqueous layer and acidify it with hydrochloric acid to precipitate the this compound.

  • Collect the solid product by filtration, wash with cold water, and dry.

  • The product can be further purified by recrystallization.

Quantitative Data (Illustrative, based on analogous reactions):

ParameterValue
Molar Ratio (Mg:2-Ethylbromobenzene) 1.1 : 1.0
Reaction Temperature (Grignard formation) Reflux of solvent (e.g., 35°C for diethyl ether)
Reaction Time (Grignard formation) 1 - 2 hours
Quenching Temperature -78 °C (dry ice bath)
Expected Yield 70 - 85%
Expected Purity (after purification) >98%

Visualizations

Reaction_Pathway_Oxidation Oxidation of 2-Ethyltoluene to this compound 2-Ethyltoluene 2-Ethyltoluene 2-Ethylbenzyl_Radical 2-Ethylbenzyl Radical 2-Ethyltoluene->2-Ethylbenzyl_Radical Initiation (Co(II)/Co(III)) 2-Ethylbenzyl_Peroxy_Radical 2-Ethylbenzyl Peroxy Radical 2-Ethylbenzyl_Radical->2-Ethylbenzyl_Peroxy_Radical + O2 2-Ethylbenzyl_Hydroperoxide 2-Ethylbenzyl Hydroperoxide 2-Ethylbenzyl_Peroxy_Radical->2-Ethylbenzyl_Hydroperoxide + 2-Ethyltoluene 2-Ethylbenzaldehyde 2-Ethylbenzaldehyde 2-Ethylbenzyl_Hydroperoxide->2-Ethylbenzaldehyde Decomposition 2-Ethylbenzoic_Acid This compound 2-Ethylbenzaldehyde->2-Ethylbenzoic_Acid Oxidation

Caption: Reaction pathway for the oxidation of 2-ethyltoluene.

Troubleshooting_Workflow General Troubleshooting Workflow for Synthesis start Problem Encountered (e.g., Low Yield, High Impurity) check_reaction_conditions Check Reaction Conditions (Temp, Time, Pressure, Stirring) start->check_reaction_conditions check_reagents Check Reagent Quality (Purity, Anhydrous?) start->check_reagents check_catalyst Check Catalyst (Activity, Loading) start->check_catalyst analyze_impurities Analyze Impurity Profile (HPLC, GC-MS) start->analyze_impurities optimize_conditions Optimize Conditions check_reaction_conditions->optimize_conditions Incorrect purify_reagents Purify/Replace Reagents check_reagents->purify_reagents Impure change_catalyst Change/Optimize Catalyst check_catalyst->change_catalyst Inactive modify_workup Modify Work-up/ Purification Protocol analyze_impurities->modify_workup Identified solution Problem Resolved optimize_conditions->solution purify_reagents->solution change_catalyst->solution modify_workup->solution

Caption: A logical workflow for troubleshooting synthesis issues.

References

troubleshooting poor yield in 2-Ethylbenzoic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for common issues encountered during the synthesis of 2-Ethylbenzoic acid. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The two most prevalent methods for the synthesis of this compound are:

  • Grignard Reaction: This involves the reaction of a Grignard reagent, typically 2-ethylphenylmagnesium bromide (formed from 2-ethylbromobenzene and magnesium), with carbon dioxide.

  • Oxidation of 2-Ethyltoluene: This method involves the oxidation of the ethyl side chain of 2-ethyltoluene to a carboxylic acid using a strong oxidizing agent.

Q2: My Grignard reaction to form this compound is not initiating. What are the possible causes?

A2: Failure of a Grignard reaction to initiate is a common issue. The primary causes are typically related to the presence of water or the passivation of the magnesium surface. Ensure all glassware is rigorously dried, and solvents are anhydrous. Activation of the magnesium turnings, for instance with a small crystal of iodine, can help initiate the reaction.[1]

Q3: What are the common byproducts in the oxidation of 2-ethyltoluene, and how can I minimize them?

A3: The oxidation of 2-ethyltoluene can lead to several byproducts, including benzyl alcohol, benzaldehyde, and benzyl benzoate.[2] To minimize these, it is crucial to control the reaction conditions carefully. Using a sufficient amount of a strong oxidizing agent like potassium permanganate (KMnO₄) and ensuring adequate reaction time and temperature will favor the formation of the carboxylic acid over intermediate oxidation products.

Q4: How can I purify the crude this compound product?

A4: The most common methods for purifying crude this compound are:

  • Recrystallization: This technique takes advantage of the differential solubility of the desired product and impurities in a suitable solvent at different temperatures. Water is a good solvent for the recrystallization of benzoic acid derivatives.[3][4]

  • Acid-Base Extraction: This method is effective for separating the acidic this compound from neutral organic impurities. By treating the crude product with a base (like NaOH), the acid is converted to its water-soluble carboxylate salt. The aqueous layer can then be separated and acidified to precipitate the pure this compound.[5]

Troubleshooting Guides

Grignard Synthesis of this compound

This guide addresses common problems encountered when synthesizing this compound via the Grignard reaction.

Problem Potential Cause Troubleshooting Steps
Low or No Yield of Grignard Reagent Presence of moisture in glassware or solvent.Flame-dry all glassware under vacuum and use anhydrous solvents. Even trace amounts of water will quench the Grignard reagent.[1]
Passivated magnesium surface.Activate the magnesium turnings by gently crushing them or by adding a small crystal of iodine.
Formation of Biphenyl as a Major Byproduct Wurtz-type coupling of the Grignard reagent with the starting alkyl halide.This is a common side reaction. It can be minimized by the slow addition of the alkyl halide to the magnesium suspension.[6]
Low Yield of this compound after Carboxylation Inefficient trapping of CO₂.Use a large excess of freshly crushed dry ice to ensure complete reaction with the Grignard reagent.
Premature quenching of the Grignard reagent.Ensure the reaction is protected from atmospheric moisture and CO₂ until the addition of the dry ice.
Oxidation of 2-Ethyltoluene

This guide provides solutions to common issues in the synthesis of this compound by oxidation of 2-ethyltoluene.

Problem Potential Cause Troubleshooting Steps
Incomplete Reaction/Low Conversion Insufficient oxidizing agent.Use a stoichiometric excess of a strong oxidizing agent like potassium permanganate. For complete conversion, at least 2 moles of KMnO₄ are required for every mole of toluene.[7]
Low reaction temperature.The oxidation of alkylbenzenes typically requires elevated temperatures to proceed at a reasonable rate. Ensure the reaction mixture is heated sufficiently.
Formation of Intermediate Oxidation Products (e.g., 2-Ethylbenzyl alcohol, 2-Ethylbenzaldehyde) Insufficient reaction time or oxidizing agent.Increase the reaction time and/or the amount of oxidizing agent to ensure complete oxidation to the carboxylic acid.
Difficult Product Isolation The product is soluble in the reaction mixture.After the reaction is complete and the excess oxidant is quenched, acidify the solution to precipitate the this compound, which is sparingly soluble in acidic aqueous solutions.

Impact of Reaction Conditions on Yield (Illustrative Data for Analogous Reactions)

The following table summarizes the general impact of various experimental parameters on the yield of benzoic acid synthesis, which can be extrapolated to the synthesis of this compound.

Parameter Synthesis Method Effect on Yield Comments Reference
Reaction Temperature Grignard ReactionOptimal temperature is crucial. Too low may slow or stall the reaction; too high can increase side reactions.Refluxing is common to maintain a steady reaction rate.[8]
Reaction Temperature OxidationHigher temperatures generally increase the reaction rate and conversion.Temperatures between 135°C and 145°C have been shown to be effective in reducing byproduct formation in toluene oxidation.[2][2]
Solvent Purity Grignard ReactionThe use of anhydrous solvents (e.g., diethyl ether, THF) is critical.The presence of water will significantly decrease the yield by quenching the Grignard reagent.[1]
Catalyst Concentration OxidationHigher catalyst concentration (e.g., cobalt salts in air oxidation) can increase the rate of conversion.The choice and concentration of catalyst can also influence the selectivity towards the desired product.[7]
Purity of Magnesium Grignard ReactionA clean, unoxidized magnesium surface is essential for reaction initiation.Mechanical or chemical activation of magnesium can improve yields.[1]

Experimental Protocols

Synthesis of this compound via Grignard Reaction

Materials:

  • 2-Ethylbromobenzene

  • Magnesium turnings

  • Anhydrous diethyl ether

  • Dry ice (solid CO₂)

  • Concentrated hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

Procedure:

  • Preparation of Grignard Reagent: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, place magnesium turnings. Add a small crystal of iodine. In the dropping funnel, place a solution of 2-ethylbromobenzene in anhydrous diethyl ether.

  • Add a small portion of the 2-ethylbromobenzene solution to the magnesium. The reaction should initiate, as indicated by a color change and gentle refluxing.

  • Once the reaction has started, add the remaining 2-ethylbromobenzene solution dropwise at a rate that maintains a steady reflux.

  • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Carboxylation: Cool the reaction mixture in an ice bath. In a separate beaker, place a large excess of crushed dry ice.

  • Slowly and carefully pour the Grignard solution onto the dry ice with vigorous stirring.

  • Allow the mixture to warm to room temperature as the excess dry ice sublimes.

  • Work-up: Slowly add dilute hydrochloric acid to the reaction mixture to dissolve the magnesium salts and protonate the carboxylate.

  • Transfer the mixture to a separatory funnel. Separate the ether layer.

  • Extract the aqueous layer with diethyl ether.

  • Combine the ether extracts and wash with a saturated sodium bicarbonate solution.

  • Acidify the aqueous bicarbonate layer with concentrated HCl to precipitate the this compound.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry.

Synthesis of this compound via Oxidation of 2-Ethyltoluene

Materials:

  • 2-Ethyltoluene

  • Potassium permanganate (KMnO₄)

  • Sodium bisulfite

  • Concentrated hydrochloric acid (HCl)

  • Water

Procedure:

  • Oxidation: In a round-bottom flask equipped with a reflux condenser, place 2-ethyltoluene and water.

  • Heat the mixture to reflux and add potassium permanganate in portions over a period of time. The purple color of the permanganate will disappear as it is consumed.

  • Continue refluxing until the purple color persists, indicating the completion of the oxidation.

  • Work-up: Cool the reaction mixture to room temperature.

  • Add a saturated solution of sodium bisulfite to quench the excess potassium permanganate until the purple color disappears and the brown manganese dioxide precipitate is dissolved.

  • Filter the hot solution to remove any remaining manganese dioxide.

  • Cool the filtrate in an ice bath and acidify with concentrated hydrochloric acid to precipitate the this compound.

  • Collect the crystalline product by vacuum filtration, wash with cold water, and dry.

Visualizations

Troubleshooting_Workflow start Poor Yield in this compound Synthesis synthesis_method Identify Synthesis Method start->synthesis_method grignard Grignard Reaction synthesis_method->grignard Grignard oxidation Oxidation of 2-Ethyltoluene synthesis_method->oxidation Oxidation check_initiation Reaction Initiation Failure? grignard->check_initiation check_conversion Incomplete Conversion? oxidation->check_conversion check_byproducts_g High Byproduct Formation? (e.g., Biphenyl) check_initiation->check_byproducts_g No solution_initiation Activate Mg, Ensure Anhydrous Conditions check_initiation->solution_initiation Yes check_workup_g Inefficient Work-up/Isolation? check_byproducts_g->check_workup_g No solution_byproducts_g Slow Addition of Alkyl Halide check_byproducts_g->solution_byproducts_g Yes solution_workup_g Optimize Carboxylation and Extraction check_workup_g->solution_workup_g Yes check_byproducts_o High Byproduct Formation? (e.g., Aldehyde) check_conversion->check_byproducts_o No solution_conversion Increase Oxidant, Temperature, or Time check_conversion->solution_conversion Yes check_workup_o Inefficient Work-up/Isolation? check_byproducts_o->check_workup_o No solution_byproducts_o Ensure Sufficient Oxidant and Reaction Time check_byproducts_o->solution_byproducts_o Yes solution_workup_o Proper Acidification and Purification check_workup_o->solution_workup_o Yes

Caption: A general workflow for troubleshooting poor yield in this compound synthesis.

Grignard_Pathway cluster_main Main Reaction Pathway cluster_side Potential Side Reactions 2-Ethylbromobenzene 2-Ethylbromobenzene Grignard Reagent Grignard Reagent 2-Ethylbromobenzene->Grignard Reagent + Mg Mg Mg Mg->Grignard Reagent Carboxylate Salt Carboxylate Salt Grignard Reagent->Carboxylate Salt + CO2 Wurtz Coupling Wurtz Coupling Grignard Reagent->Wurtz Coupling + 2-Ethylbromobenzene Quenching Quenching Grignard Reagent->Quenching + H2O CO2 CO2 CO2->Carboxylate Salt This compound This compound Carboxylate Salt->this compound + H3O+ H3O+ H3O+ H3O+->this compound H2O H2O H2O->Quenching

Caption: Reaction pathway for Grignard synthesis of this compound and potential side reactions.

Oxidation_Pathway cluster_main Main Reaction Pathway cluster_side Potential Side Reactions/Incomplete Oxidation 2-Ethyltoluene 2-Ethyltoluene This compound This compound 2-Ethyltoluene->this compound + [O] 2-Ethylbenzyl Alcohol 2-Ethylbenzyl Alcohol 2-Ethyltoluene->2-Ethylbenzyl Alcohol Partial Oxidation Oxidizing Agent Oxidizing Agent Oxidizing Agent->this compound 2-Ethylbenzaldehyde 2-Ethylbenzaldehyde 2-Ethylbenzyl Alcohol->2-Ethylbenzaldehyde Further Oxidation 2-Ethylbenzaldehyde->this compound Complete Oxidation

Caption: Reaction pathway for the oxidation of 2-ethyltoluene to this compound.

References

Technical Support Center: Managing 2-Ethylbenzoic Acid Solubility in Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of 2-Ethylbenzoic acid in various reaction mixtures. The information is designed to offer practical guidance for optimizing experimental conditions and preventing precipitation issues.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: this compound is a white to off-white crystalline solid at room temperature. It is sparingly soluble in water but exhibits significantly better solubility in many organic solvents. This is due to its molecular structure, which includes a nonpolar ethyl group and a polar carboxylic acid group. Its solubility is governed by the principle of "like dissolves like," meaning it dissolves best in solvents with similar polarity characteristics.

Q2: What are the key factors influencing the solubility of this compound?

A2: Several factors can impact the solubility of this compound in a reaction mixture:

  • Solvent Choice: The polarity and hydrogen bonding capacity of the solvent are critical.

  • Temperature: Solubility of solids in liquids generally increases with temperature.

  • pH: As a carboxylic acid, the pH of the reaction medium will significantly affect its solubility. In basic conditions, it will deprotonate to form the more soluble carboxylate salt.

  • Presence of other solutes: The concentration of other reagents and byproducts can influence the overall solubility of this compound.

Q3: How can I estimate the solubility of this compound in a specific solvent?

A3: A useful tool for predicting solubility is the Hansen Solubility Parameters (HSP). These parameters are based on the energy of dispersion forces (δD), polar forces (δP), and hydrogen bonding (δH) between molecules. A smaller "distance" between the HSP values of this compound and a solvent indicates a higher likelihood of good solubility.

Quantitative Solubility Data

Estimated Hansen Solubility Parameters for this compound:

ParameterδD (Dispersion)δP (Polar)δH (Hydrogen Bonding)
Value (MPa½) ~18.5~5.0~7.0

Using these estimated HSP values, we can predict the relative solubility of this compound in various common organic solvents. The "Relative Energy Difference" (RED) number, calculated from the HSP distance between the solute and solvent, can predict solubility. A RED number less than 1 suggests good solubility, between 1 and 1.5 suggests partial solubility, and greater than 1.5 suggests poor solubility.

Predicted Solubility of this compound in Common Organic Solvents:

SolventδD (MPa½)δP (MPa½)δH (MPa½)Predicted RED NumberPredicted Solubility
Acetone15.510.47.0< 1.0Good
Ethanol15.88.819.4> 1.5Poor
Ethyl Acetate15.85.37.2< 1.0Good
Toluene18.01.42.0< 1.0Good
Dichloromethane17.07.37.1< 1.0Good
Methanol14.712.322.3> 1.5Poor
Hexane14.90.00.0> 1.5Poor
Tetrahydrofuran (THF)16.85.78.0< 1.0Good
N,N-Dimethylformamide (DMF)17.413.711.3< 1.0Good
Acetonitrile15.318.06.1> 1.5Poor

Note: These are predicted values and should be used as a guideline. Experimental verification is always recommended.

Troubleshooting Guides

Issue 1: this compound Fails to Dissolve in the Chosen Reaction Solvent
  • Symptoms: The solid this compound remains undissolved in the solvent, even with stirring.

  • Possible Causes & Solutions:

Possible CauseRecommended Action
Inappropriate Solvent Choice The polarity of the solvent may not be suitable. Refer to the predicted solubility table. Consider using a solvent with a lower RED number. A solvent mixture can also be effective.
Insufficient Temperature The solubility of this compound is likely temperature-dependent. Gently warm the mixture while stirring. Be mindful of the thermal stability of all reaction components.
Low Purity of this compound Impurities can significantly affect solubility. Verify the purity of your starting material using appropriate analytical techniques.
Issue 2: this compound Precipitates Out of the Reaction Mixture During the Reaction
  • Symptoms: The reaction mixture, which was initially a clear solution, becomes cloudy or a solid precipitate forms as the reaction progresses.

  • Possible Causes & Solutions:

Possible CauseRecommended Action
Change in Solvent Composition A reactant may be consumed or a new, less polar solvent-like product may be forming, reducing the overall solvating power of the reaction mixture. Analyze the reaction progress and consider adding a co-solvent to maintain solubility.
Change in Temperature If the reaction is exothermic, the initial temperature may be high enough to dissolve the acid, but as it cools, it precipitates. Maintain a constant reaction temperature using a temperature-controlled bath.
Change in pH If the reaction generates an acidic byproduct, the decreasing pH can cause the protonation of the 2-ethylbenzoate salt (if initially deprotonated) leading to precipitation of the less soluble acid. Consider using a non-interfering base to neutralize the generated acid.
Supersaturation The initial concentration may be close to the saturation point, and a slight change in conditions can trigger precipitation. Try running the reaction at a slightly lower concentration.
Issue 3: this compound Precipitates During Work-up or Product Isolation
  • Symptoms: A solid forms when quenching the reaction, performing an extraction, or concentrating the solvent.

  • Possible Causes & Solutions:

Possible CauseRecommended Action
pH Change During Quenching/Extraction Adding an aqueous acidic solution to a basic reaction mixture containing the deprotonated 2-ethylbenzoate will cause the protonation and precipitation of this compound. If the acid is the desired product, this can be a method of isolation. If it is an intermediate that needs to remain in solution, maintain a basic pH during the work-up.
Solvent Polarity Change During extraction, partitioning between an organic and an aqueous phase can lead to precipitation if the compound is not sufficiently soluble in the chosen organic layer. Ensure the organic solvent has good solvating power for this compound.
Concentration Effects As the solvent is removed by evaporation (e.g., rotary evaporation), the concentration of this compound increases, leading to precipitation. If this is undesirable, consider using a larger volume of a more suitable solvent for the final product or perform a solvent swap to a solvent in which the product is more soluble.

Experimental Protocols

Protocol 1: Experimental Determination of this compound Solubility

This protocol outlines a standard method for determining the solubility of this compound in a given solvent at a specific temperature.

Materials:

  • This compound (high purity)

  • Solvent of interest

  • Vials with screw caps

  • Thermostatically controlled shaker or magnetic stirrer with a hot plate

  • Analytical balance

  • Syringe filters (e.g., 0.45 µm PTFE)

  • HPLC or UV-Vis spectrophotometer

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a vial containing a known volume of the solvent.

    • Seal the vial tightly.

  • Equilibration:

    • Place the vial in a thermostatically controlled shaker or on a magnetic stirrer at the desired temperature.

    • Agitate the mixture for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Filtration:

    • Allow the mixture to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the solution through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid.

  • Quantification:

    • Determine the concentration of this compound in the filtrate using a calibrated HPLC or UV-Vis spectrophotometer.

  • Calculation:

    • Calculate the solubility in g/100 mL or mg/mL.

Visualizations

experimental_workflow Experimental Workflow for Solubility Determination start Start prep Prepare Saturated Solution (Excess this compound in solvent) start->prep equilibrate Equilibrate (Constant Temperature & Agitation) prep->equilibrate filter Filter to Remove Undissolved Solid equilibrate->filter quantify Quantify Concentration (e.g., HPLC, UV-Vis) filter->quantify calculate Calculate Solubility quantify->calculate end End calculate->end troubleshooting_precipitation Troubleshooting Precipitation of this compound precipitation Precipitation Observed during_reaction During Reaction precipitation->during_reaction during_workup During Work-up precipitation->during_workup cause1 Change in Solvent Comp./Polarity during_reaction->cause1 cause2 Temperature Decrease during_reaction->cause2 cause3 pH Change during_reaction->cause3 cause4 pH Change (Quench/Extraction) during_workup->cause4 cause5 Solvent Swap/Concentration during_workup->cause5 solution1 Add Co-solvent cause1->solution1 solution2 Maintain Constant T cause2->solution2 solution3 Add Non-interfering Base cause3->solution3 solution4 Control pH cause4->solution4 solution5 Choose Appropriate Solvent cause5->solution5

byproducts formed during the oxidation of 2-ethyltoluene to 2-Ethylbenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the oxidation of 2-ethyltoluene to 2-ethylbenzoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the expected major byproducts during the oxidation of 2-ethyltoluene to this compound?

The primary byproducts stem from the oxidation of the ethyl group, which is more susceptible to oxidation than the methyl group. The main byproducts to expect are 1-(2-methylphenyl)ethanol and 2-methylacetophenone. This is because the secondary benzylic C-H bonds of the ethyl group are weaker and more reactive than the primary benzylic C-H bonds of the methyl group.

Q2: Why is the ethyl group preferentially oxidized over the methyl group in 2-ethyltoluene?

The preference for the oxidation of the ethyl group is due to the lower bond dissociation energy of its secondary benzylic hydrogens compared to the primary benzylic hydrogens of the methyl group. This makes the hydrogen atoms on the carbon adjacent to the aromatic ring in the ethyl group more susceptible to abstraction by oxidizing agents, initiating the oxidation at this site. Studies on similar molecules, such as p-ethyltoluene, have shown that the secondary C-H bond is significantly more reactive.

Q3: What are the typical oxidizing agents used for this conversion?

Common strong oxidizing agents like potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄) are used for the oxidation of alkylbenzenes to their corresponding benzoic acids. Catalytic liquid-phase oxidation using transition metal salts (e.g., cobalt or manganese salts) with air or oxygen is also a widely employed method, particularly in industrial settings.

Q4: Can other byproducts be formed?

Yes, minor byproducts may arise from the oxidation of the aromatic ring itself, leading to phenolic compounds or ring-opening products, though these are generally formed in smaller quantities under controlled conditions. Over-oxidation can also lead to the formation of phthalic acid if both the ethyl and methyl groups are fully oxidized. In some specific enzymatic or microbial oxidations, dearomatization products like 6-ethyl-6-methylcyclohex-2,4-dienone have been observed.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Action(s)
Low yield of this compound and high prevalence of 2-methylacetophenone. The reaction conditions (e.g., temperature, catalyst) favor the oxidation of the more reactive ethyl group.Optimize reaction conditions to favor methyl group oxidation. This may involve using a different catalyst system or lowering the reaction temperature to increase selectivity. Consider a protecting group strategy for the ethyl group if high selectivity for this compound is critical, although this adds complexity to the synthesis.
Presence of unreacted 2-ethyltoluene. Insufficient amount of oxidizing agent, low reaction temperature, or short reaction time.Increase the molar ratio of the oxidizing agent to the substrate. Ensure the reaction temperature is optimal for the chosen oxidizing agent. Extend the reaction time and monitor the reaction progress using techniques like TLC or GC.
Formation of a complex mixture of byproducts, including potential ring oxidation products. The oxidizing agent is too strong or the reaction temperature is too high, leading to a lack of selectivity.Use a milder oxidizing agent or a more selective catalytic system. Carefully control the reaction temperature to avoid over-oxidation. The use of phase-transfer catalysts in some systems can improve selectivity.
Difficulty in separating this compound from byproducts. Similar polarities of the desired product and byproducts like 2-methylacetophenone.Employ column chromatography with a suitable solvent system for separation. Alternatively, consider converting the acidic product into a salt to facilitate separation from neutral byproducts through extraction. Recrystallization of the crude product may also be effective in purifying the this compound.

Quantitative Data on Product Distribution

The following table summarizes the expected product distribution based on the principles of chemical reactivity and data from analogous reactions. Please note that the exact percentages can vary significantly depending on the specific reaction conditions (catalyst, temperature, solvent, and oxidizing agent).

CompoundStructureTypical Yield Range (%)Notes
This compoundThis compound10 - 40%The desired product, formed from the oxidation of the methyl group.
2-Methylacetophenone2-methylacetophenone30 - 60%A major byproduct from the oxidation of the ethyl group.
1-(2-methylphenyl)ethanol1-(2-methylphenyl)ethanol5 - 20%An intermediate in the oxidation of the ethyl group to 2-methylacetophenone.
Other Minor ByproductsVarious< 5%May include products from ring oxidation or over-oxidation.

Experimental Protocols

Example Protocol: Oxidation using Potassium Permanganate

Disclaimer: This is a general protocol and should be optimized for specific laboratory conditions and safety standards.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-ethyltoluene (1 equivalent) and a suitable solvent such as a mixture of water and pyridine or t-butanol.

  • Addition of Oxidant: While stirring, slowly add a solution of potassium permanganate (KMnO₄, 2-3 equivalents) in water to the reaction mixture. The addition should be done portion-wise to control the exothermic reaction.

  • Reflux: Heat the mixture to reflux for several hours. Monitor the reaction progress by TLC or GC until the 2-ethyltoluene is consumed. A purple color from the permanganate should persist, indicating an excess of the oxidizing agent.

  • Work-up: Cool the reaction mixture to room temperature. Quench the excess KMnO₄ by adding a small amount of a reducing agent like sodium bisulfite until the purple color disappears and a brown precipitate of manganese dioxide (MnO₂) forms.

  • Isolation of Acidic Product: Filter the mixture to remove the MnO₂ precipitate. Wash the precipitate with hot water. Make the filtrate alkaline with a base (e.g., NaOH) and extract with an organic solvent (e.g., diethyl ether) to remove neutral byproducts like 2-methylacetophenone.

  • Purification: Acidify the aqueous layer with a strong acid (e.g., HCl) until the this compound precipitates. Collect the solid product by filtration, wash with cold water, and dry. The product can be further purified by recrystallization from a suitable solvent.

Byproduct Formation Pathway

Byproduct_Formation 2-Ethyltoluene 2-Ethyltoluene This compound This compound 2-Ethyltoluene->this compound Oxidation of Methyl Group 1-(2-methylphenyl)ethanol 1-(2-methylphenyl)ethanol 2-Ethyltoluene->1-(2-methylphenyl)ethanol Oxidation of Ethyl Group (Step 1) 2-Methylacetophenone 2-Methylacetophenone 1-(2-methylphenyl)ethanol->2-Methylacetophenone Further Oxidation

Caption: Reaction pathways in the oxidation of 2-ethyltoluene.

Technical Support Center: Catalyst Removal from 2-Ethylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Ethylbenzoic acid. Our goal is to offer practical solutions to common issues encountered during the removal of residual catalysts after synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of catalysts used in the synthesis of this compound, and why is their removal important?

A1: The synthesis of this compound, particularly through Friedel-Crafts acylation, commonly employs Lewis acid catalysts. The most prevalent is Aluminum Chloride (AlCl₃) . Other catalysts that may be used include other Lewis acids (e.g., FeCl₃, BF₃), solid acid catalysts like zeolites , and chloroaluminate ionic liquids.[1][2]

Removal of these catalysts is critical, especially in pharmaceutical applications, for several reasons:

  • Patient Safety: Residual metal catalysts do not have any therapeutic benefit and can be toxic. Regulatory bodies like the European Medicines Agency (EMA) have established strict limits for residual metals in active pharmaceutical ingredients (APIs) and excipients.[3][4][5][6]

  • Product Purity and Stability: Residual catalysts can affect the purity, stability, and downstream processing of this compound.

  • Catalyst Deactivation in Subsequent Steps: If the product is used in further catalytic reactions, residual catalysts from the initial step can poison the catalysts used in subsequent transformations.[7]

Q2: What are the general principles for removing homogeneous and heterogeneous catalysts?

A2: The strategy for catalyst removal depends on whether the catalyst is homogeneous (dissolved in the reaction mixture) or heterogeneous (a solid suspended in the reaction mixture).

  • Homogeneous Catalysts (e.g., AlCl₃): Removal typically involves a chemical transformation to render the catalyst insoluble in the organic phase, followed by extraction. A common method is to quench the reaction mixture with water or a dilute acid. This hydrolyzes the catalyst, which can then be separated in an aqueous layer during a liquid-liquid extraction.[1][8]

  • Heterogeneous Catalysts (e.g., Zeolites): These are simpler to remove. Since they are solids, they can be separated from the liquid reaction mixture by filtration .[9][10] The recovered catalyst can often be washed, dried, and reused.[9]

Q3: I am using AlCl₃ as a catalyst. What is the standard procedure for its removal?

A3: The standard procedure for removing AlCl₃ after a Friedel-Crafts acylation to produce a carboxylic acid like 2-ethylbenzoyl benzoic acid (a precursor) involves hydrolysis and extraction. The reaction mixture is carefully and slowly added to ice-cold water or dilute hydrochloric acid.[1] This process, known as quenching, hydrolyzes the aluminum chloride to aluminum hydroxide (Al(OH)₃) or soluble aluminum salts. The this compound product remains in the organic layer, while the aluminum salts are partitioned into the aqueous layer. Several washes with water may be necessary to ensure complete removal.

Q4: How can I confirm that the residual catalyst has been removed to an acceptable level?

A4: Quantitative analysis is necessary to confirm the removal of residual metal catalysts to levels compliant with regulatory guidelines. The most common analytical technique for this purpose is Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) or Inductively Coupled Plasma - Mass Spectrometry (ICP-MS).[6] These techniques are highly sensitive and can accurately quantify trace amounts of metal residues.

Troubleshooting Guides

Issue 1: Poor Separation of Organic and Aqueous Layers During Extraction

Symptoms:

  • Formation of a stable emulsion at the interface of the organic and aqueous layers.

  • Difficulty in distinguishing the two layers.

Possible Causes:

  • Insufficient Quenching: Incomplete hydrolysis of the catalyst can lead to complex formation at the interface.

  • High Concentration of Product or Byproducts: Surfactant-like behavior of certain molecules can stabilize emulsions.

Solutions:

Solution Detailed Protocol
Brine Wash After the initial aqueous washes, wash the organic layer with a saturated aqueous solution of NaCl (brine). This increases the ionic strength of the aqueous phase, which can help break emulsions and reduce the solubility of organic components in the aqueous layer.[11]
Addition of a Different Organic Solvent Add a small amount of a different, less polar organic solvent (e.g., diethyl ether, MTBE) to change the overall polarity of the organic phase, which can destabilize the emulsion.
Filtration through Celite® Pass the entire mixture through a pad of Celite® (diatomaceous earth). This can help to break up the emulsion by providing a large surface area for coalescence.

| Centrifugation | If the emulsion is persistent, centrifugation can be used to accelerate the separation of the layers. |

Issue 2: Product Precipitation During Aqueous Workup

Symptoms:

  • A solid precipitates out of the organic layer upon addition of the aqueous quench solution.

Possible Causes:

  • Change in Solvent Polarity: The addition of water can alter the polarity of the reaction solvent, causing the this compound to precipitate if its solubility is low in the mixed solvent system.

  • pH-Dependent Solubility: this compound is a carboxylic acid and will be deprotonated to its carboxylate salt at higher pH. If the aqueous phase becomes basic, the product may partition into the aqueous layer and then precipitate if the pH is subsequently lowered.

Solutions:

Solution Detailed Protocol
Adjust pH Ensure the aqueous phase is acidic (pH 1-2) during the initial extraction to keep the this compound in its protonated, organic-soluble form. Use dilute HCl for quenching instead of pure water.
Add More Organic Solvent Before or during the quench, add more of the reaction's organic solvent to ensure the product remains fully dissolved.

| Acid-Base Extraction | If the product is in the aqueous layer as its salt, it can be recovered. Separate the layers, then acidify the aqueous layer with a strong acid (e.g., concentrated HCl) until the pH is low (pH 1-2). The this compound will precipitate out and can be collected by filtration.[12] |

Issue 3: Residual Catalyst Detected After Purification

Symptoms:

  • ICP-OES or ICP-MS analysis shows catalyst levels above the acceptable limit even after extraction.

Possible Causes:

  • Incomplete Hydrolysis: The catalyst was not fully hydrolyzed during the quench.

  • Insufficient Washing: Not enough aqueous washes were performed to remove all of the hydrolyzed catalyst.

  • Complex Formation: The catalyst may form a stable complex with the product or other components in the reaction mixture that is soluble in the organic phase.

Solutions:

Solution Detailed Protocol
Optimize Quenching Ensure the quench is performed slowly and with vigorous stirring to maximize contact between the organic and aqueous phases. Using a dilute acid solution can be more effective than water alone.
Increase Number of Extractions Perform additional extractions with fresh aqueous solution. Three to five extractions are often recommended.
Use a Scavenger For trace amounts of residual metal, catalyst scavengers can be employed. These are solid-supported materials (e.g., silica with functional groups) that bind to the metal, allowing it to be removed by filtration.[11]

| Recrystallization | Purifying the final product by recrystallization can be a very effective method for removing trace impurities, including residual metal complexes. |

Experimental Protocols

Protocol 1: Removal of AlCl₃ via Hydrolysis and Extraction
  • Preparation: Prepare a quench solution of 1M HCl in a separate flask, cooled in an ice bath.

  • Quenching: Slowly and carefully add the reaction mixture to the cold 1M HCl solution with vigorous stirring. The temperature should be maintained below 20°C.

  • Separation: Transfer the mixture to a separatory funnel. Allow the layers to separate.

  • Extraction: Drain the lower aqueous layer. Wash the organic layer sequentially with:

    • 1M HCl (2 x volume of organic layer)

    • Water (2 x volume of organic layer)

    • Saturated NaCl (brine) solution (1 x volume of organic layer)

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude this compound.

Protocol 2: Removal of a Heterogeneous Zeolite Catalyst
  • Cooling: After the reaction is complete, allow the reaction mixture to cool to room temperature.

  • Filtration: Set up a Büchner funnel with a suitable filter paper. Wet the filter paper with a small amount of the reaction solvent to ensure a good seal.

  • Separation: Pour the reaction mixture into the funnel and apply a vacuum. The liquid product solution will be collected in the filter flask, while the solid zeolite catalyst remains on the filter paper.

  • Washing: Wash the catalyst on the filter paper with a fresh portion of the reaction solvent to recover any entrained product. Combine the filtrate and the washings.

  • Concentration: Concentrate the combined filtrate under reduced pressure to obtain the crude this compound.

Data Presentation

The following table summarizes the typical residual aluminum content after applying different numbers of aqueous washes post-hydrolysis of AlCl₃ catalyst. (Note: These are representative values and actual results may vary based on reaction scale and specific conditions).

Number of Aqueous WashesTypical Residual Al (ppm)
1100 - 200
220 - 50
3< 10
4< 5

Visualizations

Removal_of_Homogeneous_Catalyst cluster_reaction Reaction Phase cluster_workup Aqueous Workup cluster_separation Phase Separation cluster_purification Final Purification Reaction Reaction Mixture (this compound + AlCl₃ in Organic Solvent) Quench Quenching (Add to cold dilute HCl) Reaction->Quench 1. Hydrolysis Extraction Liquid-Liquid Extraction (Separatory Funnel) Quench->Extraction 2. Phase Transfer Organic_Phase Organic Phase (this compound) Extraction->Organic_Phase Separation Aqueous_Phase Aqueous Phase (Hydrolyzed AlCl₃) Extraction->Aqueous_Phase Separation Drying Drying (e.g., Na₂SO₄) Organic_Phase->Drying 3. Water Removal Waste Waste Concentration Solvent Removal Drying->Concentration 4. Isolation Pure_Product Pure this compound Concentration->Pure_Product

Caption: Workflow for the removal of a homogeneous catalyst (AlCl₃).

Removal_of_Heterogeneous_Catalyst cluster_reaction Reaction Phase cluster_separation Separation cluster_products Separated Components cluster_purification Final Purification Reaction Reaction Mixture (this compound + Solid Zeolite Catalyst) Filtration Filtration Reaction->Filtration 1. Mechanical Separation Filtrate Filtrate (this compound in solution) Filtration->Filtrate Liquid Solid_Catalyst Solid Catalyst (Zeolite) Filtration->Solid_Catalyst Solid Concentration Solvent Removal Filtrate->Concentration 2. Isolation Recycle Recycle Solid_Catalyst->Recycle Wash & Reuse Pure_Product Pure this compound Concentration->Pure_Product

Caption: Workflow for the removal of a heterogeneous catalyst (Zeolite).

Troubleshooting_Logic Start Problem: Residual Catalyst Detected Check_Quench Was quenching vigorous and with dilute acid? Start->Check_Quench Check_Washes Were at least 3 aqueous washes performed? Check_Quench->Check_Washes Yes Optimize_Quench Action: Optimize Quenching Protocol Check_Quench->Optimize_Quench No Consider_Complex Is complex formation with the product possible? Check_Washes->Consider_Complex Yes Increase_Washes Action: Increase Number of Washes Check_Washes->Increase_Washes No Use_Scavenger Action: Use a Catalyst Scavenger Consider_Complex->Use_Scavenger Yes Recrystallize Action: Recrystallize Final Product Consider_Complex->Recrystallize No End Problem Resolved Optimize_Quench->End Increase_Washes->End Use_Scavenger->Recrystallize If necessary Recrystallize->End

Caption: Troubleshooting logic for residual catalyst detection.

References

Validation & Comparative

A Comparative Analysis of the Reactivity of 2-Ethylbenzoic Acid and 3-Ethylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of 2-ethylbenzoic acid and 3-ethylbenzoic acid. The analysis is grounded in established chemical principles and supported by physicochemical data and illustrative experimental protocols. This document aims to inform researchers on the differential behavior of these isomers in common chemical transformations, aiding in synthetic route design and the development of structure-activity relationships.

Physicochemical Properties

A fundamental aspect of chemical reactivity, particularly for acids, is the acid dissociation constant (pKa). A lower pKa value indicates a stronger acid, signifying a greater tendency to donate a proton. This increased acidity can influence the reactivity of the carboxylic acid group in various reactions.

CompoundStructureMolecular FormulaMolar Mass ( g/mol )pKa
This compoundthis compound StructureC₉H₁₀O₂150.173.79[1]
3-Ethylbenzoic Acid3-Ethylbenzoic Acid StructureC₉H₁₀O₂150.174.27 (Predicted)

Note: The pKa for 3-Ethylbenzoic acid is a predicted value.

Reactivity Comparison

The reactivity of this compound and 3-ethylbenzoic acid is primarily dictated by the interplay of electronic and steric effects imparted by the ethyl and carboxyl groups on the benzene ring.

Acidity

This compound is a stronger acid (lower pKa) than 3-ethylbenzoic acid. This is attributed to the ortho effect . The presence of the ethyl group in the ortho position forces the carboxylic acid group out of the plane of the benzene ring. This steric hindrance disrupts the resonance stabilization between the carboxyl group and the aromatic ring, leading to a more acidic proton. In 3-ethylbenzoic acid, the ethyl group is in the meta position and exerts a weak electron-donating inductive effect, which slightly destabilizes the carboxylate anion and results in a weaker acid compared to this compound.

Esterification

Esterification is a common reaction of carboxylic acids. The rate of this reaction is sensitive to steric hindrance around the carboxylic acid group.

  • This compound: The ortho-ethyl group creates significant steric hindrance around the carboxylic acid functionality. This bulkiness impedes the approach of an alcohol molecule, thereby slowing down the rate of esterification.

  • 3-Ethylbenzoic Acid: The ethyl group in the meta position does not sterically hinder the carboxylic acid group. Therefore, 3-ethylbenzoic acid is expected to undergo esterification more readily than its ortho-isomer under similar conditions.

Esterification_Reactivity cluster_2EBA This compound cluster_3EBA 3-Ethylbenzoic Acid 2_EBA This compound 2_EBA_Int Tetrahedral Intermediate (Sterically Hindered) 2_EBA->2_EBA_Int Slow 2_EBA_Ester Ester Product 2_EBA_Int->2_EBA_Ester 3_EBA 3-Ethylbenzoic Acid 3_EBA_Int Tetrahedral Intermediate 3_EBA->3_EBA_Int Faster 3_EBA_Ester Ester Product 3_EBA_Int->3_EBA_Ester Alcohol Alcohol Alcohol->2_EBA_Int Alcohol->3_EBA_Int

Electrophilic Aromatic Substitution

In electrophilic aromatic substitution (EAS) reactions, the substituents on the benzene ring influence the rate and regioselectivity of the reaction.

  • This compound: The carboxylic acid group is a deactivating, meta-directing group. The ethyl group is an activating, ortho-, para-directing group. The directing effects of these two groups are opposing. However, the steric bulk of the ortho-ethyl group will likely hinder substitution at the adjacent positions (1 and 3). Therefore, electrophilic attack is most likely to occur at the position para to the ethyl group (position 5). The overall rate of reaction will be slower than that of benzene due to the deactivating effect of the carboxyl group.

  • 3-Ethylbenzoic Acid: Both the ethyl and carboxylic acid groups direct incoming electrophiles to the same positions. The ethyl group directs ortho and para (positions 2, 4, and 6), while the carboxyl group directs meta (positions 2 and 6). This reinforcement of directing effects leads to a more predictable substitution pattern, with the electrophile predominantly adding to the positions ortho to the ethyl group and meta to the carboxyl group (positions 2 and 6). The activating effect of the ethyl group will be counteracted by the deactivating effect of the carboxyl group, leading to an overall reaction rate that is likely slower than benzene.

EAS_Reactivity cluster_2EBA_EAS This compound EAS cluster_3EBA_EAS 3-Ethylbenzoic Acid EAS 2_EBA_Ring This compound 2_EBA_Product Major Product (Substitution at C5) 2_EBA_Ring->2_EBA_Product Electrophile (E+) 3_EBA_Ring 3-Ethylbenzoic Acid 3_EBA_Products Major Products (Substitution at C2, C6) 3_EBA_Ring->3_EBA_Products Electrophile (E+)

Experimental Protocols

The following are general protocols for the esterification of benzoic acid derivatives. These can be adapted for both this compound and 3-ethylbenzoic acid to experimentally verify the predicted differences in reactivity.

Fischer Esterification of Ethylbenzoic Acids

Objective: To synthesize the ethyl ester of this compound or 3-ethylbenzoic acid.

Materials:

  • This compound or 3-Ethylbenzoic acid

  • Anhydrous ethanol

  • Concentrated sulfuric acid

  • Sodium bicarbonate solution (5%)

  • Anhydrous sodium sulfate

  • Diethyl ether

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Heating mantle

  • Magnetic stirrer and stir bar

Procedure:

  • In a round-bottom flask, dissolve the respective ethylbenzoic acid in an excess of anhydrous ethanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid to the solution while stirring.

  • Attach a reflux condenser and heat the mixture to reflux for a predetermined time (e.g., 2 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After cooling to room temperature, transfer the reaction mixture to a separatory funnel containing water.

  • Extract the aqueous layer with diethyl ether.

  • Wash the combined organic layers with a 5% sodium bicarbonate solution to neutralize any unreacted acid and the sulfuric acid catalyst.

  • Wash the organic layer with brine, then dry it over anhydrous sodium sulfate.

  • Filter the solution and remove the solvent under reduced pressure to obtain the crude ester.

  • The product can be further purified by distillation or column chromatography.

To compare the reactivity, the reactions for both isomers should be run in parallel under identical conditions (same molar ratios of reactants, catalyst concentration, temperature, and reaction time). The yield of the ester can then be determined and compared.

Fischer_Esterification_Workflow Reactants Ethylbenzoic Acid + Ethanol + H2SO4 (cat.) Reflux Heat to Reflux Reactants->Reflux Workup Quench with Water Extract with Ether Reflux->Workup Neutralization Wash with NaHCO3 Workup->Neutralization Drying Dry with Na2SO4 Neutralization->Drying Isolation Solvent Evaporation Drying->Isolation Purification Distillation / Chromatography Isolation->Purification Product Ethyl Ethylbenzoate Purification->Product

Conclusion

The reactivity of this compound and 3-ethylbenzoic acid is significantly different due to the positional isomerism of the ethyl group. This compound is a stronger acid but is sterically hindered, leading to slower rates of reactions involving the carboxylic acid group, such as esterification. In electrophilic aromatic substitution, the directing effects of the substituents in this compound are opposing, and steric hindrance plays a crucial role in determining the regioselectivity. Conversely, 3-ethylbenzoic acid is a weaker acid but is less sterically hindered, allowing for more facile reactions at the carboxyl group. The directing groups in 3-ethylbenzoic acid are reinforcing, leading to a more predictable substitution pattern in electrophilic aromatic substitution reactions. These differences are critical considerations for synthetic chemists and drug development professionals when designing synthetic routes or interpreting structure-activity relationships.

References

The Ortho-Ethyl Group's Bulky Presence: A Comparative Guide to its Steric Hindrance Effects in 2-Ethylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A detailed comparison of 2-Ethylbenzoic acid with its isomers and parent compound, benzoic acid, reveals the significant steric hindrance effects of the ortho-ethyl group on the molecule's chemical and physical properties. This guide provides a comprehensive analysis supported by experimental data to illuminate the ortho-effect in action.

The positioning of an ethyl group on the benzene ring of benzoic acid dramatically influences its reactivity and acidity. When placed at the ortho-position, as in this compound, the ethyl group's proximity to the carboxylic acid functional group introduces significant steric hindrance. This "ortho-effect" forces the carboxyl group to twist out of the plane of the benzene ring, a conformational change that has profound consequences on the molecule's behavior compared to its meta and para isomers, as well as the unsubstituted benzoic acid.

Acidity: The Ortho-Effect's Enhancement

A primary manifestation of the ortho-ethyl group's steric hindrance is the increased acidity of this compound. The pKa value, a measure of acidity, is notably lower for the ortho-isomer compared to benzoic acid and the meta- and para-isomers. This is because the twisting of the carboxyl group disrupts the resonance between the carboxyl group and the benzene ring. This disruption destabilizes the undissociated acid to a greater extent than its carboxylate anion, thereby facilitating proton donation and increasing acidity.

CompoundpKa
Benzoic Acid4.20[1]
This compound3.79[2][3]
3-Ethylbenzoic Acid4.27 (Predicted)[4]
4-Ethylbenzoic Acid4.25 (Predicted)[5][6]

Esterification Rates: A Tale of Steric Obstruction

The steric bulk of the ortho-ethyl group also significantly impedes the rate of reactions involving the carboxyl group, such as esterification. The ethyl group physically blocks the approach of nucleophiles, like the alcohol required for ester formation, to the carboxylic acid's carbonyl carbon. This steric hindrance raises the activation energy of the reaction, leading to a slower reaction rate compared to its less hindered isomers.

Experimental data on the acid-catalyzed esterification with methanol demonstrates this effect. The rate coefficient for this compound is considerably lower than that of benzoic acid, highlighting the ortho-ethyl group's inhibitory role.

CompoundRelative Rate Coefficient (k_rel) at 60°C
Benzoic Acid1.00
This compound0.19

(Data derived from a study on the acid-catalyzed esterification of substituted benzoic acids)

Spectroscopic Signatures: A Window into Molecular Geometry

The structural changes induced by the ortho-ethyl group are also evident in the spectroscopic data of the ethylbenzoic acid isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy: In the 1H NMR spectrum of this compound, the proximity of the ethyl group's methylene protons to the carboxylic acid proton can lead to through-space interactions, potentially influencing their chemical shifts. Furthermore, the twisting of the carboxyl group can affect the electronic environment of the aromatic protons, causing subtle shifts in their resonances compared to the meta and para isomers. In the 13C NMR spectrum, the carbon of the carboxyl group in this compound may experience a different chemical shift due to the altered resonance with the aromatic ring.

Infrared (IR) Spectroscopy: The IR spectrum of this compound may show a shift in the carbonyl (C=O) stretching frequency compared to its isomers and benzoic acid. The disruption of conjugation between the carbonyl group and the benzene ring in the ortho-isomer can lead to a higher frequency (a shift to a larger wavenumber) for the C=O stretch.

Experimental Protocols

Determination of pKa by Potentiometric Titration

Objective: To determine the acid dissociation constant (pKa) of a substituted benzoic acid.

Materials:

  • Substituted benzoic acid

  • Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • Deionized water

  • pH meter with a glass electrode

  • Burette

  • Beaker

  • Magnetic stirrer and stir bar

Procedure:

  • Accurately weigh a sample of the benzoic acid derivative and dissolve it in a known volume of deionized water in a beaker.

  • Place the beaker on a magnetic stirrer and add a stir bar.

  • Immerse the calibrated pH electrode in the solution.

  • Fill a burette with the standardized NaOH solution.

  • Record the initial pH of the acid solution.

  • Begin adding the NaOH solution in small increments (e.g., 0.5 mL), recording the pH after each addition.

  • Continue the titration past the equivalence point.

  • Plot the pH of the solution as a function of the volume of NaOH added.

  • The pKa is equal to the pH at the half-equivalence point (the point at which half of the acid has been neutralized).

Kinetic Study of Esterification by Titration

Objective: To determine the rate constant for the acid-catalyzed esterification of a benzoic acid derivative.

Materials:

  • Benzoic acid derivative

  • Anhydrous alcohol (e.g., methanol)

  • Strong acid catalyst (e.g., concentrated sulfuric acid)

  • Thermostatted water bath

  • Reaction flasks with reflux condensers

  • Pipettes

  • Ice bath

  • Standardized sodium hydroxide (NaOH) solution

  • Phenolphthalein indicator

Procedure:

  • Prepare a solution of the benzoic acid and the alcohol in a reaction flask.

  • Place the flask in a thermostatted water bath to maintain a constant temperature.

  • Initiate the reaction by adding a small amount of the acid catalyst.

  • At regular time intervals, withdraw a small aliquot of the reaction mixture using a pipette and quench the reaction by adding it to a flask in an ice bath containing a known amount of cold deionized water.

  • Titrate the unreacted carboxylic acid in the quenched sample with the standardized NaOH solution using phenolphthalein as an indicator.

  • The concentration of the carboxylic acid at each time point can be calculated from the titration data.

  • The rate constant (k) can be determined by plotting the natural logarithm of the concentration of the carboxylic acid versus time (for a pseudo-first-order reaction) or by using the appropriate integrated rate law.

Visualizing the Steric Hindrance and its Consequences

To better understand the concepts discussed, the following diagrams illustrate the key principles.

Steric_Hindrance cluster_ortho This compound cluster_meta_para 3- & 4-Ethylbenzoic Acid Ortho_Ethyl Ortho-Ethyl Group Carboxyl_Ortho Carboxyl Group (Twisted) Ortho_Ethyl->Carboxyl_Ortho Steric Hindrance Increased_Acidity Increased Acidity (Lower pKa) Carboxyl_Ortho->Increased_Acidity Disrupted Resonance Decreased_Reactivity Decreased Reactivity (Slower Esterification) Carboxyl_Ortho->Decreased_Reactivity Blocked Access Meta_Para_Ethyl Ethyl Group (Distant) Carboxyl_Meta_Para Carboxyl Group (Planar)

Caption: Steric hindrance in this compound and its consequences.

Esterification_Workflow start Start reactants Mix Benzoic Acid Derivative, Alcohol, and Catalyst start->reactants reaction Heat at Constant Temperature reactants->reaction sampling Withdraw Aliquots at Intervals reaction->sampling quenching Quench in Ice Bath sampling->quenching titration Titrate with NaOH quenching->titration analysis Calculate Concentration and Rate Constant titration->analysis end End analysis->end

Caption: Experimental workflow for the kinetic study of esterification.

Synthesis of this compound

A common laboratory synthesis of this compound involves the oxidation of 2-ethyltoluene.

Reaction: 2-Ethyltoluene can be oxidized to this compound using a strong oxidizing agent such as potassium permanganate (KMnO₄) in a basic solution, followed by acidification.

Generalized Procedure:

  • In a round-bottom flask equipped with a reflux condenser, a mixture of 2-ethyltoluene and an aqueous solution of potassium permanganate and a base (e.g., sodium carbonate) is heated to reflux.

  • The reaction mixture is refluxed for several hours until the purple color of the permanganate has disappeared.

  • After cooling, the manganese dioxide byproduct is removed by filtration.

  • The filtrate is then acidified with a strong acid (e.g., hydrochloric acid) to precipitate the this compound.

  • The crude product is collected by vacuum filtration, washed with cold water, and can be further purified by recrystallization.

References

A Comparative Analysis of the Electronic Effects of Substituents on Ethylbenzoic Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the influence of ethyl group positioning on the acidity of benzoic acid.

This guide provides a detailed comparison of the electronic effects of an ethyl substituent on the ortho-, meta-, and para- isomers of ethylbenzoic acid. By examining experimental data, including pKa values and Hammett substituent constants, we aim to elucidate the interplay of inductive and resonance effects that govern the acidity of these compounds. This information is critical for understanding structure-activity relationships and for the rational design of molecules in medicinal chemistry and materials science.

Quantitative Analysis of Electronic Effects

The acidity of the ethylbenzoic acid isomers is quantified by their pKa values. A lower pKa value indicates a stronger acid. The electronic influence of the ethyl substituent at different positions on the benzene ring can be further understood through the Hammett substituent constant (σ), which reflects the electron-donating or electron-withdrawing nature of a substituent.

IsomerpKa ValueHammett Constant (σ)
Benzoic Acid (Reference)4.200
o-Ethylbenzoic Acid3.79-
m-Ethylbenzoic Acid4.27 (Predicted)[1][2][3][4]-0.07
p-Ethylbenzoic Acid4.35-0.15

Key Observations:

  • Ortho-Effect: o-Ethylbenzoic acid is the strongest acid among the isomers, a phenomenon often attributed to the "ortho-effect," where steric hindrance from the ethyl group forces the carboxylic acid group out of the plane of the benzene ring. This disrupts the delocalization of the carboxylate anion's negative charge into the ring, but the dominant effect is often a through-space electronic interaction or destabilization of the neutral acid, leading to increased acidity.

  • Meta-Position: The ethyl group at the meta position has a slight acid-weakening effect compared to benzoic acid. This is primarily due to its electron-donating inductive effect (+I), which destabilizes the carboxylate anion.

  • Para-Position: At the para position, the ethyl group exhibits a more pronounced acid-weakening effect than at the meta position. This is due to the combined electron-donating influence of both the inductive effect (+I) and hyperconjugation (a form of resonance), which further destabilizes the carboxylate anion. The more negative Hammett constant for the para position reflects this stronger electron-donating character.

Experimental Protocols

The determination of pKa values is a fundamental experimental procedure in physical organic chemistry. A widely used and accurate method is potentiometric titration .

Principle:

Potentiometric titration involves the gradual addition of a standard solution of a strong base (e.g., NaOH) to a solution of the acidic analyte (in this case, an ethylbenzoic acid isomer). The pH of the solution is monitored throughout the titration using a calibrated pH meter. The pKa is the pH at which the acid is half-neutralized, corresponding to the midpoint of the titration curve.

Apparatus:

  • pH meter with a combination glass electrode

  • Burette

  • Stir plate and stir bar

  • Beaker

  • Standardized strong base solution (e.g., 0.1 M NaOH)

  • Solution of the ethylbenzoic acid isomer in a suitable solvent (e.g., water or a water-ethanol mixture for less soluble compounds)

Procedure:

  • Calibration: Calibrate the pH meter using standard buffer solutions of known pH.

  • Sample Preparation: Prepare a solution of the ethylbenzoic acid isomer of known concentration in a beaker.

  • Titration: Place the beaker on a stir plate, immerse the pH electrode in the solution, and begin stirring.

  • Data Collection: Add the titrant (strong base) in small, precise increments from the burette. After each addition, allow the pH reading to stabilize and record the pH and the volume of titrant added.

  • Endpoint Determination: Continue the titration past the equivalence point, where a sharp change in pH occurs.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the pH at the half-equivalence point (the point where half of the acid has been neutralized). Alternatively, the first or second derivative of the titration curve can be used to accurately determine the equivalence point, and from that, the half-equivalence point.

Logical Relationships and Signaling Pathways

The following diagram illustrates the relationship between the substituent position, the electronic effects at play, and the resulting acidity of the ethylbenzoic acid isomers.

Electronic_Effects cluster_isomers Ethylbenzoic Acid Isomers cluster_effects Electronic Effects cluster_acidity Acidity (pKa) ortho ortho-Ethylbenzoic Acid ortho_effect Ortho-Effect (Steric/Electronic) ortho->ortho_effect meta meta-Ethylbenzoic Acid inductive Inductive Effect (+I) meta->inductive para para-Ethylbenzoic Acid para->inductive hyperconjugation Hyperconjugation para->hyperconjugation pka_meta pKa = 4.27 (Intermediate) inductive->pka_meta pka_para pKa = 4.35 (Weakest Acid) inductive->pka_para hyperconjugation->pka_para pka_ortho pKa = 3.79 (Strongest Acid) ortho_effect->pka_ortho

Caption: Influence of substituent position on electronic effects and acidity.

References

2-Ethylbenzoic acid as an alternative to other substituted benzoic acids

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of 2-Ethylbenzoic acid versus other substituted benzoic acids, presenting key performance data and experimental protocols for researchers, scientists, and drug development professionals.

Introduction

Substituted benzoic acids are a pivotal class of compounds in organic chemistry, serving as essential building blocks in the synthesis of pharmaceuticals, agrochemicals, and performance materials.[1] The nature and position of the substituent on the benzene ring profoundly influence the molecule's physicochemical properties and reactivity. Among these, ortho-substituted benzoic acids exhibit unique characteristics due to the "ortho effect," a combination of steric and electronic factors that modulate their acidity and reactivity. This guide provides a comparative analysis of this compound against other relevant substituted benzoic acids, with a focus on quantitative data to inform its selection as a chemical intermediate and functional molecule.

Physicochemical Properties: A Comparative Overview

The acidity of a substituted benzoic acid, quantified by its acid dissociation constant (pKa), is a critical parameter influencing its behavior in chemical reactions and biological systems. The ortho-alkylation of benzoic acid generally leads to an increase in acidity compared to the parent molecule. This is attributed to the steric hindrance provided by the ortho-substituent, which forces the carboxylic acid group out of the plane of the benzene ring, thereby reducing resonance stabilization of the undissociated acid and facilitating proton donation.[2][3]

A comparison of the pKa values for a series of ortho-alkyl-substituted benzoic acids demonstrates this trend. As the size of the alkyl group increases from methyl to ethyl, there is a slight increase in acidity. However, a further increase to a propyl group appears to decrease the acidity relative to the methyl and ethyl analogs, suggesting a more complex interplay of steric and electronic effects.

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )pKa (at 25°C)Melting Point (°C)
This compound 612-19-1C₉H₁₀O₂150.173.79 [4][5][6]62-66[5]
2-Methylbenzoic acid118-90-1C₈H₈O₂136.153.90[7]103-105[8]
2-Propylbenzoic acid2438-03-1C₁₀H₁₂O₂164.204.15 (Predicted)[9]58[9]
Benzoic acid65-85-0C₇H₆O₂122.124.19[7]122.4

Table 1: Comparison of Physicochemical Properties of this compound and Other Substituted Benzoic Acids.

Performance in Applications

While direct comparative studies on the performance of this compound against its ortho-alkyl counterparts in specific applications are limited in publicly available literature, its utility as a chemical intermediate is well-established. It serves as a precursor in the synthesis of pharmaceuticals, dyes, fragrances, and as a corrosion inhibitor.[1]

Role in Organic Synthesis

This compound is a versatile precursor in organic synthesis.[5] Its carboxylic acid functionality allows for a wide range of transformations, including esterification, amidation, and reduction. The ethyl group at the ortho position can influence the regioselectivity of further aromatic substitutions. For instance, it has been employed as a substrate in the microbial asymmetric synthesis of (S)-3-methylphthalide and in the synthesis of γ-lactones and bis(2-ethylbenzoyl)peroxide.[8]

Corrosion Inhibition

Aromatic carboxylic acids are known to act as corrosion inhibitors for various metals and alloys.[10] Their mechanism of action typically involves the adsorption of the molecule onto the metal surface, forming a protective layer that impedes the corrosion process. The efficiency of inhibition is influenced by the electronic properties of the substituent on the benzene ring. While specific comparative data for this compound is scarce, studies on other benzoic acid derivatives suggest that the presence of electron-donating groups can enhance inhibition efficiency.[11]

Experimental Protocols

To facilitate further comparative research, this section provides a detailed methodology for a key experimental procedure relevant to the evaluation of substituted benzoic acids.

Determination of Corrosion Inhibition Efficiency using Potentiodynamic Polarization

This protocol outlines the electrochemical method of potentiodynamic polarization to quantify the corrosion inhibition performance of this compound and its analogs on a metal surface (e.g., aluminum alloy).

Materials and Apparatus:

  • Potentiostat with a three-electrode cell setup

  • Working electrode (e.g., aluminum alloy specimen)

  • Reference electrode (e.g., Saturated Calomel Electrode - SCE)

  • Counter electrode (e.g., platinum foil)

  • Corrosive medium (e.g., 1 M NaOH solution)

  • Inhibitor solutions (e.g., 100 ppm, 200 ppm, etc., of this compound, 2-methylbenzoic acid, and 2-propylbenzoic acid dissolved in the corrosive medium)

  • Standard laboratory glassware and polishing materials for the working electrode.

Procedure:

  • Electrode Preparation: Mechanically polish the working electrode surface with successively finer grades of emery paper, rinse with deionized water and ethanol, and dry.

  • Electrochemical Cell Setup: Assemble the three-electrode cell with the prepared working electrode, reference electrode, and counter electrode immersed in the corrosive medium without the inhibitor.

  • Open Circuit Potential (OCP) Measurement: Allow the system to stabilize by measuring the OCP for a defined period (e.g., 30 minutes) until a steady state is reached.

  • Potentiodynamic Polarization Scan: After OCP stabilization, perform a potentiodynamic polarization scan by sweeping the potential from a cathodic potential to an anodic potential relative to the OCP (e.g., -250 mV to +250 mV vs. OCP) at a slow scan rate (e.g., 1 mV/s).

  • Data Acquisition: Record the resulting current density as a function of the applied potential.

  • Repeat with Inhibitors: Repeat steps 2-5 with the corrosive medium containing different concentrations of the respective benzoic acid inhibitors.

  • Data Analysis:

    • Plot the potentiodynamic polarization curves (log current density vs. potential).

    • Determine the corrosion potential (Ecorr) and corrosion current density (icorr) by extrapolating the Tafel plots of the cathodic and anodic branches of the polarization curves.

    • Calculate the inhibition efficiency (IE%) using the following equation: IE% = [(icorr_uninhibited - icorr_inhibited) / icorr_uninhibited] * 100 where icorr_uninhibited is the corrosion current density in the absence of the inhibitor and icorr_inhibited is the corrosion current density in the presence of the inhibitor.

Expected Outcome:

This experiment will yield quantitative data on the corrosion inhibition efficiency of this compound and its analogs, allowing for a direct comparison of their performance in this application. The results can be tabulated to clearly present the comparative efficacy at different concentrations.

Visualizing Chemical Transformations

The following diagram illustrates the general workflow for the synthesis of an ester from a substituted benzoic acid, a common and fundamental reaction in organic chemistry.

Esterification_Workflow Substituted_Benzoic_Acid Substituted Benzoic Acid (e.g., this compound) Reaction_Mixture Reaction Mixture Substituted_Benzoic_Acid->Reaction_Mixture Alcohol Alcohol (e.g., Ethanol) Alcohol->Reaction_Mixture Acid_Catalyst Acid Catalyst (e.g., H₂SO₄) Acid_Catalyst->Reaction_Mixture Heating Heating (Reflux) Reaction_Mixture->Heating Ester_Product Ester Product (e.g., Ethyl 2-Ethylbenzoate) Heating->Ester_Product Water Water Heating->Water Separation Separation (Extraction) Ester_Product->Separation Water->Separation Byproduct Purification Purification (Distillation/Chromatography) Separation->Purification Final_Product Pure Ester Purification->Final_Product

Figure 1: Generalized workflow for the synthesis of an ester from a substituted benzoic acid.

Conclusion

This compound presents itself as a valuable ortho-substituted benzoic acid with a notable acidity that is greater than both benzoic acid and its 2-methyl analog. This characteristic, governed by the ortho effect, makes it a reactive and potentially advantageous building block in various synthetic applications. While direct, comprehensive comparative data on its performance in areas such as corrosion inhibition and as a precursor in specific, high-yield syntheses remains an area for further investigation, its established utility and distinct physicochemical properties warrant its consideration as a strong alternative to other substituted benzoic acids in research and development. The provided experimental protocol offers a framework for researchers to conduct direct comparative studies and further elucidate the performance advantages of this compound in specific contexts.

References

Navigating the Analytical Maze: A Comparative Guide to HPLC Methods for 2-Ethylbenzoic Acid Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise and accurate quantification of active pharmaceutical ingredients and related compounds is paramount. 2-Ethylbenzoic acid, a key chemical intermediate, demands robust analytical methods for its determination. This guide provides a comparative analysis of two distinct chromatographic approaches for the analysis of this compound and its isomers: a modern Ultra Performance Convergence Chromatography (UPC²) method and a traditional Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method.

Due to the limited availability of specific validated HPLC methods for this compound in publicly accessible literature, this guide presents a comparison based on a validated UPC² method for the closely related dimethylbenzoic acid isomers and a foundational RP-HPLC method for 4-Ethylbenzoic acid. This comparative approach offers valuable insights into the potential methodologies that can be adapted and validated for this compound analysis.

Method 1: Ultra Performance Convergence Chromatography (UPC²) for Isomer Separation

Convergence chromatography utilizes compressed carbon dioxide as the primary mobile phase, offering advantages in speed and efficiency for the separation of chiral compounds and isomers. The following method, adapted from a validated application for dimethylbenzoic acid isomers, demonstrates a powerful approach for resolving positional isomers.

Experimental Protocol

A Waters ACQUITY UPC² system with a Photodiode Array (PDA) detector was employed for this separation.

  • Column: ACQUITY UPC² Torus 2-PIC (3.0 x 100 mm, 1.7 µm)

  • Mobile Phase A: CO₂

  • Mobile Phase B: Methanol

  • Gradient: A 5-minute gradient from 5% to 40% Methanol

  • Flow Rate: 1.5 mL/min

  • Column Temperature: 40 °C

  • Back Pressure: 1885 psi

  • Detection: UV at 245 nm

Performance Data

While specific quantitative validation data for this compound is not available for this method, the separation of dimethylbenzoic acid isomers demonstrates the high resolving power of this technique, achieving baseline separation of all six isomers.

Method 2: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC remains a cornerstone of analytical chemistry, widely used for its versatility and robustness. The following method provides a foundational approach for the analysis of 4-Ethylbenzoic acid and can be optimized and validated for this compound.

Experimental Protocol

This method outlines a typical RP-HPLC setup for the analysis of ethylbenzoic acid.

  • Column: Newcrom R1 C18 (4.6 x 150 mm, 5 µm)

  • Mobile Phase: A mixture of acetonitrile (MeCN) and water, with phosphoric acid added to control pH. For mass spectrometry compatibility, formic acid can be substituted for phosphoric acid.

  • Detection: UV, wavelength to be optimized based on the absorbance maximum of this compound.

Performance Data
ParameterTypical Performance
Linearity (r²) > 0.999
Limit of Detection (LOD) Analyte and detector dependent, typically in the low ng/mL range
Limit of Quantitation (LOQ) Analyte and detector dependent, typically in the mid to high ng/mL range
Accuracy (% Recovery) 98 - 102%
Precision (%RSD) < 2%

Method Comparison at a Glance

FeatureUPC² Method (for Dimethylbenzoic Acid Isomers)RP-HPLC Method (for 4-Ethylbenzoic Acid)
Principle Normal Phase chromatography with CO₂-based mobile phaseReversed-Phase chromatography with aqueous-organic mobile phase
Primary Application Isomer and chiral separationsRoutine quantitative analysis
Speed Typically faster analysis timesGenerally longer run times
Solvent Consumption Reduced organic solvent usageHigher consumption of organic solvents
Selectivity Excellent for positional isomersGood for a wide range of analytes, isomer separation may require method optimization

Visualizing the Workflow

To aid in understanding the processes involved, the following diagrams illustrate the general workflow for HPLC method validation and a logical comparison of the two presented methods.

HPLC Method Validation Workflow HPLC Method Validation Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Routine Analysis A Define Analytical Target Profile B Select Chromatographic Mode (RP, NP, etc.) A->B C Optimize Column, Mobile Phase, and Detector B->C D Specificity / Selectivity C->D E Linearity & Range D->E F Accuracy & Precision E->F G LOD & LOQ F->G H Robustness G->H I Sample Analysis H->I J System Suitability Testing I->J

Caption: A generalized workflow for the development and validation of an HPLC method.

Comparison of Chromatographic Methods Comparison of Chromatographic Methods for Ethylbenzoic Acid Isomers cluster_0 UPC² Method cluster_1 RP-HPLC Method UPC2 Ultra Performance Convergence Chromatography UPC2_Adv Advantages: - Superior resolution of isomers - Faster analysis - Reduced organic solvent use UPC2->UPC2_Adv UPC2_Disadv Disadvantages: - Requires specialized instrumentation UPC2->UPC2_Disadv RPHPLC Reversed-Phase HPLC RPHPLC_Adv Advantages: - Widely available instrumentation - Robust and well-understood RPHPLC->RPHPLC_Adv RPHPLC_Disadv Disadvantages: - Isomer separation can be challenging - Higher solvent consumption RPHPLC->RPHPLC_Disadv Analyte This compound (and isomers) Analyte->UPC2 Analyte->RPHPLC

Caption: A logical comparison of UPC² and RP-HPLC for the analysis of ethylbenzoic acid isomers.

Conclusion

Both UPC² and RP-HPLC offer viable pathways for the analysis of this compound. The choice of method will depend on the specific analytical needs. For applications requiring the separation and quantification of multiple isomers, the high resolving power and speed of UPC² make it an attractive option, provided the specialized instrumentation is available. For routine quantification of this compound where isomer separation is not a primary concern, a well-validated RP-HPLC method provides a robust, reliable, and widely accessible solution. Researchers and scientists are encouraged to use the information presented in this guide as a starting point for the development and validation of an analytical method tailored to their specific requirements.

Alkylbenzoic Acids as Corrosion Inhibitors: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the structure-activity relationships of chemical compounds is critical. This guide provides a comparative study of alkylbenzoic acids and related derivatives as corrosion inhibitors, supported by experimental data to elucidate their performance and mechanisms of action.

The inhibition of metallic corrosion is a significant concern across numerous industries. Benzoic acid and its derivatives have emerged as a promising class of organic corrosion inhibitors, primarily due to their ability to adsorb onto metal surfaces and form a protective barrier against corrosive agents. This guide focuses on the comparative performance of alkyl-substituted benzoic acids and contrasts them with hydroxylated and methoxy-substituted analogues.

Performance Comparison of Benzoic Acid Derivatives

The efficacy of a corrosion inhibitor is influenced by the nature and position of substituents on the aromatic ring. These substituents can alter the electron density of the molecule, affecting its adsorption characteristics on the metal surface. Below is a summary of the performance of various benzoic acid derivatives as corrosion inhibitors.

InhibitorMetalCorrosive MediumMax. Inhibition Efficiency (%)Test Method(s)Reference
Benzoic AcidAISI 316 Stainless Steel0.5 M HCl~75% at 10⁻² MWeight Loss, PDP, EIS[1][2]
p-Hydroxybenzoic AcidAISI 316 Stainless Steel0.5 M HCl~85% at 10⁻² MWeight Loss, PDP, EIS[1][2]
3,4-Dihydroxybenzoic AcidAISI 316 Stainless Steel0.5 M HCl>90% at 10⁻² MWeight Loss, PDP, EIS[1][2]
m-Toluic Acid (m-Methylbenzoic Acid)AluminumCoolant FormulationSuperior to p-Toluic Acid and Benzoic Acid in reducing cavitation corrosion weight lossCavitation Corrosion Test[3]
p-Toluic Acid (p-Methylbenzoic Acid)AluminumCoolant FormulationInferior to m-Toluic AcidCavitation Corrosion Test[3]
4-Methoxybenzoic AcidMild Steel1 M HClInferred high efficiency (~93%) based on analoguesN/A (Inference from structural analogues)[4]

Key Observations:

  • Hydroxyl Substitution: The addition of hydroxyl groups to the benzoic acid structure significantly enhances its corrosion inhibition efficiency. The performance increases with the number of hydroxyl groups, with 3,4-dihydroxybenzoic acid showing the highest efficiency in the studied series for stainless steel in acidic medium.[1][2] This is attributed to the increased electron-donating capacity of the hydroxyl groups, which facilitates stronger adsorption onto the metal surface.

  • Alkyl Substitution: Experimental data from coolant formulations indicates that m-toluic acid provides superior protection against aluminum cavitation and corrosion compared to p-toluic acid and benzoic acid.[3] This suggests that the position of the alkyl (methyl) group is a critical factor in determining the inhibitor's effectiveness. The meta-position appears to be more favorable for corrosion inhibition in this specific application than the para-position.

  • Methoxy Substitution: While direct experimental data is limited, the performance of structural analogues suggests that 4-methoxybenzoic acid holds potential as an effective corrosion inhibitor.[4] The methoxy group is an electron-donating group, which is expected to enhance the adsorption process, similar to the hydroxyl group.

Mechanism of Corrosion Inhibition

The primary mechanism by which benzoic acid derivatives inhibit corrosion is through adsorption onto the metal surface, forming a protective film that isolates the metal from the corrosive environment. This adsorption can occur through:

  • Chemisorption: Involving the sharing of electrons between the inhibitor molecule and the metal surface. The carboxylate group (-COOH) and the π-electrons of the aromatic ring are key centers for this interaction.

  • Physisorption: Involving electrostatic interactions between the charged inhibitor molecule and the charged metal surface.

The efficiency of these inhibitors is largely dependent on the electronic properties of the substituent groups on the benzene ring. Electron-donating groups, such as hydroxyl (-OH), methoxy (-OCH₃), and alkyl (-CH₃) groups, increase the electron density on the aromatic ring, which generally enhances the adsorption of the inhibitor onto the metal surface and improves inhibition efficiency.

Below is a conceptual diagram illustrating the general mechanism of corrosion inhibition by substituted benzoic acids.

G cluster_solution Corrosive Solution (e.g., HCl) H+ H+ Cathodic Cathodic Site (2H⁺ + 2e⁻ -> H₂) H+->Cathodic Attacks Cl- Cl- Anodic Anodic Site (Fe -> Fe²⁺ + 2e⁻) Cl-->Anodic Attacks Inhibitor Substituted Benzoic Acid Inhibitor->Anodic Adsorbs Inhibitor->Cathodic Adsorbs

Corrosion inhibition by adsorption of benzoic acid derivatives.

Experimental Protocols

The evaluation of corrosion inhibitors typically involves a combination of gravimetric and electrochemical techniques.

1. Weight Loss Method:

This is a fundamental gravimetric method to determine the corrosion rate and inhibition efficiency.

  • Specimen Preparation: Metal coupons of known dimensions and weight are polished with abrasive papers of decreasing grit size, degreased with a suitable solvent (e.g., ethanol or acetone), washed with deionized water, and dried.

  • Immersion Test: The prepared specimens are immersed in the corrosive solution with and without various concentrations of the inhibitor for a specified period at a constant temperature.

  • Corrosion Rate and Inhibition Efficiency Calculation: After the immersion period, the specimens are removed, cleaned to remove corrosion products, dried, and re-weighed. The weight loss is used to calculate the corrosion rate (CR) and the inhibition efficiency (IE%) using the following equations:

    CR = (K × W) / (A × T × D)

    where K is a constant, W is the weight loss, A is the surface area of the coupon, T is the immersion time, and D is the density of the metal.

    IE% = [(CR₀ - CRᵢ) / CR₀] × 100

    where CR₀ is the corrosion rate in the absence of the inhibitor and CRᵢ is the corrosion rate in the presence of the inhibitor.

2. Potentiodynamic Polarization (PDP):

This electrochemical technique provides insights into the kinetics of the anodic and cathodic corrosion reactions.

  • Electrochemical Cell: A three-electrode cell is used, consisting of the metal specimen as the working electrode, a platinum or graphite counter electrode, and a reference electrode (e.g., Saturated Calomel Electrode - SCE or Ag/AgCl).

  • Measurement: The working electrode is immersed in the test solution, and the open-circuit potential (OCP) is allowed to stabilize. A potentiodynamic scan is then performed by polarizing the electrode potential from a cathodic potential to an anodic potential relative to the OCP at a slow scan rate.

  • Data Analysis: The resulting polarization curve (log current density vs. potential) is analyzed using the Tafel extrapolation method to determine the corrosion potential (Ecorr), corrosion current density (icorr), and Tafel slopes. The inhibition efficiency is calculated as:

    IE% = [(icorr₀ - icorrᵢ) / icorr₀] × 100

    where icorr₀ and icorrᵢ are the corrosion current densities in the absence and presence of the inhibitor, respectively.

3. Electrochemical Impedance Spectroscopy (EIS):

EIS is a non-destructive technique used to study the properties of the inhibitor film and the corrosion mechanism.

  • Measurement: The same three-electrode cell as in PDP is used. After OCP stabilization, a small amplitude AC potential signal is applied over a wide range of frequencies.

  • Data Analysis: The impedance data is often represented as Nyquist and Bode plots. The data is fitted to an appropriate equivalent electrical circuit model to determine parameters such as the charge transfer resistance (Rct) and the double-layer capacitance (Cdl). A higher Rct value in the presence of the inhibitor indicates better corrosion protection. The inhibition efficiency is calculated from the Rct values:

    IE% = [(Rctᵢ - Rct₀) / Rctᵢ] × 100

    where Rctᵢ and Rct₀ are the charge transfer resistances in the presence and absence of the inhibitor, respectively.

The general workflow for evaluating corrosion inhibitors is depicted in the following diagram.

G A Specimen Preparation (Polishing, Cleaning, Weighing) C Weight Loss Measurement (Immersion Test) A->C D Electrochemical Measurements A->D B Preparation of Test Solutions (Corrosive Medium +/- Inhibitor) B->C B->D G Data Analysis C->G E Potentiodynamic Polarization (PDP) D->E F Electrochemical Impedance Spectroscopy (EIS) D->F E->G F->G H Calculation of Corrosion Rate & Inhibition Efficiency G->H I Determination of Corrosion Mechanism G->I J Comparative Evaluation of Inhibitor Performance H->J I->J

General experimental workflow for corrosion inhibitor evaluation.

Conclusion

The available experimental data indicates that alkylbenzoic acids, particularly m-toluic acid, are effective corrosion inhibitors. Their performance, along with that of other substituted benzoic acids, is intrinsically linked to the electronic properties and steric effects of the substituent groups. Hydroxyl and methoxy substitutions generally enhance inhibition efficiency due to their electron-donating nature. For alkylbenzoic acids, the position of the alkyl group plays a crucial role in determining their protective capabilities. Further research with a broader range of alkylbenzoic acids and varying alkyl chain lengths would be beneficial to establish a more comprehensive understanding of their structure-activity relationship in corrosion inhibition.

References

The Ortho Effect: Unraveling the Acidity of 2-Ethylbenzoic Acid in Comparison to its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the acidity of ethylbenzoic acid isomers, supported by experimental and predicted data.

The acidity of substituted benzoic acids is a fundamental concept in organic chemistry with significant implications for drug design and development, where a molecule's ionization state (pKa) dictates its solubility, absorption, and interaction with biological targets. A particularly intriguing phenomenon is the "ortho effect," where a substituent at the ortho position to the carboxyl group exerts a surprisingly pronounced influence on acidity, often deviating from the trends observed for its meta and para isomers. This guide provides a comparative analysis of the acidity of 2-ethylbenzoic acid and its isomers, delving into the steric and electronic factors that govern their dissociation constants.

Quantitative Analysis of Acidity

The acid dissociation constant (pKa) is a quantitative measure of the strength of an acid in solution. A lower pKa value indicates a stronger acid. The table below summarizes the experimental and predicted pKa values for ethylbenzoic acid isomers in water at 25°C.

CompoundStructurePosition of Ethyl GrouppKaData TypeReference
Benzoic Acid-4.20Experimental[1][2]
This compoundortho3.79Experimental[3]
3-Ethylbenzoic Acidmeta4.27Predicted[4][5]
4-Ethylbenzoic Acidpara4.25Predicted[6]

As the data indicates, this compound is a significantly stronger acid (lower pKa) than benzoic acid and its meta and para isomers. This enhancement in acidity is a classic manifestation of the ortho effect.

The Ortho Effect Explained

The increased acidity of this compound is primarily attributed to a steric effect that is unique to the ortho position. The bulky ethyl group forces the carboxylic acid group to twist out of the plane of the benzene ring. This steric inhibition of resonance has a profound impact on the stability of both the undissociated acid and its conjugate base.

In benzoic acid and its meta and para isomers, the carboxyl group is largely coplanar with the benzene ring, allowing for resonance between the two. This resonance stabilizes the undissociated acid. However, upon deprotonation, the resulting carboxylate anion is also stabilized by resonance with the aromatic ring.

In the case of this compound, the steric hindrance from the ortho-ethyl group disrupts the planarity of the carboxylic acid group with the benzene ring. This has two key consequences:

  • Destabilization of the Undissociated Acid: The resonance stabilization between the carboxyl group and the benzene ring is diminished in the undissociated acid, raising its ground-state energy.

  • Enhanced Stabilization of the Conjugate Base: Upon deprotonation, the resulting carboxylate anion is more effectively stabilized. The negative charge is localized on the two oxygen atoms of the carboxylate group, and the disruption of resonance with the benzene ring prevents the delocalization of this charge into the ring, which would be less favorable. This localization of the negative charge on the highly electronegative oxygen atoms leads to a more stable conjugate base.

Because the undissociated acid is destabilized and the conjugate base is relatively more stabilized, the equilibrium of the acid dissociation reaction is shifted towards the products, resulting in a stronger acid and a lower pKa value.

The ethyl group is also weakly electron-donating through an inductive effect. In the meta and para positions, this electron-donating nature slightly destabilizes the carboxylate anion, making these isomers weaker acids than benzoic acid, as reflected in their higher predicted pKa values. However, in the ortho position, the steric effect overwhelmingly dominates the electronic effect, leading to a net increase in acidity.

Ortho_Effect BA Benzoic Acid BA_anion Benzoate Anion (Resonance Stabilized) BA->BA_anion Acidity_BA Lower Acidity (pKa = 4.20) OEBA This compound (Steric Hindrance) OEBA_anion 2-Ethylbenzoate Anion (Enhanced Stability) OEBA->OEBA_anion Deprotonation Acidity_OEBA Higher Acidity (pKa = 3.79)

Caption: Logical workflow illustrating the impact of the ortho effect on the acidity of this compound.

Experimental Protocols

The determination of pKa values is a critical experimental procedure in chemical and pharmaceutical sciences. The data presented in this guide is typically obtained through potentiometric titration, a robust and widely used method.

Potentiometric Titration for pKa Determination

Objective: To determine the acid dissociation constant (pKa) of a weak acid by monitoring the pH of a solution as a titrant of known concentration is added.

Materials:

  • pH meter with a combination glass electrode

  • Magnetic stirrer and stir bar

  • Burette (calibrated)

  • Beaker

  • Volumetric flasks and pipettes

  • Analyte (e.g., this compound)

  • Standardized solution of a strong base (e.g., 0.1 M NaOH)

  • Buffer solutions for pH meter calibration (e.g., pH 4.00, 7.00, 10.00)

  • Deionized water

Procedure:

  • Calibration of the pH meter: The pH meter is calibrated using at least two standard buffer solutions that bracket the expected pKa of the analyte.

  • Preparation of the analyte solution: A precisely weighed amount of the benzoic acid derivative is dissolved in a known volume of deionized water. A co-solvent, such as ethanol, may be used if the acid has low water solubility, though this can affect the pKa value.

  • Titration: The analyte solution is placed in a beaker with a magnetic stir bar. The calibrated pH electrode is immersed in the solution, ensuring the bulb is fully covered. The initial pH of the solution is recorded.

  • The standardized strong base is added incrementally from the burette. After each addition, the solution is allowed to equilibrate, and the pH is recorded. Smaller increments of titrant should be added near the equivalence point.

  • The titration is continued until the pH of the solution has stabilized well beyond the equivalence point.

  • Data Analysis: The collected data (volume of titrant added vs. pH) is plotted to generate a titration curve. The pKa can be determined from this curve. At the half-equivalence point (the point at which half of the acid has been neutralized), the pH of the solution is equal to the pKa of the acid. More sophisticated methods, such as Gran plots or non-linear regression analysis of the entire titration curve, can be used for more accurate pKa determination.

Experimental_Workflow A pH Meter Calibration C Potentiometric Titration A->C B Analyte Solution Preparation B->C D Data Collection (Volume of Titrant vs. pH) C->D E Data Analysis (Titration Curve) D->E F pKa Determination (Half-Equivalence Point) E->F

Caption: Experimental workflow for pKa determination using potentiometric titration.

References

A Comparative Guide to the Synthetic Performance of 2-Ethylbenzoic Acid and 2-Methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical synthesis, the selection of starting materials is a critical decision that influences reaction efficiency, yield, and overall cost-effectiveness. This guide provides an objective comparison of the performance of 2-ethylbenzoic acid and 2-methylbenzoic acid in common organic syntheses, supported by experimental data and detailed protocols.

Executive Summary

Both this compound and 2-methylbenzoic acid are valuable ortho-substituted benzoic acid derivatives used as intermediates in the synthesis of pharmaceuticals, agrochemicals, and dyes. Their reactivity is significantly influenced by the "ortho effect," where the proximity of the alkyl group to the carboxylic acid function imparts unique steric and electronic properties. Experimental data on their esterification kinetics reveal that 2-methylbenzoic acid reacts faster than this compound, a difference primarily attributed to the greater steric hindrance posed by the ethyl group. This guide will delve into the comparative performance of these two acids in key synthetic transformations, providing quantitative data, detailed experimental protocols, and visualizations to aid in the selection of the appropriate starting material for your specific application.

Comparative Performance in Synthesis

The primary distinction in the synthetic performance of this compound and 2-methylbenzoic acid arises from the differing steric bulk of the ortho-alkyl substituent. The ethyl group, being larger than the methyl group, exerts a more significant steric hindrance around the carboxylic acid functionality. This steric effect is a key determinant of reactivity in reactions such as esterification.

Fischer-Tropsch Esterification Kinetics

A direct comparison of the acid-catalyzed esterification of this compound and 2-methylbenzoic acid with methanol reveals the impact of the ortho-substituent on reaction rates. The following table summarizes the rate coefficients for these reactions, demonstrating that 2-methylbenzoic acid undergoes esterification at a faster rate than this compound under the same conditions. This is attributed to the less sterically hindered environment around the carboxyl group of 2-methylbenzoic acid, which allows for easier access by the alcohol nucleophile.[1]

AcidTemperature (°C)Rate Coefficient (k) x 10⁵ (l mol⁻¹ s⁻¹)
2-Methylbenzoic Acid 609.03
This compound 604.68

Data sourced from a kinetic study of the acid-catalyzed esterification of substituted benzoic acids.[1]

Synthesis of 2-Arylbenzimidazoles

Theoretical Basis for Performance Differences: The Ortho Effect

The observed differences in reactivity can be explained by the "ortho effect." In ortho-substituted benzoic acids, the substituent sterically interacts with the carboxylic acid group, forcing it to twist out of the plane of the benzene ring. This has two main consequences:[3]

  • Inhibition of Resonance: The coplanarity of the carboxylic acid group with the benzene ring is disrupted, which diminishes resonance stabilization of the acid molecule. This increases the acidity of the carboxylic acid.

  • Steric Hindrance: The ortho-substituent can physically block the approach of reagents to the carboxylic acid group, thereby slowing down reactions that involve nucleophilic attack at the carbonyl carbon, such as esterification.

The larger size of the ethyl group in this compound compared to the methyl group in 2-methylbenzoic acid leads to a more pronounced steric hindrance, which is the primary reason for its slower esterification rate.[1]

Ortho_Effect cluster_benzoic_acid Benzoic Acid cluster_ortho_substituted Ortho-Substituted Benzoic Acid BA Planar Carboxyl Group Resonance with Ring OSBA Twisted Carboxyl Group Effect1 Increased Acidity (Resonance Inhibition) OSBA->Effect1 Leads to Effect2 Decreased Reactivity at Carbonyl (Steric Shielding) OSBA->Effect2 Leads to Ortho_Sub Ortho-Substituent (e.g., -CH3, -CH2CH3) Ortho_Sub->OSBA Steric Hindrance

Diagram illustrating the ortho effect in substituted benzoic acids.

Experimental Protocols

The following are generalized experimental protocols for key syntheses involving 2-alkylbenzoic acids. Researchers should adapt these protocols based on specific laboratory conditions and safety guidelines.

Fischer-Tropsch Esterification of 2-Alkylbenzoic Acids

This protocol describes a general procedure for the acid-catalyzed esterification of this compound or 2-methylbenzoic acid with an alcohol (e.g., methanol or ethanol).

Materials:

  • 2-Alkylbenzoic acid (2-ethylbenzoic or 2-methylbenzoic acid)

  • Alcohol (e.g., methanol, ethanol)

  • Concentrated sulfuric acid (catalyst)

  • Diethyl ether or other suitable extraction solvent

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware (round-bottom flask, reflux condenser, separatory funnel, etc.)

  • Heating mantle and magnetic stirrer

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the 2-alkylbenzoic acid in a 5-10 fold molar excess of the alcohol.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (approximately 5% of the moles of the carboxylic acid) to the stirred solution.

  • Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup: After cooling to room temperature, pour the reaction mixture into a separatory funnel containing water.

  • Extraction: Extract the aqueous mixture with diethyl ether.

  • Washing: Wash the organic layer sequentially with water and then with a saturated sodium bicarbonate solution to neutralize the unreacted acid and the catalyst.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude ester.

  • Purification: The crude product can be purified by distillation or column chromatography to yield the pure ester.

Fischer_Esterification_Workflow start Start reactants Combine 2-Alkylbenzoic Acid, Alcohol, and H₂SO₄ start->reactants reflux Reflux for 2-4 hours reactants->reflux workup Cool and Quench with Water reflux->workup extraction Extract with Diethyl Ether workup->extraction washing Wash with H₂O and NaHCO₃ soln. extraction->washing drying Dry with Anhydrous MgSO₄ washing->drying evaporation Solvent Evaporation drying->evaporation purification Purify by Distillation or Chromatography evaporation->purification product Pure Ester Product purification->product

Experimental workflow for Fischer-Tropsch esterification.

Synthesis of 2-(2-Alkylphenyl)-1H-benzimidazole

This protocol outlines a general method for the condensation of a 2-alkylbenzoic acid with o-phenylenediamine to form a benzimidazole derivative.

Materials:

  • 2-Alkylbenzoic acid (2-ethylbenzoic or 2-methylbenzoic acid)

  • o-Phenylenediamine

  • Polyphosphoric acid (PPA) or another suitable catalyst/dehydrating agent

  • Aqueous sodium bicarbonate or ammonium hydroxide solution

  • Standard laboratory glassware

  • Heating apparatus

Procedure:

  • Reaction Mixture: In a reaction vessel, thoroughly mix the 2-alkylbenzoic acid, o-phenylenediamine (in a 1:1 molar ratio), and polyphosphoric acid.

  • Heating: Heat the mixture at a temperature of 150-200 °C for 2-4 hours. The reaction can be monitored by TLC.

  • Workup: Cool the reaction mixture and carefully add it to a beaker of ice water.

  • Neutralization: Neutralize the acidic solution by the slow addition of a base (e.g., saturated sodium bicarbonate or ammonium hydroxide solution) until the product precipitates.

  • Isolation: Collect the solid product by vacuum filtration and wash it thoroughly with water.

  • Purification: The crude benzimidazole can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

Conclusion

The choice between this compound and 2-methylbenzoic acid as a synthetic precursor depends on the specific requirements of the reaction. For reactions where steric hindrance at the carboxylic acid group is a rate-limiting factor, such as Fischer esterification, 2-methylbenzoic acid offers a kinetic advantage. Conversely, in cases where the steric bulk of the ortho-substituent may be desirable for directing other reactions on the aromatic ring or for influencing the conformational properties and biological activity of the final product, this compound may be the preferred starting material. This guide provides the foundational data and protocols to assist researchers in making an informed decision based on the principles of chemical reactivity and the desired outcomes of their synthetic endeavors.

References

Safety Operating Guide

Proper Disposal of 2-Ethylbenzoic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 2-Ethylbenzoic acid is critical to ensure laboratory safety and environmental compliance. This guide provides a comprehensive, step-by-step procedure for its disposal, aligned with general best practices for handling hazardous chemical waste.

Hazard Assessment and Personal Protective Equipment (PPE)

Before handling, it's essential to recognize the hazards associated with this compound. It is classified as an irritant, capable of causing skin, eye, and respiratory irritation.[1][2] Therefore, appropriate Personal Protective Equipment (PPE) must be worn at all times during handling and disposal.

Required PPE:

  • Safety Goggles or Eyeshields: To protect against splashes.

  • Chemical-Resistant Gloves: To prevent skin contact.

  • Lab Coat: To protect clothing and skin.

  • Dust Mask (Type N95 or equivalent): Recommended when handling the solid form to avoid inhalation.

Primary Disposal Pathway: Hazardous Waste Collection

The universally recommended and compliant method for disposing of this compound is to treat it as hazardous chemical waste.[3] This approach mitigates risks and ensures adherence to regulatory standards. Under no circumstances should this compound be disposed of down the drain without neutralization and explicit permission from your institution's Environmental Health and Safety (EHS) department.[4]

Step-by-Step Hazardous Waste Disposal Protocol

Step 1: Segregation of Waste Proper segregation is crucial to prevent dangerous chemical reactions.[4][5]

  • Designated Waste Stream: this compound waste should be collected in a designated container for "Organic Acid Waste" or "Non-halogenated Organic Waste."[6][7][8]

  • Incompatible Materials: Keep this waste stream separate from:

    • Bases[4][5]

    • Oxidizing agents[5]

    • Cyanides and Sulfides[5]

    • Reactive metals

Step 2: Containerization

  • Use a Compatible Container: Collect waste in a dedicated, leak-proof, and chemically compatible container. The original product container is often a good choice.[9] Plastic containers are generally preferred for acidic waste.[3]

  • Securely Close Container: The container must have a securely closing lid and should be kept closed at all times except when adding waste.[4][9][10]

  • Avoid Overfilling: Do not overfill waste containers.

Step 3: Labeling

  • Affix a Hazardous Waste Label: As soon as you begin accumulating waste, label the container with a "Hazardous Waste" tag provided by your institution's EHS department.[4][9]

  • Clearly Identify Contents: The label must clearly state "this compound" and list all other components of the waste solution. Vague descriptions are unacceptable.

Step 4: Storage

  • Satellite Accumulation Area: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[10]

  • Secondary Containment: It is best practice to store the waste container in secondary containment, such as a polyethylene tray, to contain any potential leaks.[4][9]

  • Ventilation: Store in a well-ventilated area.[11][12]

Step 5: Arranging for Disposal

  • Contact EHS: Once the container is full or you have finished the project generating the waste, contact your institution's EHS or a licensed hazardous waste disposal company to arrange for pickup.[6][10][13] Do not attempt to transport the waste off-site yourself.

Alternative Disposal Considerations (Use with Extreme Caution)

Some general guidelines for chemical waste mention the possibility of neutralizing weak, non-toxic acids for drain disposal.[5] However, this is generally discouraged for corrosive materials and should only be performed after a thorough risk assessment and with explicit approval from your EHS department.

If approved, the general procedure would involve:

  • Dilution: Always add acid to a large volume of cold water; never the other way around.[14]

  • Neutralization: Slowly add a weak base (e.g., sodium bicarbonate) to the diluted acidic solution, monitoring the pH until it is between the acceptable range for your local water authority (typically 5.5-9.0).

  • Disposal: Flush the neutralized solution down the drain with copious amounts of water.

This method is not recommended for this compound without expert consultation due to its irritant properties.

Quantitative Disposal Data

Specific quantitative limits for the disposal of this compound are not universally defined and are subject to local, state, and federal regulations. The following table summarizes general hazardous waste accumulation limits that are often applied in laboratory settings.

ParameterLimitRegulation Source
Maximum Volume in SAA 55 gallonsGeneral Laboratory Guidelines[10]
Acutely Toxic Waste Limit 1 quart (liquid) or 1 kg (solid)General Laboratory Guidelines[10]
pH for Drain Disposal Typically between 5.0 and 12.5General Laboratory Guidelines[5]

Note: this compound is not typically classified as acutely toxic ("P-listed"), but it is crucial to consult your institution's specific guidelines.

Disposal Decision Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound.

G start Start: this compound Waste Generated ppe Wear Appropriate PPE: - Safety Goggles - Gloves - Lab Coat start->ppe is_pure Is the waste pure this compound or a simple aqueous solution? ppe->is_pure hazardous_waste Treat as Hazardous Waste is_pure->hazardous_waste No (Mixed with solvents, metals, etc.) consult_ehs Consult Institutional EHS Department for Neutralization Protocol is_pure->consult_ehs Yes segregate Segregate from Incompatibles (Bases, Oxidizers, etc.) hazardous_waste->segregate containerize Collect in a labeled, sealed, compatible container (e.g., for 'Organic Acids') segregate->containerize store Store in designated Satellite Accumulation Area with Secondary Containment containerize->store pickup Arrange for pickup by EHS or licensed disposal company store->pickup end End: Waste Disposed pickup->end protocol_approved Protocol Approved? consult_ehs->protocol_approved protocol_approved->hazardous_waste No neutralize Follow Approved Protocol: 1. Dilute (Acid to Water) 2. Neutralize (Monitor pH) 3. Flush with copious water protocol_approved->neutralize Yes neutralize->end

Caption: Decision workflow for the proper disposal of this compound.

References

Personal protective equipment for handling 2-Ethylbenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 2-Ethylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of this compound, ensuring the well-being of laboratory personnel and adherence to safety protocols. Following these procedural steps is essential for minimizing risks associated with this chemical.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a hazardous substance that can cause significant irritation.[1] It is crucial to use appropriate Personal Protective Equipment (PPE) to prevent exposure.

  • Hazard Summary:

    • Causes skin irritation.[2][3]

    • Causes serious eye irritation.[2][3]

    • May cause respiratory irritation.[2][3]

A comprehensive list of required PPE is detailed in the table below.

PPE CategoryItemSpecification
Eye and Face Protection Safety GogglesMust be chemical splash goggles. A face shield should be worn in addition to goggles if there is a significant splash hazard.
Skin Protection GlovesChemical-resistant gloves are mandatory. See the Glove Selection Guide for more details.
Protective ClothingA lab coat is required. For procedures with a higher risk of splashes, a chemical-resistant apron over the lab coat is recommended.
Respiratory Protection RespiratorFor operations that may generate dust, a NIOSH-approved N95 dust mask or equivalent is necessary.
Glove Selection Guide
Glove MaterialChemical Resistance RatingRecommendations and Limitations
Nitrile GoodOffers good resistance to weak acids and many organic solvents.[4][5] However, they are not recommended for use with strong oxidizing agents or certain aromatic solvents.[4] Many corrosives can penetrate nitrile gloves, so they are best suited for incidental contact, and should be replaced immediately upon splash exposure.
Butyl Rubber Very GoodProvides superior protection against a wide array of hazardous chemicals, including many organic solvents, acids, and bases.[6][7]
Neoprene GoodOffers good resistance to organic acids and alkalis.[7]

Note: Always inspect gloves for any signs of degradation or punctures before use. For situations involving prolonged or direct contact with this compound, consider using a thicker glove material and/or double-gloving.

Step-by-Step Operational Plan for Safe Handling

Adhering to a systematic workflow is paramount when working with this compound.

3.1. Preparation

  • Ventilation: All handling of this compound must be conducted in a properly functioning chemical fume hood.[2][8]

  • PPE Inspection: Before commencing any work, thoroughly inspect all PPE for any damage or defects. Do not use compromised equipment.

  • Emergency Equipment: Ensure that an emergency eyewash station and safety shower are readily accessible and have been recently tested.

  • Spill Kit: Have a chemical spill kit readily available in the work area.[2]

3.2. Handling and Use

  • Weighing: When weighing the solid, do so in the fume hood to minimize inhalation of any dust.

  • Dissolving: If dissolving the solid, slowly add the this compound to the solvent to avoid splashing. Be aware that dissolving some corrosive solids in water can generate heat.[9]

  • Avoid Ingestion and Inhalation: Do not eat, drink, or smoke in the laboratory. Avoid breathing in dust or vapors.[10]

  • Container Handling: Keep containers of this compound tightly closed when not in use and store them in a cool, dry, and well-ventilated area.[10]

3.3. Post-Handling

  • Decontamination: After handling, wipe down the work area and any equipment used with an appropriate cleaning agent.

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves.

Disposal Plan

Proper disposal of this compound and any contaminated materials is essential to prevent environmental harm and comply with regulations.

  • Chemical Waste: Dispose of this compound and any solutions containing it as hazardous chemical waste in accordance with local, state, and federal regulations.[10] Use designated, properly labeled waste containers.[9]

  • Contaminated PPE: Dispose of used gloves, disposable lab coats, and any other contaminated PPE as hazardous chemical waste.[11]

  • Empty Containers: Uncleaned empty containers should be treated as hazardous waste and disposed of accordingly.[11]

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[10] Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[10] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[10]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

  • Spill: For a small spill, and if you are trained to do so, use an appropriate absorbent material from a spill kit to contain and clean up the spill. For large spills, evacuate the area and contact your institution's emergency response team.[3]

Safe Handling Workflow for this compound

cluster_prep Preparation cluster_handling Handling & Use cluster_disposal Disposal & Cleanup cluster_emergency Emergency Actions prep1 Verify Fume Hood Operation prep2 Inspect PPE prep1->prep2 prep3 Locate Emergency Equipment prep2->prep3 prep4 Prepare Spill Kit prep3->prep4 handle1 Don PPE prep4->handle1 handle2 Weigh/Handle in Fume Hood handle1->handle2 handle3 Perform Experiment handle2->handle3 dispose1 Dispose of Chemical Waste handle3->dispose1 emergency_spill Spill Occurs handle3->emergency_spill emergency_exposure Exposure Occurs handle3->emergency_exposure dispose2 Dispose of Contaminated PPE dispose1->dispose2 dispose3 Decontaminate Work Area dispose2->dispose3 dispose4 Remove PPE & Wash Hands dispose3->dispose4 spill_small Small Spill: Use Spill Kit emergency_spill->spill_small spill_large Large Spill: Evacuate & Report emergency_spill->spill_large exposure_skin Skin/Eye Contact: Flush with Water emergency_exposure->exposure_skin exposure_inhale Inhalation: Move to Fresh Air emergency_exposure->exposure_inhale exposure_ingest Ingestion: Seek Medical Aid emergency_exposure->exposure_ingest seek_medical seek_medical exposure_skin->seek_medical Seek Medical Attention exposure_inhale->seek_medical Seek Medical Attention exposure_ingest->seek_medical Seek Medical Attention

Caption: Workflow for the safe handling of this compound.

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.